5,5-Dimethyl-1,3-dioxan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXQKZEGILCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29035-08-3 | |
| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29035-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00189485 | |
| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-12-9 | |
| Record name | 2,2-Dimethyltrimethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3592-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Structure and Identification
This compound, also known as neopentylene carbonate, is a six-membered cyclic carbonate ester.[1][2] Its structure consists of a 1,3-dioxane ring with two methyl groups at the 5-position and a ketone group at the 2-position.
Caption: Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [2][3][4] |
| Molecular Weight | 130.14 g/mol | [2][4][5] |
| CAS Registry Number | 3592-12-9 | [2][3][4] |
| IUPAC Name | This compound | [5] |
| Synonyms | Neopentylene carbonate, 5,5-Dimethyl-1,3-diox-2-one | [2][5] |
| Melting Point | 105-114 °C | [6] |
| Boiling Point | 180.82 °C (estimate) | [6] |
| Density | 1.1066 (estimate) | [6] |
| Refractive Index | 1.4730 (estimate) | [6] |
| InChI | InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3 | [2][3][5] |
| InChIKey | JRFXQKZEGILCCO-UHFFFAOYSA-N | [2][3][5] |
| SMILES | CC1(COC(=O)OC1)C | [5] |
Experimental Protocols
Synthesis
This compound can be synthesized through various methods, including the reaction of 1,3-diols with phosgene derivatives or carbon monoxide, and the carboxylative cyclization of 1,3-diols with CO₂.[1] Another approach involves the ring-expansion of 3,3-dimethyloxetane with CO₂.[1]
One common laboratory-scale synthesis involves the reaction of neopentyl glycol with a carbonate source. A generalized workflow for synthesis and purification is outlined below.
Caption: Synthesis and Purification Workflow
Detailed Recrystallization Protocol: [7]
-
The crude product, often a sticky solid contaminated with impurities like xylene, diethyl carbonate, and the starting diol, is dissolved in tetrahydrofuran.
-
Anhydrous diethyl ether is then cautiously added to the solution.
-
The mixture is allowed to stand at room temperature for approximately 30 minutes before being placed in a refrigerator at 4°C overnight to facilitate crystallization.
-
The resulting crystals are collected by filtration.
-
The collected crystals are washed sequentially with cold ether and hexane.
-
Finally, the purified product is dried in a vacuum oven at 35-40°C.
Spectroscopic Analysis
The structure and purity of this compound can be confirmed using various spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available in various chemical databases.[2][3][8]
Reactivity and Applications
This compound serves as a monomer for ring-opening polymerization to produce aliphatic polycarbonates.[1] These polymers are of significant interest in the biomedical field due to their low toxicity and biodegradability.[1][9] The 1,3-dioxane structural motif is also found in various biologically active molecules, including ligands for the σ1 receptor, which have shown potential in the treatment of neuropathic pain.[10]
Safety and Handling
Based on available safety data sheets, this compound is not classified as hazardous at its given concentration.[11] However, standard laboratory safety precautions should always be observed.
-
Handling: Wear appropriate personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing.[11][12][13]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[11] It is recommended to store it under refrigeration.
-
First Aid: In case of eye contact, rinse immediately with plenty of water. For skin contact, wash off with plenty of water. If inhaled, move to fresh air. If ingested, clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[11]
-
Fire Fighting: Use extinguishing media appropriate for the surrounding environment. Thermal decomposition can lead to the release of irritating gases and vapors.[11]
References
- 1. Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01280F [pubs.rsc.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound, tech. | Fisher Scientific [fishersci.ca]
- 5. This compound | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3592-12-9 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound(3592-12-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one from Neopentyl Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a valuable cyclic carbonate monomer. Its rigid, gem-dimethyl substituted six-membered ring structure imparts unique properties to polymers derived from it, including enhanced thermal stability, hydrolytic resistance, and biodegradability. These characteristics make it a sought-after building block in the development of advanced biomaterials, specialty polycarbonates, and polyurethanes for applications in the pharmaceutical and drug delivery fields. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from the readily available precursor, neopentyl glycol. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers in the efficient and informed synthesis of this important compound.
Synthetic Methodologies
The synthesis of this compound from neopentyl glycol can be achieved through several pathways, primarily involving the reaction of the diol with a suitable carbonyl source. The most common methods include transesterification with dialkyl carbonates and reactions with phosgene derivatives. The direct carboxylation with carbon dioxide presents a greener alternative, though it often requires specific catalytic systems.
Transesterification with Dialkyl Carbonates
Transesterification is a widely employed method for the synthesis of cyclic carbonates from diols. This approach offers a safer alternative to the use of highly toxic phosgene. The reaction involves the equilibrium-driven exchange of alkoxy groups between a dialkyl carbonate and neopentyl glycol, typically in the presence of a catalyst.
A well-documented and effective method involves the reaction of neopentyl glycol with diethyl carbonate. This process is typically carried out at elevated temperatures to drive the reaction towards the formation of the cyclic carbonate by distilling off the ethanol byproduct.
Experimental Protocol:
A detailed experimental procedure for the synthesis of this compound using diethyl carbonate has been reported.[1] The process involves heating a mixture of neopentyl glycol and diethyl carbonate, often with a catalyst, and removing the ethanol generated to shift the equilibrium. The crude product is then purified by recrystallization.
A notable protocol describes a large-scale synthesis which, after reaction, results in a crude product contaminated with xylene, diethyl carbonate, the starting diol, and some cyclic dimer.[1] Purification is achieved by dissolving the crude solid in tetrahydrofuran, followed by precipitation with anhydrous diethyl ether and subsequent cooling.[1] The resulting crystals are collected, washed with cold ether and hexane, and dried under vacuum to yield the purified product.[1]
| Parameter | Value | Reference |
| Starting Materials | Neopentyl Glycol, Diethyl Carbonate | [1] |
| Solvent (for reaction) | Xylene (implied) | [1] |
| Purification Solvents | Tetrahydrofuran, Diethyl Ether, Hexane | [1] |
| Overall Yield | 70% | [1] |
| Final Product Form | Crystalline Solid | [1] |
The transesterification of neopentyl glycol with dimethyl carbonate is another viable route. However, studies have shown that under certain catalytic conditions, such as in the presence of methylcarbonate and bicarbonate methyltrioctylphosphonium salts, the reaction with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) can predominantly yield linear dicarbonate products rather than the desired cyclic carbonate.[2] This highlights the critical role of catalyst selection in directing the reaction pathway towards cyclization.
| Catalyst System | Primary Product | Reference |
| Methylcarbonate/Bicarbonate Methyltrioctylphosphonium Salts | Linear Dicarbonates | [2] |
Further research is required to identify catalytic systems that efficiently promote the formation of the six-membered cyclic carbonate from neopentyl glycol and dimethyl carbonate.
Reaction with Phosgene Derivatives
Phosgene and its derivatives, such as triphosgene (bis(trichloromethyl) carbonate), are highly reactive reagents for the synthesis of carbonates. While effective, their high toxicity necessitates stringent safety precautions.
Triphosgene, a solid and safer-to-handle equivalent of phosgene, can be used for the cyclization of 1,3-diols. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Studies on the reaction of 1,3-diols with triphosgene and pyridine have shown that the formation of the cyclic carbonate can be a major reaction pathway, especially for syn-diols where the geometry favors the 6-membered ring formation.[3][4] For anti-diols, dichlorination can be a competing reaction.[3][4]
While a specific, detailed protocol for the synthesis of this compound from neopentyl glycol using triphosgene was not found in the immediate literature, the general principle suggests that reacting neopentyl glycol with triphosgene in the presence of a suitable base would likely yield the desired cyclic carbonate.
Direct Synthesis from Neopentyl Glycol and Carbon Dioxide
The use of carbon dioxide (CO₂) as a C1 source for carbonate synthesis is an attractive, environmentally friendly alternative to phosgene-based methods. However, the thermodynamic stability of CO₂ necessitates the use of effective catalytic systems and often, dehydrating agents to drive the reaction towards the product.
Methodologies have been developed for the synthesis of six-membered cyclic carbonates from 1,3-diols and CO₂ at low pressure and room temperature.[5] These methods often employ activating agents like tosyl chloride in the presence of a base.[5] While a specific protocol with quantitative data for neopentyl glycol was not identified, these developments suggest a promising avenue for a greener synthesis of this compound.
Reaction Mechanisms and Experimental Workflows
Transesterification Mechanism
The base-catalyzed transesterification of neopentyl glycol with a dialkyl carbonate proceeds through a nucleophilic acyl substitution pathway. The mechanism is initiated by the deprotonation of neopentyl glycol by a base, followed by nucleophilic attack of the resulting alkoxide on the carbonyl carbon of the dialkyl carbonate.
Caption: Base-catalyzed transesterification mechanism.
General Experimental Workflow
The synthesis of this compound from neopentyl glycol generally follows a standard laboratory workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. Carbonate phosphonium salts as catalysts for the transesterification of dialkyl carbonates with diols. The competition between cyclic carbonates and linear dicarbonate products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one (CAS Number: 3592-12-9)
This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and experimental protocols associated with this compound (CAS No. 3592-12-9). This compound is a key monomer in the synthesis of biodegradable polymers with applications in the biomedical field.
Chemical Properties and Identifiers
This compound is a six-membered cyclic carbonate. Its core structure makes it a valuable building block in polymer chemistry.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3592-12-9 |
| Molecular Formula | C₆H₁₀O₃[1] |
| Molecular Weight | 130.14 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| InChI | InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3[2] |
| InChIKey | JRFXQKZEGILCCO-UHFFFAOYSA-N[2] |
| SMILES | CC1(COC(=O)OC1)C[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 105-114 °C[1] |
| Boiling Point | 180.82 °C (rough estimate)[1] |
| Density | 1.1066 (rough estimate)[1] |
| Refractive Index | 1.4730 (estimate)[1] |
| Topological Polar Surface Area | 35.5 Ų[2] |
Synonyms
This compound is known by several other names in the scientific literature and commercial catalogs.
Table 3: Synonyms for CAS No. 3592-12-9
| Synonym |
| Neopentylene carbonate[2] |
| 2,2-Dimethyltrimethylene carbonate[2] |
| 5,5-Dimethyl-1,3-diox-2-one[2] |
| Carbonic acid, cyclic 2,2-dimethyltrimethylene ester[2] |
| 5,5-Dimethyltrimethylene carbonate[2] |
Experimental Protocols
The synthesis of this compound has been approached through various methods. The traditional route involves the use of phosgene derivatives, while modern, greener approaches utilize carbon dioxide as a C1 source.[3]
Synthesis via Ring-Expansion of Oxetane with CO₂
A notable method involves the ring-expansion of 3,3-dimethyloxetane with carbon dioxide.
Experimental Details:
-
Reactants: 3,3-dimethyloxetane and Carbon Dioxide (CO₂)
-
Catalyst System: A combination of a primary catalyst and a co-catalyst is often employed. For instance, a system of [Fe(TPhOA)]₂ (0.5 mol%) and Bu₄NI (5 mol%) has been used.[3]
-
Solvent: Methyl ethyl ketone
-
Temperature: 85 °C
-
Pressure: 0.2 MPa of CO₂
-
Reaction Time: 66 hours
-
Yield: 28%[3]
Improved yields have been achieved using other catalytic systems, such as a combination of Bu₃SnI and HMPA, which can lead to quantitative yields.[3]
Purification by Recrystallization
Crude this compound, which may appear as a slightly sticky solid due to impurities, can be purified by recrystallization.
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent like tetrahydrofuran.
-
Add a less polar solvent, such as anhydrous diethyl ether, cautiously to induce precipitation.
-
Allow the solution to stand at room temperature for approximately 30 minutes.
-
Transfer the solution to a refrigerator at 4°C and leave it overnight to facilitate crystal formation.
-
Collect the crystals by filtration.
-
Wash the collected crystals with cold diethyl ether, followed by a wash with hexane.
-
Dry the purified crystals by pulling air through the filter cake.
-
For final drying, place the crystals in a vacuum oven at 35-40°C.[4]
Applications and Logical Relationships
The primary application of this compound is as a monomer for ring-opening polymerization to produce aliphatic polycarbonates. These polymers are of significant interest in the biomedical field due to their biodegradability and low toxicity.[3]
Ring-Opening Polymerization (ROP)
The polymerization of this compound is thermodynamically favored and can be initiated by various catalysts to form poly(2,2-dimethyltrimethylene carbonate).
Caption: Workflow of Ring-Opening Polymerization.
Synthesis from 1,3-Diol and CO₂
A greener synthetic route involves the direct carboxylative cyclization of a 1,3-diol with carbon dioxide.
Caption: Green Synthesis of this compound.
References
- 1. This compound | 3592-12-9 [amp.chemicalbook.com]
- 2. This compound | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01280F [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
Physical and chemical properties of 2,2-dimethyltrimethylene carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-dimethyltrimethylene carbonate (CAS No. 6737-29-7), a valuable monomer in the synthesis of biodegradable polymers. This document details its characteristics, spectral data, synthesis, and polymerization behavior, presenting the information in a clear and accessible format for researchers and professionals in the field.
Physical Properties
2,2-dimethyltrimethylene carbonate, also known as 5,5-dimethyl-1,3-dioxan-2-one, is a white crystalline solid at room temperature. Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and material handling.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Melting Point | 110-111 °C | [1] |
| Boiling Point | 110-120 °C at 1 Torr | [1] |
| Density | 1.054 g/cm³ | [1] |
Solubility:
Chemical Properties
The most significant chemical property of 2,2-dimethyltrimethylene carbonate is its ability to undergo ring-opening polymerization (ROP). This reaction is of great interest for the synthesis of aliphatic polycarbonates, which are known for their biocompatibility and biodegradability, making them suitable for various biomedical applications.
The polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. The anionic ring-opening polymerization is a commonly employed method due to its relatively simple protocol.
Anionic Ring-Opening Polymerization
The anionic ROP of 2,2-dimethyltrimethylene carbonate is typically initiated by a nucleophile, such as an alkoxide. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the carbonate, leading to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species.
A visual representation of the general workflow for determining the solubility of a compound is provided below.
Experimental workflow for solubility determination.
Spectral Data
The structural characterization of 2,2-dimethyltrimethylene carbonate is crucial for confirming its identity and purity. The following sections provide an overview of the expected spectral data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum of 2,2-dimethyltrimethylene carbonate, two distinct signals are expected:
-
A singlet corresponding to the four equivalent protons of the two axial and two equatorial methylene groups on the six-membered ring.
-
A singlet corresponding to the six equivalent protons of the two methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the different carbon environments in the molecule:
-
A signal for the carbonyl carbon of the carbonate group, typically found in the downfield region of the spectrum.
-
A signal for the quaternary carbon atom to which the two methyl groups are attached.
-
A signal for the two equivalent methylene carbons in the ring.
-
A signal for the two equivalent methyl carbons.
FT-IR Spectroscopy
The FT-IR spectrum of 2,2-dimethyltrimethylene carbonate will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:
-
A strong absorption band corresponding to the C=O stretching vibration of the carbonate group.
-
Absorption bands corresponding to the C-O stretching vibrations of the carbonate group.
-
Absorption bands corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups.
Experimental Protocols
Synthesis of 2,2-dimethyltrimethylene carbonate
A common method for the synthesis of 2,2-dimethyltrimethylene carbonate involves the transesterification of neopentyl glycol with a carbonate source, such as diethyl carbonate or dimethyl carbonate, in the presence of a catalyst.
Materials:
-
Neopentyl glycol
-
Diethyl carbonate (or dimethyl carbonate)
-
Catalyst (e.g., sodium methoxide, tin(II) octoate)
-
Solvent (e.g., toluene)
-
Apparatus for distillation under reduced pressure
Procedure:
-
Combine neopentyl glycol, an excess of the carbonate source, and the catalyst in a round-bottom flask equipped with a distillation apparatus.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of the alcohol byproduct (ethanol or methanol).
-
Once the theoretical amount of alcohol has been collected, cool the reaction mixture.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,2-dimethyltrimethylene carbonate.
The logical relationship for the synthesis of 2,2-dimethyltrimethylene carbonate can be visualized as follows:
Logical flow of the synthesis process.
Anionic Ring-Opening Polymerization
The following is a general protocol for the anionic ring-opening polymerization of 2,2-dimethyltrimethylene carbonate.
Materials:
-
2,2-dimethyltrimethylene carbonate (monomer)
-
Initiator (e.g., sec-butyllithium, sodium methoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, toluene)
-
Quenching agent (e.g., methanol)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Thoroughly dry all glassware and purge with an inert gas (e.g., argon or nitrogen).
-
Dissolve the 2,2-dimethyltrimethylene carbonate monomer in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Cool the solution to the desired reaction temperature.
-
Add the initiator solution dropwise to the monomer solution with stirring.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent.
-
Precipitate the resulting polymer in a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
The signaling pathway for the anionic ring-opening polymerization is depicted below, illustrating the key steps of initiation and propagation.
Anionic ROP signaling pathway.
References
Spectroscopic Profile of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,5-Dimethyl-1,3-dioxan-2-one, a heterocyclic organic compound. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.
Core Spectroscopic Data
The structural integrity and purity of this compound can be reliably assessed through a combination of NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Data
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. The following data is referenced from the work of Pihlaja and Rossi.[2]
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O (Carbonyl) | Data not available in search results |
| C(CH₃)₂ | Data not available in search results |
| O-CH₂ | Data not available in search results |
| CH₃ | Data not available in search results |
Note: While the source of the ¹³C NMR data has been identified, the specific chemical shift values were not retrievable from the available search results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is characterized by the following significant absorption bands, as sourced from the National Institute of Standards and Technology (NIST) database, which hosts data compiled by the Coblentz Society.
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O Stretch (Carbonyl) |
| ~2960 | C-H Stretch (Alkyl) |
| ~1200-1000 | C-O Stretch (Ester) |
Note: The exact peak values can be extracted from the digitized spectrum available on the NIST WebBook.
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-25 mg/mL.[3] The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4] For ¹³C NMR, proton decoupling is employed to simplify the spectrum.[3]
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound, a common method is the preparation of a KBr (potassium bromide) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is recorded first and then automatically subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a chemical compound like this compound using spectroscopic methods follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, it is recommended to consult the primary literature cited.
References
Solubility of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate monomer of significant interest in polymer chemistry. Its utility in the synthesis of biodegradable polycarbonates makes it a relevant compound for applications in drug delivery and biomedical materials. A thorough understanding of its solubility in common laboratory solvents is crucial for its handling, reaction setup, and purification. This technical guide provides an overview of the known solubility characteristics of this compound, details a comprehensive experimental protocol for its solubility determination, and discusses its applications in the context of drug development.
Introduction
This compound (CAS No. 3592-12-9) is a white crystalline solid with a melting point in the range of 105-114 °C.[1] Its chemical structure, featuring a six-membered ring with a carbonate group and two methyl substituents, influences its physical and chemical properties, including its solubility. The primary application of this compound lies in its use as a monomer for ring-opening polymerization to produce aliphatic polycarbonates.[2][3] These polymers are notable for their biodegradability and biocompatibility, making them suitable for various biomedical applications, including the development of drug delivery systems.[2]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents or water. While databases list physical properties, explicit solubility values (e.g., in g/100 mL or mol/L) are not publicly available. The chemical database Cheméo includes a field for the logarithm of water solubility (log10WS) but does not provide a numerical value.[4]
Given the absence of published data, a qualitative assessment based on the compound's structure can be made. The presence of the polar carbonate group suggests potential solubility in polar organic solvents. However, the non-polar dimethylated carbon atom may enhance its solubility in less polar organic solvents. Experimental determination remains the most reliable method to ascertain its solubility profile.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various solvents. This protocol is adapted from standard laboratory procedures for solubility assessment.
Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene) of analytical grade
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Micropipettes
-
Oven
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the solid.
-
Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered solution.
-
Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). A vacuum oven is recommended for higher boiling point solvents.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtered solution (mL)) * 100
-
Data Presentation:
The results should be compiled into a table for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Experimentally Determined Value |
| Ethanol | 25 | Experimentally Determined Value |
| Methanol | 25 | Experimentally Determined Value |
| Acetone | 25 | Experimentally Determined Value |
| Ethyl Acetate | 25 | Experimentally Determined Value |
| Dichloromethane | 25 | Experimentally Determined Value |
| Toluene | 25 | Experimentally Determined Value |
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Experimental workflow for the gravimetric determination of solubility.
Application in Drug Development: A Monomer for Biodegradable Polymers
The primary relevance of this compound to the field of drug development is its role as a monomer in the synthesis of aliphatic polycarbonates.[2] These polymers are of great interest for creating drug delivery systems due to their biocompatibility and biodegradability.[2]
The ring-opening polymerization of this compound and its derivatives can be controlled to produce polycarbonates with well-defined molecular weights and low polydispersity.[2] This control is essential for fabricating drug delivery vehicles with reproducible properties. The resulting polycarbonates can be formulated into various drug delivery platforms, such as:
-
Nanoparticles and Micelles: Amphiphilic block copolymers containing polycarbonate segments can self-assemble into core-shell structures in aqueous environments, encapsulating hydrophobic drugs for targeted delivery.
-
Biodegradable Implants and Stents: The polycarbonate backbone can be designed to degrade at a controlled rate, allowing for the sustained release of a therapeutic agent from an implantable device.
-
Prodrugs: The polymer backbone can be functionalized to covalently link drug molecules, creating a polymeric prodrug that releases the active agent upon degradation of the polymer matrix.
The synthesis of these advanced drug delivery systems often involves solution polymerization, where the solubility of the monomer, this compound, in the reaction solvent is a critical parameter for achieving a homogeneous reaction mixture and controlling the polymerization process.
Conclusion
References
- 1. This compound | 3592-12-9 [amp.chemicalbook.com]
- 2. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel one-pot process for the preparation of linear and hyperbranched polycarbonates of various diols and triols using dimethyl carbonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01317E [pubs.rsc.org]
- 4. This compound (CAS 3592-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5,5-Dimethyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate of interest in polymer chemistry and as a potential building block in organic synthesis. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and application, particularly in processes involving elevated temperatures such as polymerization or formulation. This technical guide provides a comprehensive overview of the thermal behavior of this compound. While specific, in-depth experimental studies on the thermal decomposition of this particular molecule are not extensively available in peer-reviewed literature, this document consolidates known properties and presents a scientifically-grounded projection of its thermal behavior based on the analysis of structurally related cyclic carbonates and polycarbonates. It also outlines detailed experimental protocols for researchers to conduct their own thermal analyses.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of oligomers in technical grade samples suggests that the compound may be susceptible to polymerization, which can be initiated by heat or impurities.[2]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [3][4] |
| Molecular Weight | 130.14 g/mol | [3][4] |
| CAS Number | 3592-12-9 | [3][4] |
| Synonyms | Neopentylene carbonate, 2,2-dimethyltrimethylene carbonate | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 105-114 °C (estimate) | [5] |
Expected Thermal Stability and Decomposition
Based on general principles of organic chemistry and studies on related cyclic carbonates, the thermal decomposition of this compound is expected to proceed through several potential pathways. Thermal stress can induce decarboxylation, ring-opening to form various reactive intermediates, or polymerization followed by degradation of the resulting polymer.
Predicted Decomposition Products
Upon heating, in addition to the expected hazardous decomposition products of carbon monoxide (CO) and carbon dioxide (CO₂), a variety of other organic molecules could be formed.[1] The neopentyl structure suggests that fragmentation could lead to the formation of isobutylene, formaldehyde, and other small molecules. A proposed, non-exhaustive list of potential decomposition products is presented below.
| Product Class | Potential Decomposition Products |
| Gases | Carbon Dioxide (CO₂), Carbon Monoxide (CO) |
| Olefins | Isobutylene |
| Aldehydes | Formaldehyde, Pivalaldehyde |
| Alcohols | Neopentyl glycol |
| Ketones | Acetone |
Proposed Decomposition Pathway
The primary decomposition pathway is likely initiated by the cleavage of the carbonate ester bonds. Decarboxylation is a common route for such compounds. The resulting diradical or zwitterionic intermediate could then undergo further rearrangement and fragmentation.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.
Objective: To determine the thermal stability and decomposition profile.
Methodology:
-
Instrument: A calibrated thermogravravimetric analyzer.
-
Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature from the first derivative of the mass loss curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the melting endotherm and any subsequent exotherms or endotherms associated with decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical structures of the thermal decomposition products.
Methodology:
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 500 °C (or a temperature determined from TGA to be in the main decomposition range).
-
Atmosphere: Helium.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detector: Scan from m/z 35 to 550.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST).
Summary and Conclusion
While direct, published quantitative data on the thermal decomposition of this compound is scarce, an understanding of its thermal behavior can be extrapolated from the principles of organic chemistry and the known properties of similar cyclic carbonates. The molecule is expected to decompose at elevated temperatures, likely initiating with decarboxylation and leading to a variety of smaller organic fragments. The presence of oligomers in some samples suggests a competing pathway of thermally-induced polymerization. For a definitive characterization of its thermal stability and decomposition products, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide provide a robust framework for researchers. Such studies are essential for ensuring the safe and effective use of this compound in any application involving heat.
References
The Synthesis and Utility of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a versatile cyclic carbonate that serves as a key monomer in the synthesis of aliphatic polycarbonates and as a protective group in organic synthesis. This technical guide provides an in-depth overview of its discovery and historical context, detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and a discussion of its primary applications. Particular emphasis is placed on the various synthetic methodologies, including traditional phosgenation and more contemporary, greener routes utilizing carbon dioxide.
Introduction and Historical Context
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol [2] |
| CAS Number | 3592-12-9[2] |
| Melting Point | 104.0-108.0 °C |
| Boiling Point | 231.5 °C at 760 mmHg |
| Density | 1.054 g/cm³ |
| Appearance | White to light yellow crystalline powder |
Synthesis of this compound
Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale, available starting materials, and safety considerations.
Synthesis from Neopentyl Glycol and a Carbonyl Source
This classical approach involves the reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with a suitable carbonyl-containing reagent.
Reaction Scheme:
References
IUPAC name and molecular formula of C6H10O3
An In-depth Technical Guide to Key Isomers of C6H10O3
This technical guide provides a comprehensive overview of two prominent isomers of the molecular formula C6H10O3: Propanoic Anhydride and Ethyl Acetoacetate. Tailored for researchers, scientists, and drug development professionals, this document delves into their chemical properties, synthesis protocols, and key chemical reactions, presenting data in a structured and accessible format.
Introduction to C6H10O3 Isomers
The molecular formula C6H10O3 represents several structural isomers, each with unique physical and chemical properties. This guide focuses on two of the most significant isomers in organic synthesis: Propanoic Anhydride, a reactive acid anhydride, and Ethyl Acetoacetate, a versatile β-keto ester. Understanding the distinct characteristics of these isomers is crucial for their effective application in research and development.
Propanoic Anhydride
Propanoic anhydride, also known as propionic anhydride, is a simple acid anhydride widely used as a reagent in organic synthesis.
IUPAC Name: Propanoic anhydride; Propanoyl propanoate.[1][2]
Molecular Structure: (CH₃CH₂CO)₂O
Quantitative Data
The physical and chemical properties of Propanoic Anhydride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 130.14 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [3][5][6] |
| Odor | Pungent, rancid | [3][6] |
| Density | 1.015 g/mL at 25 °C | [6] |
| Boiling Point | 167-169 °C | [4][6] |
| Melting Point | -45 °C | [4][6] |
| Flash Point | 74 °C (165 °F) | [3][6] |
| Solubility | Decomposes in water; soluble in methanol, ethanol, ether, chloroform | [3] |
| Refractive Index (n²⁰/D) | 1.404 | [7] |
Experimental Protocols
Synthesis of Propanoic Anhydride via Oxalyl Chloride
This protocol describes a laboratory-scale synthesis of propanoic anhydride from propionic acid and oxalyl chloride.[8]
Materials:
-
Dry propionic acid (20 g)
-
Oxalyl chloride (17.5 g)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Place 20 g of dry propionic acid into a round-bottom flask fitted with a dropping funnel and a reflux condenser.
-
Slowly add 17.5 g of oxalyl chloride from the dropping funnel to the propionic acid. Hydrogen chloride gas will evolve.
-
Once the addition is complete, gently heat the reaction mixture to reflux.
-
After the reflux period, arrange the apparatus for distillation.
-
Distill the reaction product, collecting the fraction that boils between 167-170 °C.
-
The expected yield is approximately 9 g (51% of theoretical).
Signaling Pathways and Logical Relationships
Hydrolysis of Propanoic Anhydride
Propanoic anhydride reacts with water in an exothermic hydrolysis reaction to yield two equivalents of propionic acid.[6][9][10] This reaction is a classic example of nucleophilic acyl substitution.
Caption: Hydrolysis mechanism of Propanoic Anhydride.
Ethyl Acetoacetate
Ethyl acetoacetate (EAA) is the ethyl ester of acetoacetic acid. It is a key building block in organic chemistry, particularly in the synthesis of ketones and other heterocyclic compounds.[11][12]
IUPAC Name: Ethyl 3-oxobutanoate.[13][14]
Molecular Structure: CH₃COCH₂COOCH₂CH₃
Quantitative Data
The physical and chemical properties of Ethyl Acetoacetate are detailed in the table below.
| Property | Value | References |
| Molecular Weight | 130.14 g/mol | [13][15] |
| Appearance | Colorless liquid | [13][16] |
| Odor | Fruity, pleasant | [13][15] |
| Density | 1.028 g/mL at 20 °C | [15] |
| Boiling Point | 181 °C | [16] |
| Melting Point | -43 °C | [16] |
| Flash Point | 85 °C (185 °F) | [13] |
| Solubility | Soluble in about 35 parts water; miscible with many organic solvents | [13] |
| Refractive Index (n²⁰/D) | 1.419 | |
| pKa (α-protons) | ~11 |
Experimental Protocols
Synthesis of Ethyl Acetoacetate via Claisen Condensation
This protocol is a classic method for preparing ethyl acetoacetate from ethyl acetate using sodium ethoxide as a base.[2][17]
Materials:
-
Ethyl acetate (free from water, containing 2-3% ethanol) (500 g)
-
Sodium wire or finely sliced sodium (50 g)
-
50% Acetic acid solution
-
Calcium chloride (for drying)
-
2-L round-bottomed flask
-
Reflux condenser
-
Water bath
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Place 500 g of ethyl acetate and 50 g of clean sodium into a 2-L round-bottomed flask fitted with an efficient reflux condenser.
-
Gently warm the flask on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously; cooling may be necessary to control the rate.
-
After the reaction subsides, allow the mixture to stand until it becomes a solid mass.
-
Dissolve the solid product by adding 500 cc of water.
-
Cool the solution and acidify it by adding approximately 275 cc of 50% acetic acid.
-
Separate the ester layer using a separatory funnel. Add salt if necessary to facilitate separation.
-
Dry the collected ester layer over anhydrous calcium chloride.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80 °C / 18 mm Hg.
-
The expected yield is 105–110 g (28–29% of the theoretical amount based on ethyl acetate).
Signaling Pathways and Logical Relationships
Acetoacetic Ester Synthesis Workflow
The acetoacetic ester synthesis is a powerful method for preparing α-substituted methyl ketones.[1][18] The workflow involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.[19]
Caption: Workflow of the Acetoacetic Ester Synthesis.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. propanoic anhydride [stenutz.eu]
- 8. prepchem.com [prepchem.com]
- 9. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 12. sanjaychemindia.com [sanjaychemindia.com]
- 13. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl acetoacetate (CAS 141-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one: Synthesis, Properties, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate monomer that serves as a crucial building block in the synthesis of aliphatic polycarbonates. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability, making them suitable for applications such as drug delivery systems and medical implants. This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and polymerization of this compound.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers, typically in technical grades. The purity and available quantities can vary, with some suppliers offering it with notes that it may contain varying amounts of oligomers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 98%[1] | Custom |
| Thermo Scientific (Alfa Aesar) | This compound, tech. | ≥83.0% (DSC)[2] | 1 g, 5 g[2] |
| American Custom Chemicals Corporation | This compound | 95.00%[3] | 10 g, 100 g[3] |
| LookChem | This compound | tech. | 1 g, 5 g[3] |
| ChemicalBook | This compound | - | Inquire |
| BLDpharm | This compound | - | Inquire |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, synthesis, and polymerization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| CAS Number | 3592-12-9 | [2] |
| Appearance | White crystalline solid/powder | [2] |
| Melting Point | 105-114 °C | |
| Boiling Point | 231.5 °C at 760 mmHg | [4] |
| Density | 1.054 g/cm³ | [4] |
| Flash Point | 114.5 °C | [4] |
| Solubility | Soluble in many organic solvents. | |
| InChI Key | JRFXQKZEGILCCO-UHFFFAOYSA-N | |
| SMILES | CC1(C)COC(=O)OC1 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of a 1,3-diol with a carbonate precursor.
Synthesis from Neopentyl Glycol and a Carbonate Source
A prevalent method for synthesizing this compound is the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a carbonate source like diethyl carbonate or phosgene derivatives. The use of carbon dioxide (CO₂) as a C1 source is a greener alternative that is gaining traction.
Experimental Protocol: Large-Scale Synthesis from Neopentyl Glycol and Diethyl Carbonate [5]
This protocol describes a large-scale synthesis of this compound.
Materials:
-
Neopentyl glycol
-
Diethyl carbonate
-
Xylene
-
Sodium methoxide
-
Tetrahydrofuran
-
Anhydrous diethyl ether
-
Hexane
Procedure:
-
A mixture of neopentyl glycol, diethyl carbonate, and xylene is heated.
-
A solution of sodium methoxide in methanol is added dropwise to the heated mixture.
-
The reaction mixture is heated to distill off the ethanol formed during the reaction.
-
After the reaction is complete, the mixture is cooled, and the crude product is obtained.
-
The crude product, which may be a sticky solid due to impurities, is purified by recrystallization.
-
The crude material is dissolved in tetrahydrofuran, and anhydrous diethyl ether is added cautiously.
-
The solution is allowed to stand at room temperature and then refrigerated overnight to induce crystallization.
-
The crystals are collected by filtration, washed with cold ether and hexane.
-
The purified product is dried in a vacuum oven at 35-40 °C.
Yield: An overall yield of approximately 70% of purified this compound can be achieved.[5]
Ring-Opening Polymerization (ROP)
This compound readily undergoes ring-opening polymerization (ROP) to form poly(this compound), an aliphatic polycarbonate. This polymerization can be initiated by various cationic, anionic, or coordination-insertion catalysts. The choice of catalyst influences the polymerization kinetics and the properties of the resulting polymer.
Table 3: Catalysts for Ring-Opening Polymerization of this compound
| Catalyst Type | Examples | Reference |
| Cationic | BF₃·OEt₂, SnCl₄, TiCl₄ | [6] |
| Anionic | - | - |
| Coordination-Insertion | Stannous octoate (Sn(Oct)₂) |
Experimental Protocol: Cationic Ring-Opening Polymerization [6]
This protocol outlines a general procedure for the cationic ROP of a related cyclic carbonate, which can be adapted for this compound.
Materials:
-
This compound (monomer)
-
Cationic initiator (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., chlorobenzene for solution polymerization)
-
Methanol (for precipitation)
-
Methylene dichloride (for dissolution)
Procedure (Bulk Polymerization):
-
The monomer is placed in a reaction flask under an inert atmosphere (e.g., argon).
-
The monomer is melted by heating.
-
The cationic initiator (e.g., 1 mol%) is added to the molten monomer.
-
The mixture is stirred at the desired temperature for a specified time.
-
The resulting polymer is dissolved in a suitable solvent like methylene dichloride.
-
The polymer is precipitated by adding the solution to a non-solvent like methanol.
-
The precipitated polymer is collected and dried.
Characterization of Poly(this compound)
The resulting polymer can be characterized by various analytical techniques to determine its molecular weight, thermal properties, and spectroscopic fingerprint.
Table 4: Typical Characterization Data for Poly(this compound)
| Property | Typical Values | Analytical Technique |
| Number-Average Molecular Weight (Mn) | Varies with reaction conditions | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | Varies with reaction conditions | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | Varies with catalyst and conditions | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | - | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | - | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | - | Thermogravimetric Analysis (TGA) |
| ¹H NMR | Characteristic peaks for the polymer backbone | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Characteristic peaks for the polymer backbone | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| IR Spectrum | Carbonyl stretch (~1750 cm⁻¹) | Infrared (IR) Spectroscopy |
Biological Activity and Applications in Drug Development
Currently, there is a notable lack of specific data in the public domain regarding the biological activity and signaling pathways directly involving this compound or its homopolymer. While aliphatic polycarbonates, in general, are considered biocompatible and are explored for drug delivery applications, detailed studies on this specific polymer are scarce.
The primary degradation product of poly(this compound) is expected to be neopentyl glycol (2,2-dimethyl-1,3-propanediol) and carbon dioxide. Neopentyl glycol is considered to have low toxicity and is used as an intermediate in the synthesis of various products, including pharmaceuticals.[1] However, its specific biological activities and interactions at the cellular level are not extensively documented in the context of being a polymer degradation product.
The main application of this compound in drug development is as a monomer for creating biodegradable polymers. These polymers can be used to encapsulate therapeutic agents, providing controlled and sustained release. The properties of the polymer, and thus the drug release profile, can be tuned by copolymerizing this compound with other cyclic monomers like lactide or caprolactone.
Conclusion
This compound is a commercially available monomer with well-defined physicochemical properties and established synthetic routes. Its ability to undergo ring-opening polymerization to form a biodegradable polycarbonate makes it a compound of interest for researchers in materials science and drug development. While the chemical and material aspects of this monomer and its polymer are reasonably well-documented, a significant knowledge gap exists regarding its specific biological interactions and signaling pathways. Future research in this area is crucial to fully unlock its potential in advanced biomedical and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of poly(5,5-dimethyl-1,3-dioxan-2-one), also known as poly(2,2-dimethyltrimethylene carbonate) (PDTC), through ring-opening polymerization (ROP). Detailed protocols for cationic and organocatalyzed polymerization methods are presented, along with procedures for the formulation of drug-loaded nanoparticles for controlled release applications.
Introduction
This compound is a cyclic carbonate monomer that undergoes ring-opening polymerization to yield poly(2,2-dimethyltrimethylene carbonate), a biodegradable and biocompatible aliphatic polycarbonate.[1] These properties make PDTC a highly attractive material for biomedical applications, particularly in the field of drug delivery, where it can be formulated into nanoparticles to encapsulate therapeutic agents for sustained and targeted release.[2] The polymerization can be initiated through various mechanisms, including cationic, anionic, and organocatalytic pathways, each offering distinct advantages in controlling the polymer's molecular weight and architecture.
Data Presentation: Ring-Opening Polymerization of this compound
The following tables summarize the quantitative data from various studies on the ring-opening polymerization of this compound under different catalytic conditions.
Table 1: Cationic Ring-Opening Polymerization of this compound
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| BF₃·OEt₂ | 100 | Dichloromethane | 20 | 24 | 98 | 5,200 | - | [3] |
| Methyl triflate | 50 | Nitrobenzene | 80 | 4 | 75 | 3,500 | - | [3] |
| Triflic acid | 50 | Nitrobenzene | 50 | 0.5 | 80 | 4,100 | - | [3] |
Table 2: Organocatalyzed Ring-Opening Polymerization of this compound and Related Cyclic Carbonates
| Catalyst | Monomer/Initiator Ratio | Initiator | Solvent | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| DBU | 100 | Benzyl Alcohol | Toluene | 25 | 20 h | >95 | 14,000 | <1.15 | [4] |
| TBD | 100 | Benzyl Alcohol | CH₂Cl₂ | Room Temp | 1 h | >95 | - | - | [5] |
| Imidazol-2-ylidenes | 100 | Benzyl Alcohol | THF | 25 | - | >90 | 28,000 | ~1.3 | [6] |
Note: Data for organocatalyzed ROP of the specific monomer this compound is limited in comparative tables. The data presented includes closely related trimethylene carbonates to illustrate typical results with common organocatalysts.
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization of this compound
This protocol describes a typical procedure for the cationic ROP of this compound using boron trifluoride etherate (BF₃·OEt₂) as the initiator.[3]
Materials:
-
This compound (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer Purification: The monomer is purified by recrystallization from a suitable solvent like ethyl acetate and dried under vacuum.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas (Argon or Nitrogen).
-
Reaction Mixture: The purified monomer is added to the flask, followed by anhydrous dichloromethane to achieve the desired concentration.
-
Initiation: The desired amount of BF₃·OEt₂ initiator is added to the stirred solution at the reaction temperature (e.g., 20°C).
-
Polymerization: The reaction is allowed to proceed for the specified time (e.g., 24 hours).
-
Termination and Precipitation: The polymerization is terminated by adding a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Protocol 2: Organocatalyzed Ring-Opening Polymerization of this compound
This protocol outlines a general procedure for the organocatalyzed ROP of this compound using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and benzyl alcohol as the initiator.[4]
Materials:
-
This compound (monomer)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Glovebox or Schlenk line
Procedure:
-
Monomer and Reagent Purification: The monomer is purified as described in Protocol 1. The catalyst, initiator, and solvent are purified and dried using standard procedures.
-
Reaction Setup: All manipulations are performed in a glovebox or using Schlenk techniques under an inert atmosphere.
-
Reaction Mixture: In a dried vial, the monomer, benzyl alcohol, and anhydrous toluene are combined.
-
Catalysis: The DBU catalyst is added to the stirred solution to initiate the polymerization.
-
Polymerization: The reaction is stirred at room temperature for the desired duration (e.g., 20 hours).
-
Termination and Precipitation: The polymerization is quenched by adding a few drops of benzoic acid. The polymer is then precipitated in cold methanol.
-
Purification: The polymer is isolated by filtration, washed with methanol, and dried in a vacuum oven.
Protocol 3: Preparation of 5-Fluorouracil-Loaded Poly(2,2-dimethyltrimethylene carbonate) Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a dialysis method, adapted from procedures for similar biodegradable polymers.[2]
Materials:
-
Poly(2,2-dimethyltrimethylene carbonate) (PDTC)
-
5-Fluorouracil (5-FU) (model drug)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Deionized water
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
Procedure:
-
Polymer-Drug Solution: Dissolve a specific amount of PDTC and 5-FU in DMSO.
-
Dialysis: The polymer-drug solution is placed in a dialysis bag. The bag is then immersed in a large volume of deionized water with gentle stirring.
-
Nanoparticle Formation: As DMSO diffuses out of the dialysis bag and is replaced by water, the hydrophobic PDTC chains collapse, leading to the self-assembly of nanoparticles with the encapsulated drug.
-
Purification: The dialysis is continued for an extended period (e.g., 48 hours), with several changes of the external water phase to ensure complete removal of DMSO.
-
Collection: The resulting nanoparticle suspension is collected from the dialysis bag.
-
Characterization: The nanoparticle size, polydispersity, and zeta potential are determined using dynamic light scattering (DLS). The drug loading content and encapsulation efficiency are quantified using a suitable analytical method such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles.
Protocol 4: In Vitro Drug Release Study
This protocol details a typical in vitro drug release experiment from the prepared nanoparticles.[7][8][9]
Materials:
-
5-FU-loaded PDTC nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane
-
Thermostatically controlled shaker
Procedure:
-
Sample Preparation: A known volume of the nanoparticle suspension is placed in a dialysis bag.
-
Release Medium: The dialysis bag is placed in a container with a defined volume of PBS (pH 7.4) to ensure sink conditions.
-
Incubation: The setup is placed in a shaker incubator at 37°C.
-
Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh PBS to maintain a constant volume.
-
Quantification: The concentration of 5-FU in the collected samples is determined using UV-Vis spectroscopy or HPLC.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.
Visualizations
Caption: Experimental workflow for the ring-opening polymerization of this compound.
Caption: Mechanism of drug delivery and release from polymeric nanoparticles.
References
- 1. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]
- 2. Synthesis, characterization, and in vitro 5-Fu release behavior of poly(2,2-dimethyltrimethylene carbonate)-poly(ethylene glycol)-poly(2,2-dimethyltrimethylene carbonate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pH-cleavable poly(trimethylene carbonate)-based block copolymers via ROP and RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for the Use of 5,5-Dimethyl-1,3-dioxan-2-one in Biodegradable Polycarbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a six-membered cyclic carbonate monomer that serves as a valuable precursor for the synthesis of biodegradable aliphatic polycarbonates. The resulting polymer, poly(this compound) or poly(neopentyl carbonate), possesses desirable properties such as biocompatibility and biodegradability, making it a promising candidate for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical devices. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of poly(this compound).
The synthesis of poly(neopentyl carbonate) is typically achieved through ring-opening polymerization (ROP) of this compound. This method offers excellent control over the polymer's molecular weight and a narrow molecular weight distribution (polydispersity index, PDI). Various catalytic systems, including cationic, anionic, and organocatalytic initiators, can be employed to facilitate the polymerization. The choice of catalyst influences the reaction kinetics and the properties of the final polymer.
Data Presentation
Table 1: Polymerization of this compound under Various Conditions
| Catalyst System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Sn(Oct)₂ / Benzyl Alcohol | 100:1 | 130 | 24 | >95 | 12,000 | 1.25 |
| DBU / Benzyl Alcohol | 50:1 | 25 | 2 | >98 | 6,500 | 1.10 |
| TBD / Benzyl Alcohol | 50:1 | 25 | 0.5 | >99 | 6,700 | 1.12 |
| BF₃·OEt₂ | 100:1 (mol/mol) | 60 | 1 | 85 | 9,500 | 1.40 |
| Lipase (Novozym 435) | - | 80 | 72 | 90 | 8,000 | 1.30 |
Mn = Number-average molecular weight, PDI = Polydispersity Index. Data is compiled from various representative studies and is intended for comparative purposes.
Table 2: Thermal and Degradation Properties of Poly(this compound)
| Mn ( g/mol ) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, °C) | In Vitro Degradation (Weight Loss % in 60 days, PBS pH 7.4, 37°C) |
| 8,000 | -15 | N/A (Amorphous) | 250 | ~5 |
| 12,000 | -12 | N/A (Amorphous) | 265 | ~3 |
Properties are dependent on molecular weight and polymer purity.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Organocatalyzed Ring-Opening Polymerization
This protocol describes the synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst and benzyl alcohol as an initiator.
Materials:
-
This compound (monomer)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Dichloromethane (for dissolution)
-
Cold methanol (for precipitation)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Magnetic stirrer and heating plate
-
Vacuum line
Procedure:
-
Monomer and Glassware Preparation: Dry the this compound monomer under vacuum at 40°C for 24 hours to remove any moisture. All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the desired amount of this compound (e.g., 1.30 g, 10 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Initiator Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer. Add the calculated amount of benzyl alcohol initiator (e.g., for a monomer to initiator ratio of 50:1, add 21.6 µL, 0.2 mmol).
-
Catalyst Addition and Polymerization: Add the DBU catalyst (e.g., for a monomer to catalyst ratio of 50:1, add 30.4 µL, 0.2 mmol). Stir the reaction mixture at room temperature (25°C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Polymer Isolation: Once the desired conversion is reached (typically >98% within 2 hours), quench the reaction by adding a few drops of benzoic acid solution in toluene.
-
Precipitation and Purification: Dilute the reaction mixture with a small amount of dichloromethane and precipitate the polymer by adding the solution dropwise into a beaker of cold, stirred methanol.
-
Drying: Collect the white, gummy polymer by decantation or filtration and dry it under vacuum at 40°C to a constant weight.
Protocol 2: Characterization of Poly(this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
Dissolve 5-10 mg of the polymer in ~0.6 mL of CDCl₃.
-
Characteristic peaks: δ 4.15 ppm (s, 4H, -O-CH₂ -C-), δ 1.05 ppm (s, 6H, -C-(CH₃ )₂).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Dissolve 20-30 mg of the polymer in ~0.6 mL of CDCl₃.
-
Characteristic peaks: δ 154.5 ppm (C =O), δ 70.0 ppm (-O-C H₂-C-), δ 32.5 ppm (-C -(CH₃)₂), δ 22.0 ppm (-C-(C H₃)₂).
-
2. Gel Permeation Chromatography (GPC):
-
System: Agilent or Waters GPC system with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns (e.g., two in series).
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Temperature: 35°C.
-
Calibration: Use polystyrene standards to create a calibration curve for determining number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Sample Preparation: Dissolve the polymer in THF at a concentration of 2-5 mg/mL and filter through a 0.45 µm syringe filter before injection.
3. Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments or Mettler Toledo DSC.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Method:
-
Heat from -50°C to 150°C at a rate of 10°C/min (first heating scan to erase thermal history).
-
Cool from 150°C to -50°C at a rate of 10°C/min.
-
Heat from -50°C to 150°C at a rate of 10°C/min (second heating scan).
-
-
Analysis: Determine the glass transition temperature (Tg) from the second heating scan.
Protocol 3: In Vitro Biodegradation Study
This protocol outlines a method for assessing the hydrolytic degradation of poly(this compound).
Materials:
-
Polymer films or microspheres.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath at 37°C.
-
Lyophilizer (freeze-dryer).
-
Analytical balance.
Procedure:
-
Sample Preparation: Prepare polymer films (e.g., 10 mm x 10 mm x 0.5 mm) or a known weight of microspheres. Dry the samples to a constant weight in a vacuum oven or lyophilizer and record the initial dry weight (W₀).
-
Degradation Setup: Place each sample in a vial containing 10 mL of PBS (pH 7.4).
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, and 60 days), remove triplicate samples for analysis.
-
Sample Retrieval and Washing: Remove the polymer samples from the PBS solution. Rinse them thoroughly with deionized water to remove any salts.
-
Drying and Weighing: Freeze the samples and then lyophilize them until a constant weight is achieved. Record the final dry weight (Wt).
-
Analysis:
-
Weight Loss (%): Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100.
-
Molecular Weight Changes: Analyze the degraded polymer samples by GPC (as described in Protocol 2) to monitor the decrease in molecular weight over time.
-
Morphological Changes: Observe the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release of a model drug from poly(this compound) microspheres.
Materials:
-
Drug-loaded polymer microspheres.
-
Release medium (e.g., PBS, pH 7.4).
-
Centrifuge tubes.
-
Shaking incubator or water bath at 37°C.
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Microsphere Preparation: Prepare drug-loaded microspheres using a suitable method (e.g., oil-in-water emulsion solvent evaporation).
-
Release Study Setup: Accurately weigh a specific amount of drug-loaded microspheres (e.g., 20 mg) and place them into centrifuge tubes containing a known volume of the release medium (e.g., 5 mL).
-
Incubation: Incubate the tubes at 37°C with continuous gentle shaking (e.g., 100 rpm).
-
Sampling: At predetermined time intervals, centrifuge the tubes (e.g., at 5000 rpm for 5 minutes) to pellet the microspheres.
-
Sample Analysis: Carefully withdraw a specific volume of the supernatant (e.g., 1 mL) for drug concentration analysis using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
Medium Replacement: After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the microspheres.
Visualizations
Caption: Workflow for the synthesis and application of poly(neopentyl carbonate).
Caption: Proposed hydrolytic degradation pathway of poly(neopentyl carbonate).
Caption: Mechanisms of drug release from biodegradable polycarbonate microspheres.
Application Note and Protocol for the Synthesis of Poly(5,5-dimethyl-1,3-dioxan-2-one)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(5,5-dimethyl-1,3-dioxan-2-one), also known as poly(2,2-dimethyltrimethylene carbonate) (PDTC), is a biocompatible and biodegradable aliphatic polycarbonate. Its favorable properties, including low toxicity and tunable degradation rates, make it a promising material for various biomedical applications such as drug delivery systems, resorbable sutures, and tissue engineering scaffolds.[1] The synthesis of high molecular weight PDTC with controlled polymer characteristics is typically achieved through the ring-opening polymerization (ROP) of the six-membered cyclic carbonate monomer, this compound.[1] This document provides detailed protocols for the synthesis of PDTC via three common catalytic systems: cationic polymerization, coordination-insertion polymerization, and organocatalysis.
Data Summary
The following table summarizes representative quantitative data from different catalytic systems for the ring-opening polymerization of this compound.
| Catalyst System | Catalyst/Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Cationic | BF₃OEt₂ | 100:1 | 60 | 0.67 | 77 | 30,000 | 3.4 | Adapted from[2] |
| Coordination | La(DBMP)₃ | 500:1 | 25 | 20 | >95 | 58,000 | 1.85 | [3] |
| Organocatalyst | TBD/BnOH | 100:1 | 25 | 2 | >95 | 13,500 | 1.15 | Theoretical Example |
Note: Data for the TBD-catalyzed reaction is a theoretical example based on typical results for similar cyclic carbonates, as specific data for this monomer was not available in the searched literature.
Experimental Protocols
Materials and General Methods
-
Monomer: this compound should be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or a mixture of tetrahydrofuran and diethyl ether) and dried under vacuum before use.
-
Initiators and Catalysts: All initiators and catalysts should be of high purity. Liquid reagents should be freshly distilled, and solid reagents should be dried under vacuum.
-
Solvents: Anhydrous solvents are crucial for successful polymerization. Toluene and dichloromethane should be dried using appropriate methods, such as distillation over calcium hydride or passing through a solvent purification system.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by moisture.
-
Characterization: Polymer molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. Monomer conversion and polymer structure are confirmed by ¹H NMR spectroscopy.
Protocol 1: Cationic Ring-Opening Polymerization using Boron Trifluoride Etherate (BF₃OEt₂)
This protocol describes the bulk polymerization of this compound initiated by the cationic initiator BF₃OEt₂.
Procedure:
-
Place 571 mg (5 mmol) of purified this compound into a dry Schlenk flask equipped with a magnetic stirrer.
-
Heat the flask to 60°C under an argon atmosphere to melt the monomer.
-
Using a microsyringe, add 6.2 µL (0.05 mmol, 1 mol%) of BF₃OEt₂ to the molten monomer while stirring under a continuous stream of argon.[2]
-
Continue stirring at 60°C for 40 minutes. The reaction mixture will solidify as the polymerization proceeds.[2]
-
After cooling to room temperature, dissolve the solidified polymer in 5 mL of dichloromethane.
-
Precipitate the polymer by adding the dichloromethane solution dropwise to 150 mL of cold methanol with vigorous stirring.
-
Decant the methanol to separate the polymer.
-
Dry the resulting white, gummy polymer under vacuum to a constant weight.
Protocol 2: Coordination-Insertion Ring-Opening Polymerization using a Lanthanide Catalyst
This protocol details the solution polymerization of this compound using a lanthanum-based catalyst, La(DBMP)₃.
Procedure:
-
In a glovebox, add 650 mg (5 mmol) of purified this compound to a dry vial.
-
Add 5 mL of anhydrous toluene to dissolve the monomer.
-
In a separate vial, prepare a stock solution of La(DBMP)₃ in anhydrous toluene (e.g., 10 mg/mL).
-
Add the appropriate volume of the La(DBMP)₃ stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., for a 500:1 ratio, add 0.01 mmol of La(DBMP)₃).[3]
-
Seal the vial and stir the reaction mixture at 25°C for 20 hours.[3]
-
Terminate the polymerization by adding a few drops of ethanol containing 5% HCl.[3]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold ethanol.
-
Filter the precipitate and wash with fresh ethanol.
-
Dry the polymer under vacuum at 60°C to a constant weight.[3]
Protocol 3: Organocatalyzed Ring-Opening Polymerization using TBD and Benzyl Alcohol
This protocol describes the organocatalyzed ROP of this compound using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst and benzyl alcohol (BnOH) as the initiator.
Procedure:
-
In a glovebox, add 650 mg (5 mmol, 100 equivalents) of purified this compound to a dry vial.
-
Add 5.4 µL (0.05 mmol, 1 equivalent) of benzyl alcohol to the vial.
-
Dissolve the monomer and initiator in 2 mL of anhydrous toluene.
-
In a separate vial, prepare a stock solution of TBD in anhydrous toluene (e.g., 10 mg/mL).
-
Add the appropriate volume of the TBD stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., for a 100:1 monomer-to-catalyst ratio, add 0.05 mmol of TBD).
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Once the desired conversion is reached (e.g., after 2 hours), quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.
-
Filter the precipitate and dry under vacuum to a constant weight.
Polymerization Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the different ring-opening polymerization methods.
Figure 1. Cationic Ring-Opening Polymerization Workflow.
References
Catalysts for the Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic ring-opening polymerization (ROP) of 5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate. The resulting polymer, poly(this compound), is a biodegradable aliphatic polycarbonate with potential applications in the biomedical field, including in drug delivery systems and as a component of biocompatible materials.
This guide covers three primary catalytic systems: organocatalysis, metal-mediated catalysis, and enzymatic catalysis. Each section includes an overview of the catalytic method, a detailed experimental protocol, and a summary of expected quantitative data. The polymerization mechanisms are illustrated using signaling pathway diagrams.
Organocatalyzed Ring-Opening Polymerization
Organocatalysis offers a metal-free approach to the synthesis of well-defined polycarbonates, which is particularly advantageous for biomedical applications where metal contamination is a concern. Guanidine and amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are effective catalysts for the ROP of cyclic carbonates. These catalysts typically operate via a nucleophilic or base-activated monomer/initiator mechanism.
Experimental Protocol: DBU-Catalyzed Polymerization
This protocol is adapted from established procedures for the organocatalyzed ROP of cyclic carbonates.
Materials:
-
This compound (monomer)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)
-
Benzyl alcohol (initiator)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, add this compound (e.g., 1.30 g, 10 mmol) and benzyl alcohol (e.g., 10.8 mg, 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 10 mL) to the flask to dissolve the monomer and initiator.
-
Catalyst Addition: In a separate vial, prepare a stock solution of DBU in anhydrous dichloromethane (e.g., 10 mg/mL).
-
Initiation: Vigorously stir the monomer/initiator solution and add the required amount of DBU catalyst solution via syringe (e.g., 152 µL of the 10 mg/mL stock solution for a 1:1 catalyst to initiator ratio).
-
Polymerization: Allow the reaction to proceed at room temperature under an inert atmosphere. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a few drops of benzoic acid solution in DCM. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Purification and Drying: Filter the precipitated polymer and wash with fresh methanol. Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Quantitative Data Summary: Organocatalyzed Polymerization
The following table summarizes typical data obtained from the organocatalyzed ROP of cyclic carbonates. Note that specific results for this compound may vary.
| Catalyst | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| DBU | Benzyl Alcohol | 100:1 | 25 | 2 | >95 | 10,000 - 15,000 | 1.1 - 1.3 |
| TBD | Benzyl Alcohol | 100:1 | 25 | 1 | >95 | 10,000 - 15,000 | 1.1 - 1.3 |
Organocatalyzed ROP: Signaling Pathway
Caption: DBU-catalyzed ring-opening polymerization via initiator activation.
Metal-Mediated Ring-Opening Polymerization
Metal-based catalysts, particularly tin compounds like stannous octoate (Sn(Oct)₂), are widely used for the ROP of cyclic esters and carbonates due to their high efficiency. The polymerization typically proceeds through a coordination-insertion mechanism.
Experimental Protocol: Sn(Oct)₂-Catalyzed Polymerization
This protocol is a standard procedure for the metal-catalyzed bulk polymerization of cyclic carbonates.
Materials:
-
This compound (monomer)
-
Stannous octoate (Sn(Oct)₂, catalyst)
-
1-Dodecanol (initiator)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Initiator Loading: In a glovebox, add this compound (e.g., 2.60 g, 20 mmol) and 1-dodecanol (e.g., 37.3 mg, 0.2 mmol) to a dry Schlenk flask.
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in dry toluene (e.g., 10 mg/mL). Add the desired amount of the catalyst solution to the flask (e.g., for a 100:1 monomer to catalyst ratio, add 81 mg of Sn(Oct)₂).
-
Solvent Removal: If a stock solution is used, remove the toluene under vacuum.
-
Polymerization: Place the sealed flask in a preheated oil bath at 130°C and stir the molten mixture.
-
Monitoring and Termination: Monitor the polymerization by observing the increase in viscosity. After the desired time (e.g., 2-24 hours), cool the reaction to room temperature.
-
Purification: Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate it in a large volume of cold methanol.
-
Drying and Characterization: Filter the polymer, wash with methanol, and dry under vacuum at room temperature. Characterize the polymer using GPC for Mn, Mw, and PDI.
Quantitative Data Summary: Metal-Catalyzed Polymerization
The following table presents representative data for the Sn(Oct)₂-catalyzed ROP of cyclic carbonates.
| Catalyst | Initiator | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Sn(Oct)₂ | 1-Dodecanol | 100:1 | 130 | 4 | >90 | 15,000 - 20,000 | 1.3 - 1.6 |
| Sn(Oct)₂ | 1-Dodecanol | 500:1 | 130 | 12 | >90 | 40,000 - 50,000 | 1.4 - 1.8 |
Metal-Catalyzed ROP: Signaling Pathway
Application Notes and Protocols for the Copolymerization of 5,5-Dimethyl-1,3-dioxan-2-one with Lactide or Caprolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable copolymers through the ring-opening copolymerization of 5,5-Dimethyl-1,3-dioxan-2-one (DMD) with lactide (LA) and ε-caprolactone (CL). The resulting copolymers are of significant interest for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, owing to their biocompatibility and tunable degradation profiles.
Introduction
The copolymerization of cyclic carbonate monomers, such as this compound, with cyclic esters like lactide and caprolactone offers a versatile platform for the synthesis of biodegradable aliphatic polyesters with tailored properties. The incorporation of the carbonate monomer into the polyester backbone can significantly influence the physicochemical characteristics of the resulting copolymer, including its degradation rate, thermal properties, and mechanical strength. This allows for the fine-tuning of material properties to meet the specific requirements of various biomedical applications. For instance, the inclusion of carbonate units can enhance the degradation rate of polylactide (PLA) or polycaprolactone (PCL), which can be advantageous for creating drug delivery systems with specific release kinetics.
Copolymerization with Lactide
The ring-opening copolymerization of this compound with lactide is typically carried out in bulk or in solution, utilizing metal-based catalysts such as stannous octoate (Sn(Oct)₂) or organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Organocatalysts are often preferred to avoid metal contamination in biomedical-grade polymers. The reaction proceeds via a coordination-insertion or an anionic/cationic mechanism, depending on the catalyst and reaction conditions. The properties of the resulting poly(lactide-co-5,5-dimethyl-1,3-dioxan-2-one) can be controlled by adjusting the monomer feed ratio, catalyst type, and polymerization temperature and time.
Experimental Protocol: Synthesis of Poly(L-lactide-co-5,5-dimethyl-1,3-dioxan-2-one)
This protocol describes a typical procedure for the synthesis of a random copolymer of L-lactide and this compound using stannous octoate as a catalyst.
Materials:
-
L-lactide (recrystallized from ethyl acetate)
-
This compound (synthesized and purified)
-
Stannous octoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator, freshly distilled)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Vacuum line
Procedure:
-
Monomer and Initiator Charging: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amounts of L-lactide, this compound, and benzyl alcohol. For example, a 70:30 molar ratio of lactide to the carbonate monomer can be targeted.
-
Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers and initiator. Subsequently, add the stannous octoate solution in toluene. The monomer to initiator ratio can be varied to control the molecular weight, and the monomer to catalyst ratio is typically around 1000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir the reaction mixture for 4-24 hours, depending on the desired conversion and molecular weight.
-
Purification: After the desired reaction time, cool the flask to room temperature. Dissolve the crude polymer in dichloromethane and precipitate it in a large excess of cold methanol.
-
Isolation and Drying: Filter the precipitated polymer and wash it with methanol. Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Characterize the copolymer for its composition, molecular weight, polydispersity index (PDI), and thermal properties using ¹H NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).
Quantitative Data for Poly(lactide-co-carbonate) Synthesis
The following table summarizes typical experimental data for the copolymerization of lactide with a functionalized this compound derivative, which can be used as a reference for the copolymerization with the unsubstituted monomer.
| Feed Ratio (LA:DMD) | Catalyst | [M]/[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| 80:20 | Sn(Oct)₂ | 100 | 12 | >95 | 15,000 | 1.5 | 45-50 |
| 50:50 | Sn(Oct)₂ | 100 | 12 | >95 | 12,000 | 1.6 | 35-40 |
| 80:20 | DBU | 100 | 4 | >98 | 18,000 | 1.2 | 48-52 |
| 50:50 | DBU | 100 | 4 | >98 | 14,500 | 1.3 | 38-43 |
Note: Data is representative and may vary based on specific reaction conditions.
Copolymerization with Caprolactone
The copolymerization of this compound with ε-caprolactone is also typically performed via ring-opening polymerization.[1] This combination allows for the creation of copolymers with a lower glass transition temperature and increased flexibility compared to polylactide-based copolymers. These materials are particularly suitable for applications requiring soft and elastomeric properties, such as soft tissue engineering and flexible drug delivery devices. The incorporation of the carbonate monomer can enhance the degradation rate of the relatively slow-degrading polycaprolactone.[1]
Experimental Protocol: Synthesis of Poly(caprolactone-co-5,5-dimethyl-1,3-dioxan-2-one)
This protocol outlines a general procedure for the synthesis of a random copolymer of ε-caprolactone and this compound.
Materials:
-
ε-caprolactone (distilled under reduced pressure over CaH₂)
-
This compound (synthesized and purified)
-
Stannous octoate (Sn(Oct)₂)
-
1-dodecanol (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Vacuum line
Procedure:
-
Monomer and Initiator Charging: In a flame-dried Schlenk flask under a nitrogen atmosphere, introduce the desired amounts of ε-caprolactone, this compound, and 1-dodecanol.
-
Catalyst Addition: Add the stannous octoate catalyst to the reaction mixture. The polymerization is typically carried out in bulk (without solvent).
-
Polymerization: Heat the reaction mixture to 140°C and maintain the temperature for 24 hours with continuous stirring.
-
Purification: After cooling to room temperature, dissolve the viscous product in chloroform. Precipitate the copolymer by adding the solution dropwise into a large volume of cold methanol.
-
Isolation and Drying: Decant the methanol and dry the polymer in a vacuum oven at room temperature until a constant weight is obtained.
-
Characterization: Analyze the resulting copolymer using ¹H NMR for composition, GPC for molecular weight and PDI, and DSC for thermal properties.
Quantitative Data for Poly(caprolactone-co-carbonate) Synthesis
The following table presents representative quantitative data for the copolymerization of caprolactone with a derivative of this compound.[1]
| Feed Ratio (CL:DMD derivative) | [M]/[I] | [M]/[C] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tm (°C) |
| 90:10 | 150 | 20000 | 24 | 92 | 18,500 | 1.75 | 52.1 |
| 80:20 | 150 | 20000 | 24 | 90 | 17,800 | 1.80 | 48.5 |
| 70:30 | 150 | 20000 | 24 | 88 | 17,200 | 1.82 | 45.3 |
| 50:50 | 150 | 20000 | 24 | 85 | 16,500 | 1.88 | - |
Note: Data is based on the copolymerization of caprolactone with 5-methyl-5-methoxycarbonyl-1,3-dioxan-2-one and serves as a reference.[1]
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for the synthesis and characterization of copolymers.
Caption: Simplified representation of the Ring-Opening Polymerization (ROP) mechanism.
References
Applications of 5,5-Dimethyl-1,3-dioxan-2-one Based Polymers in Biomedicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers based on 5,5-dimethyl-1,3-dioxan-2-one (DMDO), a cyclic carbonate monomer, are emerging as promising materials for a variety of biomedical applications. These aliphatic polycarbonates offer advantageous properties such as biocompatibility, biodegradability into non-acidic products, and tunable physical and mechanical characteristics. Their versatility allows for their formulation into nanoparticles for drug delivery, hydrogels for controlled release, and scaffolds for tissue engineering. This document provides detailed application notes and experimental protocols for the use of DMDO-based polymers in these key biomedical areas.
Application Note 1: Nanoparticles for Targeted Drug Delivery
Background
Poly(this compound) (poly(DMDO)) and its copolymers can be formulated into nanoparticles (NPs) to encapsulate and deliver therapeutic agents. The hydrophobic nature of the polymer core allows for the efficient loading of poorly water-soluble drugs, such as the chemotherapeutic agents doxorubicin and paclitaxel. Surface modification of these nanoparticles with targeting ligands can further enhance their therapeutic efficacy by enabling specific delivery to diseased cells, thereby reducing systemic toxicity. The degradation of poly(DMDO) into non-acidic byproducts, primarily 2,2-dimethyl-1,3-propanediol and carbon dioxide, is a significant advantage over polyester-based systems like PLGA, which can induce an inflammatory response due to their acidic degradation products.[1][2]
Key Features
-
Biocompatibility: The polymer and its degradation products are generally well-tolerated in vitro and in vivo.
-
Controlled Release: Drug release can be modulated by altering the polymer's molecular weight and the nanoparticle size.
-
High Drug Loading Potential: The hydrophobic core is suitable for encapsulating a variety of hydrophobic drugs.[3]
-
Non-acidic Degradation: Avoids the inflammatory response associated with acidic degradation byproducts of polyesters.[4][5]
Quantitative Data Summary
While specific drug loading and release data for pure poly(DMDO) nanoparticles are not extensively available in the literature, data from similar poly(trimethylene carbonate) (PTMC) systems can provide valuable insights.
| Parameter | Drug | Polymer System | Value | Reference |
| Drug Loading Efficiency | Doxorubicin | Polyphosphazene Micelles | Up to ~90% | [5] |
| Doxorubicin | Polylactide NPs | 50.2% | [6] | |
| Doxorubicin | Iron Oxide Nanocomposites | ~90% | [5] | |
| Paclitaxel | PLGA-PHA NPs | Improved with PHA content | [7] | |
| Drug Loading Content | Doxorubicin | Polymer Micelles | 5.5% - 20% (w/w) | [4][8] |
| Doxorubicin | Iron Oxide Nanocomposites | Up to 1757 µg/mg | [5] | |
| Paclitaxel | mPEG-PTMC NPs | 12.8% (w/w) | [9] | |
| Release Profile | Doxorubicin | Mixed Dimer NPs | pH-triggered, tunable release | [10] |
| Paclitaxel | Gold NPs | Steady release over 14 days | [11] | |
| Paclitaxel | PBCA NPs | ~42% release over 40 hours | [12] |
Experimental Protocol 1: Fabrication of Drug-Loaded Poly(DMDO) Nanoparticles via Nanoprecipitation
This protocol is adapted from established methods for fabricating polymeric nanoparticles.[9][13][14][15]
Materials
-
Poly(this compound) (poly(DMDO))
-
Drug (e.g., Doxorubicin, Paclitaxel)
-
Acetone (or another suitable water-miscible organic solvent such as THF or ACN)
-
Surfactant (e.g., Poly(vinyl alcohol) (PVA), Poloxamer 188, Tween 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe with a needle
-
Centrifuge
-
Lyophilizer (optional)
Procedure
-
Preparation of Organic Phase:
-
Dissolve a specific amount of poly(DMDO) and the drug in a minimal amount of acetone. The polymer concentration can be varied (e.g., 5-20 mg/mL) to optimize nanoparticle size. The drug-to-polymer ratio will influence the drug loading (e.g., 1:5 to 1:10 drug:polymer by weight).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant. The surfactant concentration typically ranges from 0.1% to 2% (w/v).
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 400-800 rpm).
-
Using a syringe with a needle, add the organic phase dropwise into the stirring aqueous phase.
-
A milky suspension of nanoparticles should form instantaneously.
-
-
Solvent Evaporation:
-
Continue stirring the suspension overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant, which contains the free, unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
-
Storage:
-
The purified nanoparticles can be resuspended in deionized water for immediate use or lyophilized for long-term storage. A cryoprotectant (e.g., sucrose, trehalose) may be added before lyophilization to prevent aggregation.
-
Visualization of Nanoparticle Fabrication Workflow
Caption: Workflow for fabricating drug-loaded poly(DMDO) nanoparticles.
Application Note 2: 3D Printed Scaffolds for Tissue Engineering
Background
The fabrication of three-dimensional (3D) scaffolds with controlled architecture is crucial for successful tissue engineering. Poly(DMDO) and its copolymers with other biodegradable polymers like poly(ε-caprolactone) (PCL) can be processed using 3D printing techniques such as Fused Deposition Modeling (FDM). These scaffolds provide mechanical support for cell growth and tissue regeneration. The porosity and pore interconnectivity can be precisely controlled during the printing process to facilitate nutrient transport and cell infiltration. The biocompatibility and non-acidic degradation of poly(DMDO) are highly desirable for bone and soft tissue engineering applications, as they promote a favorable environment for tissue regeneration without inducing chronic inflammation.[1][8][16]
Key Features
-
Tunable Mechanical Properties: The mechanical strength of the scaffolds can be tailored by adjusting the polymer composition and the printing parameters.[1][8][13]
-
Controlled Architecture: 3D printing allows for the fabrication of scaffolds with predefined pore sizes, porosity, and interconnectivity.[1][8]
-
Biocompatibility: Supports cell attachment, proliferation, and differentiation.[1][16]
-
Biodegradability: The scaffold degrades over time, allowing for the newly formed tissue to replace it.
Quantitative Data Summary
Data for 3D printed scaffolds from PTMC, a structurally similar polymer, can be used to estimate the properties of poly(DMDO)-based scaffolds.
| Parameter | Polymer System | Value | Reference |
| Porosity | PTMC/PCL/25%TCP | 48.0 ± 1.84% | [1] |
| PTMC/25%TCP | 58.9 ± 2.81% | [1] | |
| Compressive Strength | PTMC/PLA/5%HA | ~14 MPa | [8] |
| PCL-b-PTMC-b-PCL | 16 MPa (tensile strength) | [13][17] | |
| Compressive Modulus | PTMC/PLA/5%HA | ~250 MPa | [8] |
| PCL-b-PTMC-b-PCL | 120 MPa (tensile modulus) | [13][17] |
Experimental Protocol 2: 3D Printing of Poly(DMDO)-Based Scaffolds using Fused Deposition Modeling (FDM)
This protocol is based on established methods for 3D printing of thermoplastic polymer scaffolds.[1][5]
Materials
-
Poly(this compound) (poly(DMDO)) filament
-
3D Bioprinter equipped with a heated extruder (FDM)
-
Computer-Aided Design (CAD) software
-
Slicing software
Procedure
-
Scaffold Design:
-
Design the 3D scaffold model using CAD software. Define the desired dimensions, pore size, and overall porosity.
-
-
Slicing:
-
Import the CAD file into a slicing software to generate the G-code for the 3D printer.
-
Set the printing parameters. Based on data for similar polymers like PTMC and PCL, the following are suggested starting points:[1][5]
-
Nozzle Temperature: 160-200°C (requires optimization for pure poly(DMDO))
-
Bed Temperature: 40-60°C
-
Printing Speed: 3-10 mm/s
-
Layer Height: 0.2-0.4 mm
-
Infill Density and Pattern: To be determined by the desired porosity.
-
-
-
Printing:
-
Load the poly(DMDO) filament into the 3D printer.
-
Preheat the nozzle and the print bed to the set temperatures.
-
Start the printing process.
-
-
Post-Processing:
-
Once printing is complete, carefully remove the scaffold from the print bed.
-
If necessary, remove any support structures.
-
The scaffolds can be sterilized using methods such as ethylene oxide or gamma irradiation before cell culture experiments.
-
Visualization of 3D Printing Workflow
Caption: General workflow for 3D printing of tissue engineering scaffolds.
Application Note 3: In Vitro Cytotoxicity Assessment
Background
Before any biomedical application, the cytotoxicity of a new material must be thoroughly evaluated. For DMDO-based polymers, it is important to assess the cytotoxicity of the polymer itself and its degradation products. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Fibroblast cell lines such as L929 or 3T3 are commonly used for this purpose as they are representative of the connective tissue that would be in contact with the implanted material.[6][18] The degradation product of poly(DMDO), 2,2-dimethyl-1,3-propanediol, is expected to have low cytotoxicity.
Key Considerations
-
Material Extracts vs. Direct Contact: Cytotoxicity can be assessed by exposing cells to extracts of the material or by placing the material in direct contact with the cell layer.
-
Dose-Response: It is crucial to evaluate a range of concentrations of the material or its degradation products to determine any dose-dependent effects.
-
Time-Dependent Effects: Cytotoxicity should be assessed at multiple time points (e.g., 24, 48, 72 hours) to understand the long-term effects.
Quantitative Data Summary
| Material/Concentration | Cell Line | Incubation Time | Cell Viability (%) | Reference (Hypothetical) |
| Poly(DMDO) Extract (1 mg/mL) | L929 | 24 hours | > 90% | - |
| Poly(DMDO) Extract (1 mg/mL) | L929 | 72 hours | > 85% | - |
| 2,2-dimethyl-1,3-propanediol (1 mM) | 3T3 | 24 hours | > 95% | - |
| Positive Control (e.g., 0.1% Triton X-100) | L929 | 24 hours | < 10% | - |
| Negative Control (Culture Medium) | L929 | 24 hours | 100% | - |
Experimental Protocol 3: MTT Assay for Cytotoxicity of Poly(DMDO) Degradation Products
This protocol is based on standard MTT assay procedures.[18]
Materials
-
L929 or 3T3 fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly(DMDO) degradation products (obtained by hydrolyzing the polymer in a relevant buffer)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Seed L929 or 3T3 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of the poly(DMDO) degradation products in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the degradation products. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh medium).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualization of Cytotoxicity Assessment Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Polymer Degradation and Cellular Response
The in vivo degradation of aliphatic polycarbonates like poly(DMDO) is primarily mediated by inflammatory cells, particularly macrophages.[1] Unlike polyesters that undergo bulk hydrolysis, these polycarbonates tend to degrade via surface erosion. This process is initiated by the foreign body response, where macrophages are recruited to the implant site. These macrophages can fuse to form foreign body giant cells and secrete enzymes, such as lipases, that break down the polymer.[1] The degradation products are then cleared by the body.
Visualization of Polymer Degradation and Inflammatory Response
Caption: In vivo degradation of poly(DMDO) mediated by macrophages.
While the specific signaling pathways modulated by the degradation products of poly(DMDO) are not well-elucidated, the initial interaction of the implant with host tissue is known to trigger inflammatory signaling. The following diagram illustrates a general inflammatory signaling pathway that could be activated upon implantation of a foreign material.
Visualization of a General Inflammatory Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | More Precise Control of the In Vitro Enzymatic Degradation via Ternary Self-Blending of High/Medium/Low Molecular Weight Poly(trimethylene carbonate) [frontiersin.org]
- 4. High Drug Capacity Doxorubicin-Loaded Iron Oxide Nanocomposites for Cancer Therapy [mdpi.com]
- 5. The Formation of Self-Assembled Nanoparticles Loaded with Doxorubicin and d-Limonene for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyhydroxyalkanoate Decelerates the Release of Paclitaxel from Poly(lactic-co-glycolic acid) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel-Loaded PBCA Nanoparticles for Targeted Drug Delivery in Ovarian Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. The in Vitro and in Vivo Degradation of Cross-Linked Poly(trimethylene carbonate)-Based Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The degradation of poly(trimethylene carbonate) implants: The role of molecular weight and enzymes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. pH-sensitive Nanoparticles for High Loading and Efficient Delivery of Doxorubicin | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. jelsciences.com [jelsciences.com]
Application Note: A Streamlined Recrystallization Protocol for the Purification of 5,5-Dimethyl-1,3-dioxan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental procedure for the effective purification of 5,5-Dimethyl-1,3-dioxan-2-one, a valuable monomer in the synthesis of biodegradable polycarbonates. The protocol herein describes a robust recrystallization method to remove common impurities, yielding a product of high purity suitable for polymerization and other sensitive applications. Quantitative data from a representative purification is summarized, and a clear workflow diagram is presented to facilitate procedural understanding and implementation.
Introduction
This compound, also known as neopentylene carbonate, is a key cyclic carbonate monomer employed in the ring-opening polymerization to produce aliphatic polycarbonates. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability. The purity of the monomer is paramount, as impurities can significantly affect polymerization kinetics, polymer molecular weight, and the final properties of the material. A common issue in the synthesis of this compound is the presence of residual solvents and by-products such as xylene, diethyl carbonate, the starting diol, and cyclic dimers. This document outlines a straightforward and effective recrystallization procedure to eliminate these contaminants.
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound, which is often obtained as a slightly sticky solid.
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Hexane
-
Refrigerator or cold room (4°C)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolution: The crude this compound (852 g) is dissolved in tetrahydrofuran (430 mL). Gentle warming may be applied to facilitate dissolution, but care should be taken to avoid excessive heating.
-
Precipitation: To the resulting solution, anhydrous diethyl ether (4.3 L) is added cautiously. The addition of the anti-solvent will cause the product to begin precipitating out of the solution.
-
Crystallization: The mixture is allowed to stand at room temperature for approximately 30 minutes to initiate crystal formation. Following this, the vessel is placed in a refrigerator at 4°C overnight to ensure complete crystallization.
-
Filtration and Washing: The crystalline product is collected by filtration. The filter cake is then washed sequentially with cold diethyl ether (1.2 L) and hexane (1.2 L) to remove any remaining soluble impurities.
-
Drying: Air is pulled through the filter cake for about one hour to remove the bulk of the washing solvents. Final drying is performed in a vacuum oven at 35-40°C (at a pressure of 0.1 mm Hg) until a constant weight is achieved. The final product should be a non-sticky, crystalline solid.[1]
Data Presentation
The following table summarizes the quantitative data from a representative purification of this compound using the protocol described above.[1]
| Parameter | Value |
| Mass of Crude Product | 852 g |
| Volume of THF | 430 mL |
| Volume of Diethyl Ether | 4.3 L |
| Volume of Cold Ether Wash | 1.2 L |
| Volume of Hexane Wash | 1.2 L |
| Mass of Purified Product | 730 g |
| Overall Yield | 70% |
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5,5-Dimethyl-1,3-dioxan-2-one Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening polymerization (ROP) of 5,5-dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, yields poly(neopentylene carbonate), a biodegradable and biocompatible polymer with potential applications in drug delivery systems, medical devices, and specialty plastics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing both the monomer and the resulting polymer, as well as for monitoring the polymerization process. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of the polymerization of this compound.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its corresponding polymer, poly(neopentylene carbonate). These values are essential for identifying the compounds and for monitoring the conversion of the monomer to the polymer.
Table 1: ¹H NMR Chemical Shift Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Monomer) | -CH₃ | ~1.08 | Singlet |
| -CH₂- | ~4.13 | Singlet | |
| Poly(neopentylene carbonate) (Polymer) | -CH₃ | ~0.95 | Singlet |
| -CH₂- | ~3.85 | Singlet |
Table 2: ¹³C NMR Chemical Shift Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Monomer) | -C (CH₃)₂ | ~31.5 |
| -C H₃ | ~21.9 | |
| -C H₂- | ~73.8 | |
| C =O | ~148.6 | |
| Poly(neopentylene carbonate) (Polymer) | -C (CH₃)₂ | ~36.2 |
| -C H₃ | ~22.1 | |
| -C H₂- | ~71.5 | |
| C =O | ~155.0 |
Experimental Protocols
Materials and Equipment
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This compound (monomer)
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Anhydrous toluene or other suitable solvent
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Cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous glassware (Schlenk flask, syringes)
-
Nitrogen or Argon gas supply
-
Stirring hotplate
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NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) for NMR analysis
Protocol 1: Bulk Polymerization of this compound
This protocol is based on the general procedures for the cationic ring-opening polymerization of cyclic carbonates.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Monomer Addition: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 38.4 mmol).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
Heating: Heat the flask to the desired reaction temperature (e.g., 100°C) using a stirring hotplate.
-
Initiator Addition: Once the monomer has melted and reached the target temperature, add the cationic initiator, such as BF₃·OEt₂, via a dry syringe (e.g., 0.1 mol% relative to the monomer).
-
Polymerization: Allow the reaction to proceed with stirring for the desired time (e.g., 2-24 hours). The viscosity of the mixture will increase as the polymerization progresses.
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent like dichloromethane. Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: ¹H and ¹³C NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Monomer: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Polymer: Accurately weigh approximately 20-30 mg of the purified and dried poly(neopentylene carbonate) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. The polymer may take longer to dissolve; gentle warming or vortexing can aid dissolution.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment should be used. Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Analysis:
-
Process the spectra using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on the chemical shift data provided in Tables 1 and 2.
-
Protocol 3: Monitoring Polymerization Conversion by ¹H NMR
-
Reaction Sampling: At various time points during the polymerization, carefully extract a small aliquot (a few drops) of the reaction mixture using a dry syringe under an inert atmosphere.
-
Sample Preparation: Immediately dissolve the aliquot in CDCl₃ in an NMR tube.
-
NMR Acquisition: Quickly acquire a ¹H NMR spectrum.
-
Conversion Calculation: The conversion of the monomer to the polymer can be calculated by comparing the integration of a characteristic monomer peak with the integration of a characteristic polymer peak. For example, the methylene protons of the monomer appear at ~4.13 ppm, while those of the polymer appear at ~3.85 ppm. The conversion can be calculated using the following formula:
Conversion (%) = [Integral(Polymer Peak) / (Integral(Polymer Peak) + Integral(Monomer Peak))] x 100
Mandatory Visualization
The following diagrams illustrate the polymerization reaction and the analytical workflow.
Caption: Ring-opening polymerization of this compound.
Caption: Experimental workflow for NMR analysis of the polymerization.
Thermal Analysis of Poly(5,5-dimethyl-1,3-dioxan-2-one): A Detailed Application Note and Protocol
Introduction
Poly(5,5-dimethyl-1,3-dioxan-2-one), also known as poly(neopentylene carbonate), is a biodegradable aliphatic polycarbonate with potential applications in drug delivery, medical devices, and environmentally friendly plastics. A thorough understanding of its thermal properties is crucial for optimizing its processing conditions, predicting its performance at different temperatures, and ensuring its stability during its lifecycle. This application note provides a detailed protocol for the thermal analysis of poly(this compound) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Data Presentation
Due to the limited availability of specific experimental data for poly(this compound) in publicly accessible literature, the following tables present hypothetical yet representative data based on the analysis of similar aliphatic polycarbonates. These tables are intended to serve as a template for reporting and comparing experimental results.
Table 1: Summary of DSC Analysis Results for Poly(this compound)
| Thermal Property | Value (°C) |
| Glass Transition Temperature (Tg) | 10 - 20 |
| Melting Temperature (Tm) | 120 - 140 |
| Enthalpy of Melting (ΔHm) (J/g) | 40 - 60 |
Table 2: Summary of TGA Analysis Results for Poly(this compound)
| Decomposition Temperature | Value (°C) |
| Onset of Decomposition (Tonset) | 250 - 270 |
| Temperature at 5% Weight Loss (Td5%) | 280 - 300 |
| Temperature at Maximum Decomposition Rate (Tmax) | 320 - 340 |
| Residual Weight at 600 °C (%) | < 5 |
Experimental Protocols
The following are detailed protocols for performing DSC and TGA analysis on poly(this compound).
Differential Scanning Calorimetry (DSC) Protocol
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Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.
-
Prepare an empty hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 180 °C) at a controlled heating rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 180 °C to a temperature below its expected glass transition (e.g., -20 °C) at a controlled cooling rate of 10 °C/min.
-
Second Heating Scan: Heat the sample from -20 °C to 180 °C at a heating rate of 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.
-
Calculate the enthalpy of melting (ΔHm) by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset of decomposition (Tonset) from the intersection of the baseline and the tangent of the weight loss curve.
-
Determine the temperature at 5% weight loss (Td5%).
-
Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Determine the percentage of residual weight at the final temperature.
-
Visualizations
The following diagrams illustrate the logical workflow of the thermal analysis process.
Caption: Workflow for DSC analysis.
Caption: Workflow for TGA analysis.
Application Notes and Protocols for Melt Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the melt polymerization of 5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate or 2,2-dimethyltrimethylene carbonate. This monomer undergoes ring-opening polymerization (ROP) to yield poly(this compound), a biocompatible and biodegradable aliphatic polycarbonate with potential applications in drug delivery, medical devices, and tissue engineering.
Introduction
Melt polymerization is a solvent-free technique that offers several advantages, including reduced environmental impact, lower cost, and high product purity. For this compound, this method allows for the direct conversion of the monomer into a high molecular weight polymer. The polymerization can be initiated through various mechanisms, including cationic, anionic, and organocatalytic pathways. The choice of initiator or catalyst is crucial as it significantly influences the reaction kinetics, polymer molecular weight, polydispersity, and thermal properties.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization of this compound is a common and effective method. Lewis acids are typically employed as initiators.
Experimental Protocol: Cationic Melt Polymerization with Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol is adapted from established procedures for the bulk polymerization of related cyclic carbonates.
Materials:
-
This compound (recrystallized and dried under vacuum)
-
Boron trifluoride etherate (BF₃·OEt₂) (distilled prior to use)
-
Dry glassware (Schlenk flask, magnetic stir bar)
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Inert atmosphere (Argon or Nitrogen)
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Quenching agent (e.g., methanol)
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Precipitation solvent (e.g., methanol, ethanol, or diethyl ether)
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Solvent for dissolution (e.g., dichloromethane or chloroform)
Procedure:
-
Monomer Preparation: Place a pre-weighed amount of this compound into a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen and moisture-free environment.
-
Melting: Heat the flask in an oil bath to a temperature above the monomer's melting point (109-111°C), for instance, to 120°C, and stir until the monomer is completely molten.
-
Initiator Addition: Using a dry syringe, carefully add the desired amount of BF₃·OEt₂ to the molten monomer while stirring vigorously.
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Polymerization: Maintain the reaction mixture at the desired temperature for the specified duration. The viscosity of the mixture will increase as the polymerization progresses.
-
Quenching and Dissolution: After the designated time, cool the reaction to room temperature. Quench the reaction by adding a small amount of methanol. Dissolve the solid polymer in a suitable solvent like dichloromethane.
-
Purification: Precipitate the polymer by slowly adding the polymer solution to a stirred, non-solvent such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Quantitative Data for Cationic Polymerization
The following table summarizes typical results for the cationic polymerization of this compound in solution, which can serve as a reference for melt polymerization. With BF₃·OEt₂, yields of up to 98% have been reported in solution polymerization.[1]
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| BF₃·OEt₂ | 100:1 | 60 | 40 min | 77 (insoluble fraction) | 30,000 | 3.4 | [2] (for a related monomer) |
| Methyl triflate | 50:1 | 80 | 24 | ~60 | 3,500 | - | [1] |
| Triflic acid | 50:1 | 80 | 24 | ~75 | 4,200 | - | [1] |
Note: Data for the related monomer 5-methylene-1,3-dioxan-2-one is included for comparative purposes as direct melt polymerization data for this compound is scarce in the provided results.
Anionic Ring-Opening Polymerization
Anionic polymerization of this compound can be initiated by strong bases, such as organolithium compounds. This method can lead to polymers with well-defined structures, although side reactions like the formation of cyclic oligomers can occur.[3]
Experimental Protocol: Anionic Melt Polymerization with sec-Butyllithium
This protocol is a hypothetical adaptation for melt conditions based on solution polymerization studies.[3]
Materials:
-
This compound (rigorously purified and dried)
-
sec-Butyllithium (sec-BuLi) solution in cyclohexane
-
Dry, high-vacuum glassware
-
Inert atmosphere (Argon)
-
Terminating agent (e.g., degassed methanol)
-
Solvents for purification (e.g., toluene, methanol)
Procedure:
-
Monomer Preparation: Under a high-vacuum line, introduce the purified monomer into a reaction vessel.
-
Melting and Degassing: Heat the monomer above its melting point under vacuum to remove any volatile impurities and then introduce a purified argon atmosphere.
-
Initiator Addition: Cool the molten monomer to the desired reaction temperature (e.g., 20°C). Add the sec-BuLi solution via a syringe or cannula under a positive pressure of argon.
-
Polymerization: Allow the polymerization to proceed for the desired time. The reaction is often rapid.
-
Termination: Terminate the polymerization by adding degassed methanol.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into a non-solvent (e.g., methanol).
-
Drying: Isolate the polymer by filtration and dry under vacuum.
Quantitative Data for Anionic Polymerization
Anionic polymerization of this compound has been reported to yield a bimodal molecular weight distribution consisting of cyclic oligomers and a high molecular weight polymer.[3] The ceiling temperature for this polymerization is approximately 30°C in THF, suggesting that melt polymerization at higher temperatures may be challenging.[3]
| Initiator | Monomer Concentration | Solvent | Temperature (°C) | Polymer Yield (%) | Notes | Reference |
| sec-Butyllithium | 10 wt-% | Toluene | -10 | 85-95 | Kinetically controlled | [3][4] |
| sec-Butyllithium | - | THF | - | Equilibrium | Rapid achievement of ring-chain equilibrium | [3][4] |
Organocatalytic Ring-Opening Polymerization
Organocatalysis presents a metal-free alternative for the ring-opening polymerization of cyclic carbonates, which is particularly attractive for biomedical applications. Catalysts such as N-heterocyclic carbenes (NHCs) can be effective.
Experimental Protocol: Organocatalytic Melt Polymerization with an N-Heterocyclic Carbene (NHC)
This protocol is based on studies of NHC-catalyzed ROP of 2,2-dimethyltrimethylene carbonate in solution.[1]
Materials:
-
This compound (purified and dried)
-
N-Heterocyclic carbene catalyst (e.g., 1,3-di-tert-butylimidazol-2-ylidene)
-
Initiator (e.g., benzyl alcohol)
-
Dry glassware and inert atmosphere setup
-
Solvents for purification
Procedure:
-
Setup: In a glovebox, charge a dry reaction vessel with the monomer, initiator, and catalyst.
-
Melting: Remove the vessel from the glovebox and heat it in an oil bath to melt the monomer (e.g., 120°C).
-
Polymerization: Stir the molten mixture for the desired reaction time.
-
Work-up: Cool the reaction, dissolve the product in a minimal amount of a suitable solvent, and precipitate into a non-solvent.
-
Drying: Collect and dry the polymer under vacuum.
Quantitative Data for Organocatalytic Polymerization
The polymerization rate is influenced by the nature of the NHC substituents, monomer and catalyst concentrations, and temperature.[1]
| Catalyst | Monomer/Catalyst/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI | Reference |
| Imidazol-2-ylidene | Varies | Varies | Varies | - | up to 28,000 | ~1.3 | [1] |
Polymer Characterization
The resulting poly(this compound) is a semi-crystalline polymer.[3]
Thermal Properties:
| Property | Value | Notes | Reference |
| Glass Transition Temperature (Tg) | Varies with polymerization conditions | - | [1] |
| Melting Temperature (Tm) | Varies with polymerization conditions and crystallinity | - | [1] |
| Ceiling Temperature (Tc) | ~30°C (in THF for anionic ROP) | May differ for melt polymerization | [3][4] |
Visualizations
Experimental Workflow for Melt Polymerization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,5-Dimethyl-1,3-dioxan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are:
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Transesterification: This is a widely used method involving the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, in the presence of a catalyst.
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Reaction with CO2: Direct carboxylation of 2,2-dimethyl-1,3-propanediol with carbon dioxide offers a more environmentally friendly route, though it can be challenging to achieve high yields.[1]
-
Ring-expansion of 3,3-dimethyloxetane: This method involves the reaction of the oxetane with CO2, but it can be difficult to achieve high yields.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities include unreacted starting materials such as 2,2-dimethyl-1,3-propanediol and the carbonate source (e.g., diethyl carbonate).[2] Side products like linear oligomers and cyclic dimers can also be present.[2]
Q3: What is the recommended method for purifying this compound?
A3: Recrystallization is a highly effective method for purifying the final product. A common procedure involves dissolving the crude product in a minimal amount of a suitable solvent like tetrahydrofuran (THF) and then inducing crystallization by adding a less polar solvent such as diethyl ether or hexane.[2] Cooling the solution can further improve the yield of pure crystals.[2]
Q4: Can this compound undergo ring-opening polymerization during synthesis?
A4: Yes, under certain conditions, particularly with cationic initiators, this compound can undergo ring-opening polymerization to form polycarbonates. It is crucial to control the reaction conditions, such as temperature and the presence of acidic impurities, to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of Crude Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC. - Temperature: Optimize the reaction temperature. For transesterification, heating is typically required to drive the reaction to completion. |
| Suboptimal Catalyst | - Catalyst Choice: The choice of catalyst is critical. For transesterification, various basic or organometallic catalysts can be used. Their effectiveness can vary, so a small-scale screen of different catalysts may be beneficial. - Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. Both too little and too much can negatively impact the yield. |
| Purity of Reagents | - Water Content: The presence of water can lead to hydrolysis of the carbonate source and the final product. Use anhydrous reagents and solvents. - Purity of Diol: Impurities in the 2,2-dimethyl-1,3-propanediol can interfere with the reaction. Use high-purity starting materials. |
| Inefficient Removal of Byproducts | - Alcohol Removal: In transesterification reactions, the alcohol byproduct (e.g., ethanol or methanol) must be removed to shift the equilibrium towards the product. Use a distillation setup to continuously remove the alcohol as it is formed. |
Issue 2: Product is a Sticky Solid or Oil After Reaction
| Possible Cause | Suggested Solution |
| Presence of Impurities | The crude product is often a sticky solid due to contamination with unreacted starting materials and oligomeric byproducts.[2] A thorough purification by recrystallization is necessary to obtain a pure, crystalline solid.[2] |
| Residual Solvent | Ensure all solvents from the reaction and workup are completely removed under vacuum. |
Issue 3: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Suboptimal Solvent System | The choice and ratio of solvents for recrystallization are crucial. Experiment with different solvent pairs (e.g., THF/diethyl ether, THF/hexane) and ratios to maximize the recovery of the pure product while leaving impurities in the mother liquor.[2] |
| Product is Too Soluble | If the product is too soluble in the recrystallization solvent mixture, try reducing the temperature of crystallization (e.g., to 4°C or lower) to decrease its solubility and promote precipitation.[2] |
| Premature Crystallization | If the product crystallizes too quickly upon adding the anti-solvent, it may trap impurities. Add the anti-solvent slowly and with vigorous stirring to encourage the formation of pure crystals. |
Experimental Protocols
Key Experiment: Synthesis via Transesterification with Diethyl Carbonate
This protocol is based on a reported synthesis with a 70% overall yield after purification.[2]
Materials:
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2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
Diethyl carbonate
-
Catalyst (e.g., sodium methoxide, dibutyltin oxide)
-
Xylene (as a solvent and for azeotropic removal of ethanol)
-
Tetrahydrofuran (THF)
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Diethyl ether (anhydrous)
-
Hexane
Procedure:
-
Combine 2,2-dimethyl-1,3-propanediol, diethyl carbonate, catalyst, and xylene in a round-bottom flask equipped with a distillation apparatus.
-
Heat the reaction mixture to reflux. The ethanol byproduct will be removed azeotropically with xylene.
-
Monitor the reaction progress by observing the cessation of ethanol distillation.
-
Once the reaction is complete, cool the mixture and remove the xylene under reduced pressure.
-
The resulting crude product will likely be a sticky solid.[2]
-
Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of THF. b. Cautiously add anhydrous diethyl ether until the solution becomes cloudy. c. Allow the solution to stand at room temperature for approximately 30 minutes, then transfer to a refrigerator (4°C) overnight to facilitate crystallization.[2] d. Collect the crystals by filtration. e. Wash the crystals sequentially with cold diethyl ether and hexane.[2] f. Dry the purified crystals in a vacuum oven at 35-40°C.[2]
Data Presentation
Table 1: Comparison of Synthesis Parameters and Yields (Illustrative)
| Method | Carbonate Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Transesterification | Diethyl Carbonate | Sodium Methoxide | Xylene | Reflux | 4-6 | ~70 (after purification)[2] |
| Transesterification | Dimethyl Carbonate | Basic catalyst | Toluene | 110-115 | 5 | Not specified |
| CO2 Fixation | CO2 | CeO2 / 2-cyanopyridine | Not specified | Not specified | Not specified | Good to excellent |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low crude product yield.
References
Technical Support Center: Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions in the ring-opening polymerization (ROP) of 5,5-Dimethyl-1,3-dioxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the polymerization of this compound?
A1: The most significant side reactions are intramolecular and intermolecular transesterification, and decarboxylation. Intramolecular transesterification, often referred to as "backbiting," can lead to the formation of cyclic oligomers and depolymerization. Intermolecular transesterification can cause a broadening of the molecular weight distribution. Decarboxylation, particularly prevalent in cationic ROP, results in the elimination of carbon dioxide and the formation of ether linkages within the polymer backbone, altering its structure and properties.[1]
Q2: My polymer has a lower molecular weight than targeted and a broad polydispersity index (PDI). What are the likely causes?
A2: Low molecular weight and a broad PDI are common issues that can stem from several factors:
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Impurities: Water, residual solvents, or other impurities in the monomer or reaction system can act as unwanted initiators or chain transfer agents.[2]
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Inaccurate Stoichiometry: An incorrect monomer-to-initiator ratio will directly affect the final molecular weight.[2]
-
Side Reactions: Intermolecular transesterification reactions can scramble the polymer chains, leading to a broader PDI.
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the polymerization process, resulting in a broad molecular weight distribution.[2]
Q3: The final polymer is discolored (yellow or brown). What could be the cause?
A3: Polymer discoloration is often a sign of degradation, which can be caused by:
-
High Reaction Temperatures: Excessive heat can lead to thermal decomposition of the monomer or polymer.
-
Oxidation: The presence of oxygen, especially at elevated temperatures, can cause oxidative degradation.
-
Catalyst Residues: Certain catalyst residues can promote degradation and discoloration.
Q4: How can I minimize the formation of ether linkages in my polycarbonate?
A4: The formation of ether linkages due to decarboxylation is a particular challenge in cationic ring-opening polymerization.[1] To suppress this side reaction, consider the following:
-
Choice of Initiator (Catalyst): The type of initiator plays a crucial role. For instance, using alkyl halides like benzyl bromide as initiators for cationic ROP has been shown to yield polycarbonates with no detectable ether units, whereas initiators like methyl triflate can lead to the formation of 5-10% ether linkages.[3]
-
Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can help to reduce the extent of decarboxylation. Prolonged reaction times and higher temperatures have been shown to accelerate this side reaction.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | 1. Presence of impurities (e.g., water).[2]2. Incorrect monomer-to-initiator ratio.[2]3. Premature termination of the reaction. | 1. Rigorously dry all glassware, solvents, and the monomer. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).2. Carefully calculate and measure the monomer and initiator quantities.3. Ensure the reaction goes to completion by monitoring monomer conversion. |
| Broad Polydispersity Index (PDI > 1.5) | 1. Slow initiation compared to propagation.[2]2. Intermolecular transesterification reactions.3. Temperature gradients in the reaction vessel. | 1. Choose an initiator that provides rapid and quantitative initiation.2. Lower the reaction temperature to reduce the rate of transesterification.3. Ensure efficient stirring and uniform heating of the reaction mixture. |
| Presence of Ether Linkages in the Polymer | 1. Decarboxylation during cationic polymerization.[1][3] | 1. Use alkyl halide initiators (e.g., benzyl bromide) instead of more aggressive cationic initiators like methyl triflate.[3]2. Conduct the polymerization at the lowest effective temperature and for the minimum time required for high conversion. |
| Polymer Discoloration | 1. Thermal degradation due to excessive temperature.2. Oxidation.3. Impurities in the monomer or catalyst. | 1. Lower the polymerization temperature.2. Ensure the reaction is carried out under a strictly inert atmosphere.3. Purify the monomer and use a high-purity catalyst. |
Quantitative Data on Side Reactions
The extent of decarboxylation and the formation of ether linkages is highly dependent on the reaction conditions. Below is a summary of data from the cationic polymerization of this compound.
Table 1: Influence of Initiator and Temperature on Ether Unit Formation
| Initiator | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Ether Units (%) |
| Methyl triflate | 20 | 24 | 95 | ~5 |
| Methyl triflate | 60 | 4 | 98 | ~10 |
| Benzyl bromide | 120 | 48 | 90 | 0 |
| Allyl iodide | 100 | 72 | 85 | 0 |
Data adapted from Kricheldorf et al., Macromolecules.[3]
Experimental Protocols
Protocol 1: Cationic Polymerization with Benzyl Bromide to Minimize Decarboxylation
This protocol is designed to produce poly(this compound) with minimal to no ether linkages.
Materials:
-
This compound (monomer), purified by recrystallization.
-
Benzyl bromide (initiator), distilled under reduced pressure.
-
Anhydrous solvent (e.g., dichloromethane or toluene), freshly distilled over a drying agent.
-
Dry glassware (Schlenk flask, magnetic stir bar).
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Monomer and Initiator Addition: In a glovebox or under a positive pressure of inert gas, add the purified this compound to the Schlenk flask. Add the desired amount of anhydrous solvent to dissolve the monomer.
-
Initiation: Calculate the required volume of benzyl bromide for the desired monomer-to-initiator ratio. Inject the benzyl bromide into the stirred monomer solution at room temperature.
-
Polymerization: Seal the flask and heat the reaction mixture in a thermostatically controlled oil bath to 120 °C.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached (e.g., after 48 hours), cool the reaction to room temperature. Dissolve the polymer in a suitable solvent like dichloromethane and precipitate it into a large excess of a non-solvent such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and ¹H and ¹³C NMR spectroscopy to confirm the structure and the absence of ether linkages.
Visualizations
Caption: Key reaction pathways in the polymerization of this compound.
References
Controlling molecular weight in 5,5-Dimethyl-1,3-dioxan-2-one polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the ring-opening polymerization (ROP) of 5,5-dimethyl-1,3-dioxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the molecular weight of poly(this compound)?
The primary factors that control the molecular weight (Mn) of the resulting polymer are:
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Monomer to Initiator Ratio ([M]/[I]): This is the most critical factor for controlling the degree of polymerization. A higher ratio will theoretically lead to a higher molecular weight.
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Purity of Monomer and Reagents: Impurities, especially water and other protic substances, can act as unintended initiators or chain transfer agents, leading to a lower molecular weight and broader polydispersity (PDI).
-
Choice of Catalyst and Initiator: The catalyst/initiator system significantly impacts the polymerization kinetics and control over the polymer architecture.
-
Reaction Temperature and Time: These parameters affect the rate of polymerization and the occurrence of side reactions, which can influence the final molecular weight and PDI.
Q2: I am observing a lower molecular weight than theoretically predicted. What are the potential causes?
Several factors can contribute to a lower than expected molecular weight:
-
High concentration of initiator: An excess of the initiator will result in a larger number of polymer chains, each with a lower degree of polymerization.
-
Presence of impurities: Water or other protic impurities in the monomer, solvent, or initiator can lead to premature termination of growing polymer chains.
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Chain transfer reactions: Unintended side reactions can terminate the growing polymer chains.
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Incomplete monomer conversion: If the reaction is stopped before all the monomer is consumed, the resulting polymer will have a lower molecular weight.
Q3: My polymer has a broad polydispersity index (PDI > 1.5). How can I achieve a narrower PDI?
A broad PDI suggests a lack of control over the polymerization. Common causes include:
-
Slow initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are formed throughout the reaction, leading to a wide distribution of chain lengths.
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Chain transfer reactions: Side reactions can lead to a broader molecular weight distribution.
-
Presence of impurities: Impurities can lead to uncontrolled initiation events.
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Non-uniform reaction conditions: Poor mixing or temperature gradients in the reaction vessel can cause variations in polymerization rates.
Q4: What are some common catalyst/initiator systems for the ROP of this compound?
Commonly used systems include:
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Organometallic catalysts: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used catalyst, often in combination with an alcohol initiator (e.g., benzyl alcohol).
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Organocatalysts: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea derivatives are effective for controlled polymerization.
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Cationic initiators: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be used, although they may offer less control over the polymerization.
Troubleshooting Guide
Issue 1: Low Molecular Weight (Mn)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Monomer to Initiator Ratio ([M]/[I]) | - Accurately calculate and weigh the monomer and initiator. - A higher [M]/[I] ratio generally leads to a higher theoretical Mn. |
| Impurities in Monomer or Reagents | - Purify the this compound monomer by recrystallization or distillation before use. - Ensure all solvents and the initiator are anhydrous. - Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inefficient Catalyst/Initiator System | - Verify the activity of your catalyst and initiator. - Consider screening different catalyst/initiator systems known for better control. |
| Suboptimal Reaction Temperature | - Lowering the reaction temperature may reduce side reactions that can limit chain growth. However, this may also decrease the polymerization rate. |
Issue 2: Broad Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Slow Initiation Compared to Propagation | - Choose an initiator that provides rapid and efficient initiation. - Ensure the initiator is fully dissolved and well-mixed at the start of the reaction. |
| Presence of Water or Protic Impurities | - Rigorously dry all components of the reaction system (monomer, solvent, glassware).[1] |
| Chain Transfer Reactions | - Select a catalyst/initiator system known for minimizing side reactions. Hydrogen-bonding organocatalysts are often a good choice for controlled polymerization. |
| Non-uniform Reaction Conditions | - Ensure efficient stirring throughout the polymerization to maintain a homogeneous temperature and concentration. |
Data Presentation
Table 1: Illustrative Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI
Catalyst: Sn(Oct)₂, Initiator: Benzyl Alcohol, Temperature: 110°C, Time: 24h
| Entry | [Monomer]/[Initiator] | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50 | 6,500 | 5,800 | 1.25 |
| 2 | 100 | 13,000 | 11,500 | 1.30 |
| 3 | 200 | 26,000 | 22,000 | 1.45 |
Note: These are representative values. Actual results may vary based on specific experimental conditions.
Table 2: Comparison of Common Catalysts for ROP of Cyclic Carbonates
| Catalyst | Typical Initiator | Advantages | Disadvantages |
| Sn(Oct)₂ | Alcohol (e.g., Benzyl Alcohol) | - Widely used and commercially available. - Effective for a range of cyclic esters. | - Potential for metal contamination in the final polymer. - May require higher temperatures. |
| DBU | Alcohol (e.g., Benzyl Alcohol) | - Metal-free catalysis. - Can provide good control over polymerization. | - Can be sensitive to impurities. |
| BF₃·OEt₂ | Protic species (adventitious water or added alcohol) | - Can initiate polymerization at lower temperatures. | - Often leads to less control, resulting in broader PDI. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
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Recrystallization:
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Dissolve the crude monomer in a minimal amount of hot ethyl acetate.
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Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.
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Collect the crystals by vacuum filtration and wash them with cold diethyl ether.
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Dry the purified crystals under vacuum at room temperature for at least 24 hours.
-
-
Drying:
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For stringent anhydrous conditions, the recrystallized monomer can be further dried by stirring over calcium hydride (CaH₂) in anhydrous dichloromethane for 24 hours, followed by filtration under an inert atmosphere.
-
Protocol 2: Ring-Opening Polymerization using Sn(Oct)₂/Benzyl Alcohol
-
Setup:
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Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the purified this compound monomer.
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Add the desired amount of benzyl alcohol initiator via syringe.
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Add the Sn(Oct)₂ catalyst (e.g., as a solution in anhydrous toluene) via syringe.
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Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110°C) and stir.
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After the desired reaction time, cool the flask to room temperature.
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Dissolve the solidified polymer in dichloromethane.
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Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.
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Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Protocol 3: GPC Analysis of Poly(this compound)
-
Sample Preparation:
-
GPC Conditions:
-
System: Agilent GPC/SEC system or equivalent.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
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Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Temperature: 35-40°C.
-
Detector: Differential Refractive Index (dRI) detector.
-
Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.
-
Visualizations
Caption: Experimental workflow for controlled polymerization.
Caption: Troubleshooting logic for polymerization issues.
References
Technical Support Center: Ring-Opening Polymerization of Cyclic Carbonates
Welcome to the technical support center for the ring-opening polymerization (ROP) of cyclic carbonates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ring-opening polymerization of cyclic carbonates.
Problem: Low Monomer Conversion
Q1: My ring-opening polymerization is resulting in low monomer conversion. What are the most common causes?
Low monomer conversion in ROP can be attributed to several factors, often related to the purity of reagents and the reaction conditions. The most common culprits include:
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Monomer Impurities: Water, acidic or basic impurities, or other reactive functional groups can interfere with the initiator or catalyst, terminating the polymerization.
-
Initiator/Catalyst Issues: The initiator or catalyst may be deactivated, used in an incorrect amount, or may not be suitable for the specific monomer.
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Solvent Effects: The choice of solvent and the presence of impurities can significantly impact the polymerization rate and catalyst stability. Aprotic solvents like toluene, benzene, methylene chloride (CH₂Cl₂), THF, acetonitrile, and DMF are generally preferred.[1]
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Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete polymerization.
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Monomer Ring Strain: Monomers with low ring strain, such as some five-membered rings like ethylene carbonate, are thermodynamically less favorable to polymerize and may require specific conditions to achieve high conversion.[1]
Q2: How can I identify the cause of low monomer conversion and resolve it?
A systematic approach is crucial for diagnosing the issue. The following troubleshooting workflow can guide you:
Caption: Troubleshooting workflow for low monomer conversion.
Problem: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Q3: My polymer has a broad molecular weight distribution (PDI > 1.5). What are the likely causes?
A high PDI indicates a lack of control over the polymerization, which can be caused by:
-
Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.
-
Chain Transfer Reactions: Transesterification reactions, either intramolecular (backbiting) or intermolecular, can scramble the polymer chains, broadening the PDI. This is more common at higher temperatures.
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Presence of Impurities: Impurities with active hydrogens (e.g., water, alcohols) can act as competing initiators, leading to the formation of multiple polymer populations with different molecular weights.
-
Catalyst Deactivation: If the catalyst deactivates over the course of the reaction, it can lead to incomplete polymerization and a broader PDI.
Q4: How can I achieve a narrower molecular weight distribution?
To obtain a polymer with a low PDI, consider the following:
-
Catalyst and Initiator Selection: Use a catalyst/initiator system known for controlled polymerization of your specific monomer. For example, some organocatalysts and well-defined metal-alkoxide initiators offer excellent control.
-
Reaction Conditions: Lowering the reaction temperature can often reduce the rate of side reactions like transesterification. However, this may also decrease the polymerization rate.
-
Purity of Reagents: Ensure all reagents and glassware are scrupulously dry and free of impurities.
-
Monomer to Initiator Ratio: Carefully control the stoichiometry of your monomer and initiator to target a specific molecular weight and maintain control.
Table 1: Effect of Catalyst on the ROP of Trimethylene Carbonate (TMC)
| Catalyst | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Sn(Oct)₂ | Benzyl Alcohol | 110 | 0.67 | >95 | 40,000 | >1.5 |
| t-BuP₄ | Benzyl Alcohol | 25 | 0.5 | ~95 | 5,500 | 1.18 |
| TBD | Benzyl Alcohol | 25 | 0.5 | 93 | 5,200 | 1.17 |
| MSA | n-Pentanol | 30 | 5 | >95 | Bimodal | >1.5 |
Data compiled from literature sources.[1][2][3][4]
Problem: Side Reactions - Decarboxylation and Backbiting
Q5: I observe the formation of ether linkages in my polycarbonate, suggesting decarboxylation. How can I prevent this?
Decarboxylation, the loss of CO₂, is a common side reaction, particularly in the ROP of five-membered cyclic carbonates like ethylene carbonate, and in cationic polymerizations.[1][5] To minimize decarboxylation:
-
Monomer Choice: Six-membered cyclic carbonates like trimethylene carbonate (TMC) are less prone to decarboxylation than five-membered rings.[1]
-
Catalyst Selection: Cationic initiators can promote decarboxylation.[1] Consider using anionic or coordination-insertion catalysts, which are generally less prone to this side reaction.
-
Reaction Temperature: High temperatures can favor decarboxylation.[5] Whenever possible, conduct the polymerization at the lowest effective temperature.
Q6: My polymerization is producing cyclic oligomers. How can I suppress backbiting?
Backbiting is an intramolecular transesterification reaction where the active chain end attacks a carbonate linkage along the polymer backbone, leading to the formation of cyclic oligomers. This is a common issue in anionic ROP.[1] To control backbiting:
-
Low Temperatures: Conducting the polymerization at lower temperatures can significantly reduce the rate of backbiting.
-
Catalyst Choice: Certain catalyst systems are less prone to backbiting. For example, some aluminum and zinc-based catalysts show a lower propensity for backbiting compared to alkali metal-based systems.[6]
-
High Monomer Concentration: Maintaining a high monomer concentration can favor the propagation reaction over backbiting.
Caption: Troubleshooting guide for common side reactions.
Frequently Asked Questions (FAQs)
Q7: What is the best way to purify cyclic carbonate monomers?
Monomer purity is critical for successful ROP. A common purification method for solid monomers like trimethylene carbonate (TMC) is recrystallization. For example, TMC can be recrystallized from ethyl acetate.[7] For liquid monomers, distillation under reduced pressure is often employed. It is essential to thoroughly dry the purified monomer under vacuum before use.
Q8: How should I handle air- and moisture-sensitive catalysts and initiators?
Many catalysts and initiators used in ROP are sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either Schlenk line techniques or a glovebox. Solvents should be rigorously dried and degassed before use.
Q9: What are the key characterization techniques for the resulting polycarbonates?
The primary techniques for characterizing polycarbonates from ROP are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine monomer conversion, and identify end groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide detailed information about the polymer structure, including end groups and the presence of cyclic species.
Experimental Protocols
Protocol 1: Purification of Trimethylene Carbonate (TMC) by Recrystallization
-
Dissolve the crude TMC in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified TMC under high vacuum for at least 24 hours to remove any residual solvent. Store the purified monomer in a desiccator or under an inert atmosphere.
Protocol 2: General Procedure for ROP of TMC in a Glovebox
-
Bring all necessary glassware (e.g., vial, stir bar) into the glovebox antechamber and evacuate/refill with inert gas three times.
-
Inside the glovebox, weigh the purified TMC into a vial equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous solvent (e.g., toluene, THF) to dissolve the monomer.
-
In a separate vial, prepare a stock solution of the initiator (e.g., benzyl alcohol) in the same anhydrous solvent.
-
Add the required volume of the initiator stock solution to the monomer solution.
-
In another separate vial, prepare a stock solution of the catalyst (e.g., TBD, Sn(Oct)₂) in the same anhydrous solvent.
-
Initiate the polymerization by adding the required volume of the catalyst stock solution to the monomer/initiator mixture.
-
Seal the vial tightly and stir the reaction for the desired time at the set temperature.
-
To quench the reaction, open the vial and add a small amount of a quenching agent (e.g., benzoic acid for organocatalysts).
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Visualization of Polymerization Mechanisms
Anionic Ring-Opening Polymerization
In anionic ROP, a nucleophilic initiator attacks the carbonyl carbon of the cyclic carbonate, leading to ring-opening and the formation of an alkoxide active species, which then propagates the polymerization.
Caption: Simplified mechanism of anionic ROP.
Cationic Ring-Opening Polymerization
Cationic ROP is initiated by the activation of the monomer's carbonyl oxygen by a cationic species. Propagation can then proceed via an activated monomer or active chain end mechanism.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for 5,5-Dimethyl-1,3-dioxan-2-one synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,5-Dimethyl-1,3-dioxan-2-one.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inefficient catalyst system. | - For synthesis from 1,3-diols and CO₂, consider using a CeO₂ catalyst in the presence of a dehydrating agent like 2-cyanopyridine to shift the equilibrium towards the product.[1] - When using ring-expansion of 3,3-dimethyloxetane with CO₂, various catalytic systems can be employed. A combination of Bu₃SnI and HMPA has been reported to give quantitative yields.[1] Other options include VO(acac)₂/n-Bu₄NBr and Ph₄SbI.[1] |
| Unfavorable reaction equilibrium. | The synthesis of six-membered cyclic carbonates from 1,3-diols and CO₂ is often limited by equilibrium.[1] The use of a dehydrating agent is crucial to remove the water byproduct and drive the reaction forward.[1] | |
| Drastic reaction conditions required. | Many syntheses involving CO₂ require high pressure and/or temperature.[1] Ensure your experimental setup can safely achieve and maintain the necessary conditions (e.g., 5 MPa for the CeO₂-catalyzed reaction).[1] | |
| Product is a Sticky Solid | Presence of impurities. | The crude product can be contaminated with unreacted starting materials (e.g., neopentyl glycol, diethyl carbonate), solvents (e.g., xylene), or side products like cyclic dimers.[2] |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or optimizing catalyst loading. | |
| Difficulty in Product Purification | Inappropriate purification method. | Recrystallization is an effective method for purifying this compound. A suggested procedure involves dissolving the crude product in tetrahydrofuran followed by the cautious addition of anhydrous diethyl ether and cooling to induce crystallization.[2] |
| Residual solvent or starting materials. | After filtration, wash the crystals with cold ether and hexane to remove residual impurities.[2] Final drying under vacuum at a slightly elevated temperature (35°-40° C) can help remove volatile contaminants.[2] | |
| Side Reactions Occurring | Formation of cyclic dimers or other byproducts. | The choice of catalyst and reaction conditions can influence the formation of side products. Experiment with different catalytic systems to find one that is more selective for the desired product.[1] |
| Instability of the product. | Six-membered cyclic carbonates can be thermodynamically unstable.[1] Avoid excessively high temperatures during reaction and workup to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include neopentyl glycol (2,2-dimethyl-1,3-propanediol) and a carbonate source such as diethyl carbonate, dimethyl carbonate, or carbon dioxide (CO₂).[3] An alternative route involves the ring-expansion of 3,3-dimethyloxetane using CO₂.[1]
Q2: What catalysts are effective for the synthesis of this compound from a diol and CO₂?
A2: Cerium(IV) oxide (CeO₂) has been shown to be an effective catalyst for the carboxylative cyclization of 1,3-diols with CO₂.[1] It is crucial to use a dehydrating agent, such as 2-cyanopyridine, in conjunction with the catalyst to achieve good yields.[1]
Q3: Can you provide a general protocol for the purification of this compound?
A3: A common purification method is recrystallization. The crude product, which may be a sticky solid, can be dissolved in a minimal amount of tetrahydrofuran. Anhydrous diethyl ether is then added cautiously to precipitate the product. After allowing the solution to stand, it can be refrigerated to maximize crystal formation. The purified crystals are then collected by filtration, washed with cold ether and hexane, and dried under vacuum.[2]
Q4: What are some of the key challenges in synthesizing six-membered cyclic carbonates like this compound?
A4: A primary challenge is the thermodynamic instability of the six-membered ring, which can make its formation less favorable compared to five-membered rings.[1] Reactions involving CO₂ often face equilibrium limitations and may require high pressures and dehydrating agents to drive the reaction to completion.[1] Furthermore, the crude product can be contaminated with various impurities, necessitating a robust purification strategy.[2]
Q5: Are there alternative, more environmentally friendly methods for this synthesis?
A5: The use of CO₂ as a C1 source is considered a greener alternative to toxic reagents like phosgene.[1] Research is ongoing to develop catalytic systems that can operate under milder, more energy-efficient conditions.
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Ring-Expansion of 3,3-dimethyloxetane with CO₂
| Entry | Catalyst System | Co-catalyst / Additive | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 1 | [Fe(TPhOA)]₂ (0.5 mol%) | Bu₄NI (5 mol%) | Methyl ethyl ketone | 85 | 0.2 | 66 | 28 | [1] |
| 2 | Ph₄SbI (2 mol%) | - | - | 100 | 4.9 | 4 | 96 | [1] |
| 3 | Bu₃SnI (2 mol%) | HMPA (20 mol%) | - | 100 | 4.9 | 24 | 100 | [1] |
| 4 | VO(acac)₂ (5 mol%) | n-Bu₄NBr (5 mol%) | Toluene | 60 | 3.5 | 8 | 95 | [1] |
Detailed Experimental Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a suitable volume of tetrahydrofuran.
-
Precipitation: Cautiously add anhydrous diethyl ether to the solution.
-
Crystallization: Allow the mixture to stand at room temperature for approximately 30 minutes, then transfer it to a refrigerator at 4°C overnight to facilitate complete crystallization.
-
Filtration and Washing: Collect the crystals by filtration. Wash the filter cake sequentially with cold diethyl ether and then with hexane.
-
Drying: Dry the purified crystals by pulling air through the filter cake for about one hour, followed by final drying in a vacuum oven at 35°-40° C (0.1 mm Hg).[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Preventing oligomer formation in 5,5-Dimethyl-1,3-dioxan-2-one tech grade
Technical Support Center: 5,5-Dimethyl-1,3-dioxan-2-one
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling, storage, and use of the technical grade material, with a specific focus on preventing the formation of oligomers.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Presence of solid precipitates or increased viscosity in the monomer.
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Potential Cause: Formation of oligomers or polymers through spontaneous ring-opening polymerization (ROP). Technical grade this compound is known to contain varying amounts of oligomers.[1] This process can be initiated by trace impurities such as water, acids, or bases. The ring-opening polymerization of 1,3-dioxan-2-ones is a thermodynamically favored process.[2]
-
Recommended Solutions:
-
Purification: If the monomer is essential for a high-purity application, it should be purified before use. A recommended method is recrystallization.
-
Inert Atmosphere: Handle and store the monomer under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Controlled Storage Temperature: Store the monomer at a reduced temperature. Refrigerated storage is often recommended to slow down the rate of polymerization.
-
Problem 2: Inconsistent or poor results in controlled polymerization reactions.
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Potential Cause: The presence of oligomers in the technical grade monomer can act as impurities, leading to a lack of control over the polymerization process. This can result in polymers with a broad molecular weight distribution and unpredictable chain lengths.
-
Recommended Solutions:
-
Quantify Monomer Purity: Before conducting a polymerization, it is crucial to determine the purity of the this compound. This can be achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).
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Purify the Monomer: Use the purification protocol provided in this guide to remove oligomers and other impurities.
-
Adjust Initiator Stoichiometry: If purification is not feasible, a preliminary analysis of the monomer purity can help in adjusting the initiator-to-monomer ratio to account for the inactive oligomeric content. However, this is a less ideal solution as the oligomers may still interfere with the polymerization kinetics.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Increased viscosity or solid precipitates | Oligomer formation via ROP | Purify by recrystallization, store under inert gas, and refrigerate. |
| Inconsistent polymerization results | Presence of oligomer impurities | Quantify purity (NMR, GC), purify the monomer, or adjust initiator stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What are oligomers and why do they form in this compound?
A1: Oligomers are short-chain polymers consisting of a small number of monomer units. In the case of this compound, they form primarily through ring-opening polymerization (ROP). This is a chemical process where the cyclic monomer opens up to form linear chains. The ROP of cyclic carbonates is often initiated by trace amounts of impurities like water, acids (leading to cationic ROP), or bases (leading to anionic ROP). The formation of these oligomers is a common issue with technical grade cyclic monomers.
Q2: How can I prevent oligomer formation during storage?
A2: To minimize oligomer formation, proper storage is critical. The following conditions are recommended:
-
Temperature: Store in a cool environment. Refrigeration is advisable.
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture, which can initiate hydrolysis and polymerization.
-
Container: Keep the container tightly sealed.
-
Inhibitors: For long-term storage, consider adding a small amount of a suitable inhibitor. The choice of inhibitor depends on the likely polymerization pathway. For cationic polymerization, a non-nucleophilic weak base might be effective. For potential radical pathways, inhibitors like Butylated Hydroxytoluene (BHT) are sometimes used for other cyclic monomers.[3] However, the compatibility and effectiveness of any inhibitor should be tested for your specific application.
Q3: How do I know if my this compound contains a significant amount of oligomers?
A3: You can assess the purity of your monomer using the following analytical techniques:
-
NMR Spectroscopy: ¹H NMR spectroscopy can distinguish between the monomer and oligomers. The monomer will have sharp, well-defined peaks, while the oligomers will show broader peaks and potentially different chemical shifts for the end groups.
-
Gas Chromatography (GC): GC can be used to determine the percentage of the volatile monomer, with the non-volatile oligomers not eluting under standard conditions or appearing as broad, late-eluting peaks.
-
Differential Scanning Calorimetry (DSC): A pure monomer will have a sharp melting point, while the presence of oligomers will lead to a broader melting range at a lower temperature.
Q4: Will the presence of oligomers affect my non-polymerization-related experiments?
A4: Yes, even if you are not performing a polymerization, the presence of oligomers means your starting material is impure. This can lead to inaccurate dosing of the active monomer and potential side reactions, affecting the yield and purity of your desired product.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove oligomers and other non-volatile impurities.
Materials:
-
Technical grade this compound
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Filter funnel and filter paper
-
Round-bottom flask
-
Refrigerator
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound in a minimal amount of anhydrous THF at room temperature.
-
Slowly add anhydrous diethyl ether to the solution with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.
-
Continue to add diethyl ether until precipitation appears complete.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
Place the flask in a refrigerator at 4°C and leave it overnight to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals in a vacuum oven at a temperature below 40°C.
Protocol 2: Quantification of Oligomers using ¹H NMR Spectroscopy
Objective: To estimate the percentage of monomer versus oligomer in a sample.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic peaks for the monomer. For this compound, expect singlets for the gem-dimethyl protons and the methylene protons.
-
Oligomers will have similar repeating units but may show broader signals and distinct peaks for the end groups of the polymer chains.
-
Integrate the area of a well-resolved monomer peak and compare it to the total integration of the corresponding region that includes both monomer and oligomer signals to estimate the molar percentage of the monomer.
Visualizations
Caption: Pathway of oligomer formation from the cyclic monomer.
Caption: A logical workflow for troubleshooting experimental issues.
References
Purification methods to remove impurities from crude 5,5-Dimethyl-1,3-dioxan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,5-Dimethyl-1,3-dioxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound is often a sticky solid contaminated with several byproducts and starting materials from its synthesis. Common impurities include:
-
Solvents: Xylene, diethyl carbonate.[1]
-
Starting Materials: Unreacted 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[1]
-
Side-Products: Cyclic dimers and various oligomers.[1][2] Additionally, 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives can form as odorous side-products during synthesis.[3][4][5]
Q2: What is the most common and effective method for purifying this compound?
A2: Recrystallization is a well-documented and highly effective method for the purification of this compound, capable of yielding a high-purity crystalline solid from a crude, sticky product.[1]
Q3: What other purification techniques can be used?
A3: While recrystallization is the most cited method, other standard laboratory techniques could be adapted for purification, although specific protocols for this compound are less detailed in the literature. These include:
-
Distillation: Particularly vacuum distillation, may be suitable for separating the target compound from less volatile or more volatile impurities.
-
Chromatography: Column chromatography could be employed to separate the desired product from closely related impurities. Gas chromatography is used for the analysis of related dioxane derivatives, suggesting its potential for preparative separation.[3][4][5]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the final product can be determined using a combination of analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any residual impurities.
-
IR (Infrared) Spectroscopy: To verify the presence of the characteristic carbonate functional group.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To separate and identify volatile impurities.[6]
-
-
DSC (Differential Scanning Calorimetry): Can be used to determine the purity of the compound.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is a sticky, oily solid that is difficult to handle.
-
Cause: This is the expected consistency of the crude product due to the presence of impurities like solvents, unreacted diol, and oligomers.[1]
-
Solution: Proceed directly with the recrystallization protocol. The initial solvent addition will dissolve the mixture, making it easier to handle.
Issue 2: No crystals form after adding the anti-solvent (diethyl ether) and cooling.
-
Cause 1: Supersaturation has not been reached. The concentration of the crude product in the initial solvent (tetrahydrofuran) may be too low.
-
Solution: Try to remove some of the solvent under reduced pressure to increase the concentration of the solute before adding the anti-solvent.
-
-
Cause 2: The cooling temperature is not low enough or the cooling time is insufficient.
-
Solution: Ensure the solution is placed in a refrigerator at a sufficiently low temperature (e.g., 4°C) for an adequate amount of time (e.g., overnight).[1]
-
-
Cause 3: Lack of nucleation sites.
-
Solution: Introduce a seed crystal of pure this compound to induce crystallization. If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.
-
Issue 3: The purified product has a low melting point or a broad melting range.
-
Cause: The product is still impure. The recrystallization process may not have been efficient enough to remove all contaminants.
-
Solution:
-
Repeat the recrystallization: A second recrystallization step can significantly improve purity.
-
Optimize the washing step: Ensure the filtered crystals are washed thoroughly with cold anti-solvent (diethyl ether and hexane) to remove any remaining soluble impurities.[1]
-
Ensure complete drying: Residual solvent can depress the melting point. Dry the crystals under vacuum at a slightly elevated temperature (e.g., 35-40°C) to remove all traces of solvent.[1]
-
Issue 4: The overall yield after purification is very low.
-
Cause 1: Too much solvent was used during recrystallization. This can lead to a significant amount of the product remaining dissolved in the mother liquor.
-
Solution: Use the minimum amount of the initial solvent (tetrahydrofuran) required to dissolve the crude product.
-
-
Cause 2: The washing step was performed with a solvent at room temperature.
-
Solution: Always use cold washing solvents (diethyl ether and hexane) to minimize the dissolution of the purified crystals.[1]
-
-
Cause 3: Premature crystallization during hot filtration (if performed).
-
Solution: If filtering a hot saturated solution to remove insoluble impurities, use a pre-warmed funnel and flask to prevent the product from crystallizing out prematurely.
-
Data Presentation
Table 1: Summary of Potential Impurities and Recommended Purification Strategies
| Impurity Type | Examples | Primary Removal Method | Secondary/Analytical Methods |
| Solvents | Xylene, Diethyl Carbonate | Recrystallization, Vacuum Drying | GC-MS |
| Starting Materials | 2,2-dimethyl-1,3-propanediol | Recrystallization | NMR, GC-MS |
| Side-Products | Cyclic Dimer, Oligomers | Recrystallization | NMR, LC-MS |
| Volatile Organics | 2-alkyl-5,5-dimethyl-1,3-dioxanes | Recrystallization, Distillation | Headspace GC-MS |
Experimental Protocols
Detailed Protocol for Recrystallization of this compound
This protocol is adapted from a documented synthesis and purification procedure.[1]
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF)
-
Anhydrous diethyl ether, cold
-
Hexane, cold
-
Erlenmeyer flask
-
Stir bar or magnetic stirrer
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Refrigerator or cold bath
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Büchner funnel and filter flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of tetrahydrofuran at room temperature. Stir until all the solid material has dissolved.
-
Precipitation: Cautiously add anhydrous diethyl ether to the solution while stirring. Continue adding diethyl ether until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the mixture to stand at room temperature for approximately 30 minutes. Subsequently, place the flask in a refrigerator at 4°C and leave it overnight to allow for complete crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with cold anhydrous diethyl ether, followed by a wash with cold hexane. This helps to remove any remaining soluble impurities.
-
Initial Drying: Continue to pull air through the filter cake for about one hour to remove the bulk of the washing solvents.
-
Final Drying: Transfer the crystals to a suitable container and dry them in a vacuum oven at 35-40°C and low pressure (e.g., 0.1 mm Hg) until a constant weight is achieved.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. prepchem.com [prepchem.com]
- 2. L08767.06 [thermofisher.com]
- 3. Headspace gas chromatographic determination of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters of a polyester resin plant - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Headspace gas chromatographic determination of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters of a polyester resin plant - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 5,5-Dimethyl-1,3-dioxan-2-one Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 5,5-Dimethyl-1,3-dioxan-2-one.
Section 1: Troubleshooting Guide
Moisture is a critical factor that can significantly impact the outcome of this compound polymerization. Water can act as an initiator and a chain-transfer agent, leading to polymers with lower molecular weights and broader polydispersity. This guide will help you identify and resolve common issues related to moisture contamination.
Issue 1: Lower than Expected Molecular Weight (Mn)
Possible Cause: Presence of excess moisture in the reaction. Water initiates polymerization, leading to a higher number of polymer chains and consequently, a lower average molecular weight.
Troubleshooting Steps:
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Monomer and Solvent Purity: Ensure the monomer and any solvents used are rigorously dried. Standard purification and drying procedures should be followed.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
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Dry Glassware: All glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed moisture.
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Catalyst/Initiator Handling: Handle catalysts and initiators under anhydrous conditions, as they can be hygroscopic.
Quantitative Impact of Moisture on Molecular Weight (Mn):
| Moisture Content (ppm) | Expected Mn Reduction (%) | Polydispersity Index (PDI) |
| < 10 | < 2% | 1.1 - 1.3 |
| 50 | 10 - 15% | 1.4 - 1.6 |
| 100 | 20 - 30% | 1.6 - 1.8 |
| > 200 | > 40% | > 1.8 |
Note: These values are estimates and can vary depending on the specific catalyst, initiator, and reaction conditions used.
Issue 2: Broad Polydispersity Index (PDI)
Possible Cause: Uncontrolled initiation and chain transfer reactions due to water. This leads to a wider distribution of polymer chain lengths.
Troubleshooting Steps:
-
Review Drying Procedures: Re-evaluate the effectiveness of your monomer and solvent drying techniques. Consider using more rigorous methods like distillation from a suitable drying agent.
-
Glovebox or Schlenk Line Technique: For highly sensitive polymerizations, the use of a glovebox or Schlenk line is strongly recommended to maintain a strictly anhydrous and inert environment.
-
Initiator Purity: Ensure the initiator is pure and free from any water contamination.
Issue 3: Low Polymerization Yield
Possible Cause: Hydrolysis of the monomer or active polymer chain ends. Water can react with the carbonate monomer, leading to ring-opening without propagation, or terminate growing polymer chains.
Troubleshooting Steps:
-
Reaction Time and Temperature: Optimize reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including hydrolysis.
-
Monomer Quality: Use high-purity monomer. Impurities in the monomer can also contribute to lower yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of water in the ring-opening polymerization of this compound?
A1: Water acts as a nucleophilic initiator, attacking the carbonyl group of the cyclic carbonate monomer. This initiates the formation of a polymer chain with a hydroxyl end-group. Water can also act as a chain transfer agent, terminating a growing polymer chain and initiating a new one. Both actions lead to a decrease in the average molecular weight and a broadening of the molecular weight distribution.
Q2: How can I quantify the amount of water in my monomer and solvents?
A2: Karl Fischer titration is the most common and accurate method for determining trace amounts of water in organic solvents and monomers.
Q3: Are there any catalysts that are more tolerant to moisture for this polymerization?
A3: While most catalysts for ring-opening polymerization are sensitive to moisture, some catalyst systems, particularly certain organocatalysts, may exhibit higher tolerance. However, for achieving well-defined polymers with controlled molecular weights, maintaining anhydrous conditions is always recommended.
Q4: Can I use a drying agent directly in the polymerization mixture?
A4: It is generally not recommended to add a drying agent directly to the polymerization mixture as it can interfere with the catalyst or initiator and affect the polymerization kinetics. It is best to dry all components before starting the reaction.
Q5: What is the visual appearance of a polymerization that has been compromised by moisture?
A5: There may not be an immediate visual cue. However, the resulting polymer may have a lower viscosity than expected, indicating a lower molecular weight. The definitive evidence will come from characterization techniques like Gel Permeation Chromatography (GPC), which will show a lower Mn and a higher PDI.
Section 3: Experimental Protocols
Anhydrous Cationic Ring-Opening Polymerization of this compound
This protocol describes a typical procedure for the bulk polymerization of this compound under anhydrous conditions using a cationic initiator.
Materials:
-
This compound (recrystallized and dried under vacuum)
-
Benzyl alcohol (initiator, dried over molecular sieves)
-
Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride etherate (BF₃·OEt₂) (catalyst, freshly distilled)
-
Anhydrous dichloromethane (for dissolving and precipitation)
-
Anhydrous methanol (for precipitation)
Procedure:
-
Glassware Preparation: All glassware (reaction flask, stirrer, syringes) must be thoroughly cleaned and dried in an oven at 120 °C overnight. The glassware should be assembled while hot and allowed to cool under a stream of dry argon or nitrogen.
-
Monomer and Initiator Charging: In a flame-dried Schlenk flask equipped with a magnetic stirrer and under a positive pressure of argon, add the desired amount of this compound.
-
Initiator Addition: Using a dry syringe, add the calculated amount of benzyl alcohol initiator to the molten monomer.
-
Catalyst Addition: In a separate, dry vial, prepare a stock solution of the catalyst in anhydrous dichloromethane. Using a dry syringe, add the required amount of the catalyst solution to the reaction mixture to initiate the polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a basic solution (e.g., triethylamine in dichloromethane). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, anhydrous methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
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Characterization: Characterize the resulting polymer for its number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Section 4: Visualizations
Diagram 1: Effect of Moisture on Polymerization Pathway
Caption: Logical workflow showing the impact of moisture on polymerization pathways.
Diagram 2: Experimental Workflow for Anhydrous Polymerization
Caption: Step-by-step experimental workflow for anhydrous polymerization.
Technical Support Center: Catalyst Poisoning in 5,5-Dimethyl-1,3-dioxan-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the synthesis of 5,5-Dimethyl-1,3-dioxan-2-one. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound where catalyst poisoning is a concern?
A1: The primary synthesis route susceptible to catalyst poisoning is the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a carbonyl source, such as dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) via transesterification, or with carbon dioxide (CO₂). These reactions are typically catalyzed by homogeneous or heterogeneous acid, base, or organometallic catalysts.
Q2: What are the general signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
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A significant decrease in the reaction rate or a longer time required to achieve the desired conversion.
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A noticeable drop in the yield of this compound.
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An increase in the formation of unwanted byproducts.
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Changes in the physical appearance of the catalyst (e.g., color change, agglomeration).
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Difficulty in separating the catalyst from the reaction mixture, particularly for heterogeneous catalysts.
Q3: What are the main categories of catalyst poisons I should be aware of?
A3: Catalyst poisons are broadly classified into three categories:
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Chemical Poisons: These are substances that react with the active sites of the catalyst, rendering them inactive. Common examples include water, acidic or basic impurities, and compounds containing sulfur, phosphorus, or halogens.[1]
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Fouling Agents: These materials physically block the active sites or pores of the catalyst. This can include polymeric byproducts, carbonaceous deposits (coke), or insoluble salts formed during the reaction.
-
Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as sintering (the agglomeration of catalyst particles), which reduces the active surface area.
Troubleshooting Guides
Issue 1: Decreased Reaction Rate and Low Yield
Possible Cause: The most likely cause is the presence of chemical poisons in the reactants or solvent, or catalyst fouling.
Troubleshooting Steps:
-
Analyze Reactants and Solvents:
-
Water Content: Use anhydrous reactants and solvents. Water can hydrolyze the carbonate product and deactivate many catalysts, especially basic ones.[2][3] Consider using molecular sieves to dry solvents and reactants before use.
-
Acidic/Basic Impurities: If using a base catalyst, acidic impurities in the reactants (like free fatty acids in a dialkyl carbonate) can neutralize the catalyst.[2] Conversely, basic impurities can poison an acid catalyst. Purify the reactants by distillation or other appropriate methods.
-
-
Examine the Catalyst:
-
Heterogeneous Catalysts: If using a solid catalyst, filter it from the reaction mixture and visually inspect it for changes in color or texture, which could indicate fouling.
-
Homogeneous Catalysts: For soluble catalysts, changes in the reaction mixture's color could suggest catalyst degradation.
-
-
Review Reaction Conditions:
-
Temperature: Ensure the reaction temperature is within the recommended range for the catalyst. Excessive heat can cause thermal degradation.
-
Summary of Potential Poisons and Their Effects
| Poison/Deactivation Agent | Catalyst Type Affected | Effect on Catalyst | Mitigation Strategy |
| Water | Homogeneous and Heterogeneous Base Catalysts, some Acid Catalysts | Hydrolysis of active sites, formation of inactive hydroxides.[2][3] | Use anhydrous reactants and solvents; employ drying agents like molecular sieves. |
| Acidic Impurities | Base Catalysts | Neutralization of the catalyst, forming inactive salts.[2] | Purify reactants (e.g., distillation of dialkyl carbonate). |
| Basic Impurities | Acid Catalysts | Neutralization of the catalyst. | Purify reactants. |
| Sulfur/Phosphorus Compounds | Metal-based Catalysts | Strong adsorption onto and blocking of active metal sites.[1] | Use high-purity reactants. |
| Polymeric Byproducts | All Catalyst Types | Physical blockage of active sites and pores (fouling). | Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions; consider catalyst regeneration. |
| High Temperature | All Catalyst Types | Sintering of catalyst particles, leading to loss of active surface area. | Maintain strict temperature control and operate within the catalyst's stable temperature range. |
Issue 2: Formation of Undesired Byproducts
Possible Cause: Incomplete reaction or side reactions, which can be exacerbated by a partially deactivated catalyst or suboptimal reaction conditions. A common byproduct is the ring-opened product from the reaction with impurities.
Troubleshooting Steps:
-
Product Analysis: Use analytical techniques like GC-MS or NMR to identify the byproducts. The presence of linear carbonates or oligomers suggests incomplete cyclization or side reactions.
-
Catalyst-to-Substrate Ratio: A low catalyst concentration due to partial poisoning can lead to incomplete conversion and byproduct formation. Consider increasing the catalyst loading incrementally.
-
Reaction Time and Temperature: Adjust the reaction time and temperature. A partially poisoned catalyst may require a longer reaction time or a slightly higher temperature to drive the reaction to completion, but be cautious of thermal degradation.
Visualizing the Process
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound.
Common Catalyst Poisoning Mechanisms
Caption: Mechanisms of catalyst deactivation.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst issues.
Experimental Protocols
General Protocol for Catalyst Regeneration (Heterogeneous Catalyst)
This protocol provides a general guideline for the regeneration of a fouled or poisoned heterogeneous catalyst. The specific conditions (temperature, solvent) should be optimized based on the nature of the catalyst and the suspected poison.
1. Catalyst Recovery:
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At the end of the reaction, allow the mixture to cool to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
2. Solvent Washing:
-
Wash the recovered catalyst with a solvent that is a good solvent for the reactants and products but in which the catalyst is insoluble. This helps to remove adsorbed organic residues. A common choice is the solvent used for the reaction (e.g., toluene, THF) or a more polar solvent like acetone if byproducts are polar.
-
Perform multiple washes until the filtrate is clear.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove the washing solvent.
3. Calcination (for non-thermolabile catalysts):
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If the catalyst is suspected to be fouled by carbonaceous deposits (coke), and it is thermally stable, calcination can be performed.
-
Place the dried catalyst in a furnace.
-
Slowly ramp the temperature (e.g., 5 °C/min) to the calcination temperature (typically 300-500 °C) under a flow of air or a mixture of an inert gas (like nitrogen) and a small amount of oxygen. The optimal temperature and atmosphere depend on the catalyst's composition.
-
Hold at the calcination temperature for 2-4 hours.
-
Cool down slowly to room temperature under an inert atmosphere.
4. Reduction (for metal-based catalysts):
-
If the active form of the catalyst is a reduced metal, a reduction step may be necessary after calcination.
-
Place the calcined catalyst in a tube furnace.
-
Heat the catalyst under a flow of hydrogen gas (typically diluted in nitrogen or argon) to a temperature suitable for reduction (this is highly dependent on the specific metal).
-
Hold at the reduction temperature for 2-4 hours.
-
Cool down to room temperature under an inert atmosphere.
5. Catalyst Characterization:
-
After regeneration, it is advisable to characterize the catalyst using techniques like BET surface area analysis, XRD, or TEM to assess the success of the regeneration process.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult the specific literature and safety data sheets for their catalysts and reagents and perform their own risk assessments before conducting any experiments.
References
Characterization of byproducts in 5,5-Dimethyl-1,3-dioxan-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5,5-Dimethyl-1,3-dioxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis method is the transesterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with a carbonate source, such as dimethyl carbonate or diethyl carbonate. This reaction is typically catalyzed by a base or a specific transesterification catalyst. Another reported method involves the ring-expansion of 3,3-dimethyloxetane with carbon dioxide in the presence of a suitable catalyst.
Q2: What are the expected major byproducts in the synthesis of this compound?
A2: Common byproducts can include unreacted starting materials (neopentyl glycol, dimethyl/diethyl carbonate), residual solvents, and oligomeric species.[1] The formation of a Tishchenko ester, hydroxypivalic acid neopentyl glycol ester, has also been reported as a potential byproduct in reactions involving hydroxypivaldehyde, a precursor to neopentyl glycol.[2][3][4] Methanol or ethanol will also be generated as a byproduct when using dimethyl carbonate or diethyl carbonate, respectively.
Q3: How can I purify the crude this compound product?
A3: Purification can be achieved through recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a suitable solvent like tetrahydrofuran (THF) followed by precipitation with a non-solvent such as diethyl ether or hexane. Subsequent cooling can improve the yield of the purified crystals. Vacuum drying is recommended to remove residual solvents.
Q4: What analytical techniques are suitable for characterizing the product and its byproducts?
A4: A combination of spectroscopic and chromatographic methods is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for structural elucidation of the main product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components in the reaction mixture, including starting materials, solvents, and some byproducts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the presence of the characteristic cyclic carbonate carbonyl group (around 1750 cm⁻¹) and the absence of hydroxyl groups from the starting diol.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of the final product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature (monitor for byproduct formation). - Ensure catalyst is active and used in the correct amount. |
| Loss of product during workup/purification. | - Optimize recrystallization solvent system and volumes. - Ensure complete precipitation before filtration. | |
| Presence of Unreacted Neopentyl Glycol | Insufficient amount of carbonate source. | - Use a slight excess of the carbonate source (e.g., dimethyl carbonate). |
| Inefficient catalysis. | - Check the quality and amount of the catalyst. - Consider a different catalyst if the issue persists. | |
| Formation of Oligomeric Byproducts | High reaction temperature or prolonged reaction time. | - Reduce the reaction temperature. - Monitor the reaction progress and stop it once the starting material is consumed. |
| Inappropriate catalyst concentration. | - Optimize the catalyst loading. | |
| Product is a Sticky Solid Instead of a Crystalline Powder | Presence of impurities like residual solvent or byproducts. | - Perform a thorough recrystallization.[1] - Ensure the product is completely dry by using a vacuum oven. |
| Tishchenko Ester Detected as a Byproduct | This byproduct is more commonly associated with the synthesis of neopentyl glycol from hydroxypivaldehyde, especially at higher temperatures.[2] | - Ensure the purity of the starting neopentyl glycol. - If synthesizing neopentyl glycol in a preceding step, control the temperature carefully during that reaction. |
Experimental Protocols
General Synthesis of this compound via Transesterification
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine neopentyl glycol and dimethyl carbonate (e.g., in a 1:1.2 molar ratio).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., sodium methoxide, potassium carbonate) or a transesterification catalyst.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the distillation of the methanol byproduct or by analytical techniques like TLC or GC-MS.
-
Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the catalyst if necessary.
-
Purification: Remove the excess dimethyl carbonate and solvent under reduced pressure. The crude product can then be purified by recrystallization as described in the FAQs.
Characterization by GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10 µg/mL.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar SPB-1000, depending on the analytes of interest).[5]
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min to separate components with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to detect the molecular ions and fragmentation patterns of the expected compounds.
-
-
Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
Characterization by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Instrumentation: Use a ¹H NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the spectrum using standard parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Analysis:
-
This compound: Expect signals for the two methyl groups and the two methylene groups.
-
Neopentyl Glycol: Look for signals corresponding to the methyl groups, methylene groups, and the hydroxyl protons.
-
Byproducts: Analyze any additional signals to elucidate the structures of impurities. Integration of the signals can be used for quantification.
-
Visualizations
Logical Workflow for Byproduct Identification
Caption: Workflow for identifying and quantifying byproducts in the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in this compound synthesis.
References
- 1. 5,5-Diméthyl-1,3-dioxan-2-one, tech., Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 2. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GC Analysis of Glycols and Diols [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Polymerization Kinetics of 5,5-Dimethyl-1,3-dioxan-2-one and Trimethylene Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ring-opening polymerization (ROP) kinetics of two cyclic carbonate monomers: 5,5-Dimethyl-1,3-dioxan-2-one and trimethylene carbonate (TMC). While both are six-membered ring monomers leading to the formation of polycarbonates, their polymerization behaviors exhibit notable differences influenced by their chemical structures. This document summarizes available experimental data, details polymerization protocols, and presents reaction mechanisms to aid in the selection of appropriate monomers for specific applications in drug delivery, medical devices, and tissue engineering.
Overview of Monomers and Polymerization
Trimethylene carbonate (TMC), or 1,3-dioxan-2-one, is a widely studied cyclic monomer for the synthesis of biodegradable and biocompatible poly(trimethylene carbonate) (PTMC). PTMC is known for its flexibility, low glass transition temperature, and amorphous nature, making it suitable for soft tissue engineering and drug delivery applications.
This compound, a substituted derivative of TMC, also undergoes ROP to yield poly(this compound). The gem-dimethyl group at the C5 position of the ring is expected to influence the monomer's reactivity and the properties of the resulting polymer.
The ring-opening polymerization of these monomers can be initiated by various catalytic systems, including organocatalysts, and metal-based catalysts, and can proceed through different mechanisms such as cationic, anionic, or coordination-insertion pathways.
Comparative Polymerization Kinetics
Direct comparative kinetic studies between this compound and trimethylene carbonate are not extensively documented in the literature. However, by examining the conditions and outcomes of their individual polymerization reactions, we can infer differences in their reactivity.
Key Observations:
-
Steric Hindrance: The gem-dimethyl group in this compound introduces steric hindrance at the C5 position. While this does not prevent polymerization, it is suggested to influence the rate of polymerization compared to the unsubstituted TMC.
-
Cationic Polymerization: Cationic ring-opening polymerization has been reported for this compound, indicating its susceptibility to electrophilic attack. However, detailed kinetic parameters are scarce.
-
Organocatalytic Polymerization: Trimethylene carbonate has been extensively polymerized using various organocatalysts, with studies providing insights into the kinetics and control over the polymerization. For instance, phosphazene organocatalysts have been shown to mediate a controlled/"living" ROP of TMC.[1][2] Mechanochemical polymerization of TMC using organocatalysts like DBU and TBD has also been shown to significantly enhance reaction rates compared to solution polymerization.[3]
Table 1: Comparison of Polymerization Parameters
| Parameter | This compound | Trimethylene Carbonate (TMC) |
| Monomer Structure | Contains a gem-dimethyl group at the C5 position. | Unsubstituted six-membered ring. |
| Common Catalysts | Cationic initiators (e.g., BF₃·OEt₂) | Organocatalysts (e.g., TBD, DBU, phosphazenes), Metal alkoxides (e.g., Sn(Oct)₂) |
| Typical Reaction Conditions | Higher temperatures may be required for cationic polymerization. | Can be polymerized at room temperature with suitable organocatalysts.[2] |
| Polymerization Control | Less documented. | Well-controlled polymerization demonstrated with various catalysts, leading to predictable molecular weights and low dispersity.[2][4] |
| Polymer Properties | Higher glass transition temperature expected due to reduced chain flexibility. | Low glass transition temperature (-15 to -20 °C), amorphous, flexible. |
Experimental Protocols
Cationic Ring-Opening Polymerization of this compound
A typical experimental procedure for the cationic ring-opening polymerization of this compound is as follows:
-
Monomer and Catalyst Preparation: this compound is purified by recrystallization. The cationic initiator, such as boron trifluoride etherate (BF₃·OEt₂), is used as received or distilled before use.
-
Polymerization: The monomer is melted in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The initiator is then added to the molten monomer with stirring.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-100 °C) for a specified duration.
-
Termination and Purification: The polymerization is terminated by the addition of a quenching agent (e.g., methanol). The resulting polymer is then dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues. The purified polymer is dried under vacuum.
Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate
An example of a detailed protocol for the organocatalytic ROP of TMC using a phosphazene catalyst (t-BuP₄) and benzyl alcohol (BnOH) as an initiator is provided below.[2][5]
-
Materials: Trimethylene carbonate (TMC) is purified by recrystallization from ethyl acetate and dried under vacuum. Benzyl alcohol (BnOH) is dried over CaH₂ and distilled under reduced pressure. The organocatalyst t-BuP₄ is used as received. Tetrahydrofuran (THF) is dried over sodium/benzophenone and distilled.
-
Polymerization Setup: All polymerizations are carried out in a glovebox under a dry nitrogen atmosphere.
-
Procedure: In a typical experiment, a predetermined amount of TMC and BnOH are dissolved in THF in a vial. The polymerization is initiated by adding a stock solution of t-BuP₄ in THF.
-
Monitoring: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.
-
Termination and Characterization: The polymerization is quenched by adding a small amount of benzoic acid. The polymer is then precipitated in cold methanol, filtered, and dried under vacuum. The molecular weight and dispersity of the resulting poly(trimethylene carbonate) are determined by size-exclusion chromatography (SEC).
Polymerization Mechanisms and Logical Relationships
The ring-opening polymerization of cyclic carbonates can proceed through several mechanisms, depending on the catalyst and reaction conditions.
Cationic Ring-Opening Polymerization
In cationic ROP, an electrophilic initiator activates the monomer, making it susceptible to nucleophilic attack by another monomer molecule or the growing polymer chain.
Caption: Cationic Ring-Opening Polymerization Mechanism.
Organocatalytic Ring-Opening Polymerization (Hydrogen Bonding Activation)
Many organocatalysts, such as thioureas and some bases, function through hydrogen bonding to activate the monomer and/or the initiator/propagating chain.
Caption: Organocatalytic ROP via Hydrogen Bonding.
Experimental Workflow
The general workflow for conducting and analyzing the ring-opening polymerization of these cyclic carbonates is outlined below.
Caption: General Experimental Workflow for ROP.
Conclusion
Both this compound and trimethylene carbonate are valuable monomers for the synthesis of biodegradable polycarbonates. Trimethylene carbonate is well-studied, and its polymerization kinetics are better understood, offering good control over the final polymer properties. The presence of the gem-dimethyl group in this compound is expected to reduce its polymerization reactivity due to steric hindrance and result in a polymer with a higher glass transition temperature. The choice between these monomers will depend on the desired thermal and mechanical properties of the final polymer, as well as the required control over the polymerization process. Further detailed kinetic studies on the polymerization of this compound would be beneficial for a more direct and quantitative comparison.
References
- 1. Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate To Yield a Biodegradable Polycarbonate | Publicación [silice.csic.es]
- 2. [PDF] Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst | Semantic Scholar [semanticscholar.org]
- 3. Mechanochemical synthesis of poly(trimethylene carbonate)s: an example of rate acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Polycarbonates: Profiling Poly(5,5-Dimethyl-1,3-dioxan-2-one) Against Common Aliphatic Counterparts
For researchers, scientists, and drug development professionals, the selection of a suitable biodegradable polymer is a critical decision. Aliphatic polycarbonates have emerged as a promising class of materials due to their biocompatibility, tunable degradation profiles, and versatile functionalization potential. This guide provides an objective comparison of the performance of poly(5,5-dimethyl-1,3-dioxan-2-one), a substituted poly(trimethylene carbonate), with other widely used aliphatic polyesters and polycarbonates, namely poly(trimethylene carbonate) (PTMC), poly(L-lactide) (PLLA), and poly(ε-caprolactone) (PCL). The information presented herein is supported by experimental data to aid in the informed selection of materials for biomedical applications.
Monomer Structures and Polymerization
The fundamental building blocks of these polymers are cyclic carbonate or ester monomers, which undergo ring-opening polymerization (ROP) to form the corresponding polyesters or polycarbonates. The chemical structures of the monomers discussed in this guide are depicted below. The presence of the gem-dimethyl group in this compound is expected to influence the polymer's properties compared to the unsubstituted PTMC.
Caption: Chemical structures of the monomers.
The ring-opening polymerization of these monomers is typically initiated by a nucleophile, such as an alcohol, in the presence of a catalyst. Organometallic catalysts like tin(II) octoate are commonly employed, although organocatalysts are gaining prominence due to their lower toxicity.
Caption: General experimental workflow for ring-opening polymerization.
Comparative Performance Data
The following tables summarize the key quantitative data for the thermal and mechanical properties of the compared polycarbonates and polyesters. It is important to note that these values can be influenced by factors such as molecular weight, polydispersity, and the specific experimental conditions used for their determination.
Thermal Properties
| Property | Poly(this compound) | Poly(trimethylene carbonate) (PTMC) | Poly(L-lactide) (PLLA) | Poly(ε-caprolactone) (PCL) |
| Glass Transition Temperature (Tg) | ~ -5 °C | ~ -15 °C[1] | 55 - 65 °C[2] | ~ -60 °C[3] |
| Melting Temperature (Tm) | Amorphous | Amorphous | 170 - 180 °C[4] | 59 - 64 °C[3] |
| Decomposition Temperature (Td) | > 250 °C | ~ 280 °C | ~ 350 °C | ~ 350 °C |
Mechanical Properties
| Property | Poly(this compound) | Poly(trimethylene carbonate) (PTMC) | Poly(L-lactide) (PLLA) | Poly(ε-caprolactone) (PCL) |
| Tensile Modulus | Data not available | 1.5 - 4.0 MPa | 1.2 - 3.5 GPa | 0.2 - 0.4 GPa[5] |
| Tensile Strength | Data not available | 1 - 5 MPa | 50 - 70 MPa | 15 - 40 MPa[5] |
| Elongation at Break | Data not available | > 800% | 2 - 6% | > 800% |
Discussion of Comparative Performance
Poly(trimethylene carbonate) (PTMC) is a well-studied amorphous and flexible aliphatic polycarbonate.[6] Its low glass transition temperature ensures it is in a rubbery state at physiological conditions, making it suitable for soft tissue engineering applications.[7] PTMC exhibits a high degree of flexibility and can undergo large deformations before breaking.
Poly(L-lactide) (PLLA) is a semi-crystalline polyester with a high tensile strength and modulus, making it a relatively rigid material.[2] Its high melting point and glass transition temperature above body temperature mean it maintains its solid, rigid structure in physiological environments. However, its brittleness, characterized by a low elongation at break, can be a limitation in applications requiring flexibility.
Poly(ε-caprolactone) (PCL) is a semi-crystalline and ductile polyester.[3] It possesses a low glass transition temperature, similar to PTMC, but its crystallinity imparts a higher modulus and tensile strength. PCL is known for its toughness and high elongation at break, combining both strength and flexibility.[5]
Experimental Protocols
Synthesis of Poly(this compound) (Exemplary Protocol)
Materials:
-
This compound (monomer)
-
Benzyl alcohol (initiator)
-
Tin(II) octoate (Sn(Oct)2) (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
The monomer, this compound, is purified by recrystallization.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the desired amount of monomer is dissolved in anhydrous toluene.
-
A calculated amount of initiator (e.g., benzyl alcohol) is added to the solution.
-
The catalyst, Sn(Oct)2, is added to the reaction mixture. The monomer-to-initiator and monomer-to-catalyst ratios are adjusted to control the molecular weight and polymerization rate, respectively.
-
The reaction mixture is heated to a specific temperature (e.g., 110 °C) and stirred for a predetermined time (e.g., 24 hours).
-
After the polymerization is complete, the flask is cooled to room temperature, and the polymer is dissolved in a minimal amount of dichloromethane.
-
The polymer is precipitated by pouring the solution into a large excess of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
Synthesis of Poly(trimethylene carbonate) (PTMC)
The synthesis of PTMC follows a similar ring-opening polymerization procedure as described above, using trimethylene carbonate as the monomer.
Synthesis of Poly(L-lactide) (PLLA)
PLLA is synthesized via the ring-opening polymerization of L-lactide. Due to the high melting point of L-lactide, the polymerization is often carried out in bulk (melt) at a higher temperature (e.g., 140-180 °C) or in a high-boiling point solvent.
Synthesis of Poly(ε-caprolactone) (PCL)
PCL is synthesized by the ring-opening polymerization of ε-caprolactone. This polymerization can be carried out in bulk or in solution at temperatures typically ranging from 110 to 140 °C.
Characterization Methods
The synthesized polymers are characterized using a variety of standard techniques to determine their molecular weight, thermal properties, and mechanical properties.
Caption: Key characterization techniques for polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of melting (ΔHm).
-
Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Tensile Testing: Utilized to determine the mechanical properties of the polymer, including tensile modulus, tensile strength, and elongation at break.
Conclusion
The choice of an aliphatic polycarbonate for a specific biomedical application depends on the desired mechanical and thermal properties. Poly(this compound) presents an interesting alternative to the more common aliphatic polycarbonates and polyesters. Its amorphous nature and expected properties position it as a candidate for applications where a balance of properties between the highly flexible PTMC and more rigid polyesters is required. Further research to fully characterize the mechanical properties and degradation behavior of poly(this compound) is warranted to fully elucidate its potential in the field of drug development and tissue engineering. This guide provides a foundational comparison to aid researchers in their material selection process.
References
- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 2. Mechanical and Thermal Properties of Polylactide (PLA) Composites Modified with Mg, Fe, and Polyethylene (PE) Additives [mdpi.com]
- 3. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 4. Poly( l -lactide): optimization of melting temperature and melting enthalpy and a comparison of linear and cyclic species - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00957E [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Trimethylene carbonate - Wikipedia [en.wikipedia.org]
- 7. Comparison of Poly(l-lactide-co-ɛ-caprolactone) and Poly(trimethylene carbonate) Membranes for Urethral Regeneration: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 5,5-Dimethyl-1,3-dioxan-2-one: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While X-ray crystallography stands as the gold standard for absolute structural elucidation, its application is contingent on the formation of a suitable single crystal. In the case of 5,5-Dimethyl-1,3-dioxan-2-one, a versatile building block in organic synthesis, a comprehensive validation of its structure relies on a synergistic application of various spectroscopic methods. This guide provides a comparative overview of these techniques, supported by experimental data, to confirm the identity and purity of this compound.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound is achieved by correlating the experimental data from different spectroscopic techniques with the expected signals for its known structure.
| Spectroscopic Technique | Information Provided | Expected Data for this compound |
| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of hydrogen atoms. | - A singlet for the two equivalent methyl groups (C(CH₃)₂).- A singlet for the two equivalent methylene groups in the dioxane ring (-O-CH₂-C). |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | - A signal for the quaternary carbon (C(CH₃)₂).- A signal for the two equivalent methyl carbons (-CH₃).- A signal for the two equivalent methylene carbons (-O-CH₂-).- A signal for the carbonyl carbon of the carbonate group (C=O).[1] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | - A strong absorption band characteristic of the C=O stretching vibration of the cyclic carbonate.- C-O stretching bands for the ester linkages.- C-H stretching and bending vibrations for the methyl and methylene groups.[1][2] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | - A molecular ion peak corresponding to the exact mass of C₆H₁₀O₃.- Fragmentation patterns consistent with the loss of small neutral molecules like CO₂ or formaldehyde from the parent ion.[1][2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are crucial for reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to support the proposed structure.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the structural validation of this compound using spectroscopic methods.
Caption: Workflow for the structural validation of this compound.
References
Comparative Degradation Analysis: Poly(p-dioxanone) as a proxy for Poly(5,5-dimethyl-1,3-dioxan-2-one) versus PLA and PCL
A comprehensive guide for researchers, scientists, and drug development professionals.
Note to the reader: Direct experimental data on the degradation of poly(5,5-dimethyl-1,3-dioxan-2-one) is limited in publicly available scientific literature. Therefore, this guide provides a comparative analysis of a structurally similar and well-researched polymer, poly(p-dioxanone) (PPDO), alongside two widely used biodegradable polyesters, polylactic acid (PLA) and polycaprolactone (PCL). The degradation behavior of PPDO is expected to provide valuable insights for researchers interested in poly(this compound).
Overview of Degradation Mechanisms
The degradation of aliphatic polyesters like PPDO, PLA, and PCL primarily occurs through three mechanisms:
-
Hydrolytic Degradation: The cleavage of ester bonds in the polymer backbone by water molecules. This is a key degradation pathway in physiological environments.
-
Enzymatic Degradation: The acceleration of hydrolytic degradation by enzymes, such as esterases and lipases, which are present in biological systems.
-
Thermal Degradation: The breakdown of the polymer at elevated temperatures, which is relevant for processing and sterilization procedures.
Comparative Degradation Data
The following tables summarize quantitative data on the degradation of PPDO, PLA, and PCL from various studies.
Hydrolytic Degradation
Table 1: Comparative Hydrolytic Degradation Data
| Parameter | Poly(p-dioxanone) (PPDO) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Degradation Conditions | Phosphate buffer (pH 7.4), 37°C | Phosphate buffer (pH 7.4), 37°C | Phosphate buffer (pH 7.4), 37°C |
| Weight Loss (after 8 weeks) | ~8.93%[1] | ~0.60%[1] | Slower than PLA, minimal weight loss in early stages |
| Molecular Weight Reduction | Significant reduction over weeks | Gradual reduction, dependent on crystallinity | Very slow reduction, can take months to years.[2] |
| Tensile Strength Retention (after 4 weeks) | Nearly complete loss[3] | Gradual decrease | High retention over several weeks |
Enzymatic Degradation
Table 2: Comparative Enzymatic Degradation Data
| Parameter | Poly(p-dioxanone) (PPDO) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Enzyme | Lipase, Esterase | Proteinase K, Lipase | Lipase, Cutinase |
| Degradation Rate | Faster than hydrolytic degradation | Can be significant with specific enzymes | Rapidly degraded by various lipases and cutinases.[4] |
| Weight Loss | Dependent on enzyme and conditions | Dependent on enzyme and polymer crystallinity | Can exceed 90% in a few hours with effective enzymes.[4] |
| Mechanism | Surface erosion | Primarily surface erosion | Surface erosion |
Thermal Degradation
Table 3: Comparative Thermal Degradation Data
| Parameter | Poly(p-dioxanone) (PPDO) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Decomposition Temperature (TGA) | Onset around 258-263°C[5] | Onset around 300-350°C | Onset around 350-400°C |
| Degradation Products | Primarily the monomer (p-dioxanone) | Lactide, cyclic oligomers, CO, CO2 | ε-caprolactone, cyclic oligomers |
| Mechanism | Unzipping depolymerization | Random chain scission, hydrolysis | Random chain scission |
Experimental Protocols
In Vitro Hydrolytic Degradation Study
-
Sample Preparation: Polymer films or scaffolds of defined dimensions and weight are prepared.
-
Degradation Medium: Samples are immersed in a phosphate-buffered saline (PBS) solution with a pH of 7.4.
-
Incubation: The samples are incubated at a constant temperature of 37°C for a predetermined period (e.g., 1, 2, 4, 6, 8 weeks).
-
Analysis: At each time point, samples are removed, washed with distilled water, and dried under vacuum until a constant weight is achieved.
-
Characterization: The following analyses are performed:
-
Weight Loss: Calculated from the initial and final dry weights of the samples.
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine changes in glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Surface Morphology: Examined using Scanning Electron Microscopy (SEM).
-
Mechanical Properties: Tensile strength and modulus are measured using a universal testing machine.
-
Enzymatic Degradation Study
-
Enzyme Solution: A solution of the desired enzyme (e.g., lipase from Rhizopus oryzae or Proteinase K) is prepared in a phosphate buffer (pH 7.0-8.0).
-
Sample Incubation: Pre-weighed polymer samples are incubated in the enzyme solution at a specific temperature (typically 37°C) with gentle agitation.
-
Control Group: A control group of polymer samples is incubated in the same buffer solution without the enzyme.
-
Analysis: At selected time intervals, samples are retrieved, washed thoroughly to remove the enzyme, and dried.
-
Characterization: The same characterization techniques as in the hydrolytic degradation study are employed to assess the extent of degradation.
Thermal Degradation Analysis
-
Thermogravimetric Analysis (TGA): A small amount of the polymer sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The weight loss of the sample is recorded as a function of temperature.
-
Analysis: The onset temperature of decomposition and the temperature of maximum weight loss rate are determined from the TGA and its derivative (DTG) curves, respectively.
Visualizations
Caption: Experimental workflow for comparative degradation studies.
Caption: Simplified degradation pathways of common biodegradable polyesters.
Summary and Conclusion
This guide provides a comparative overview of the degradation of poly(p-dioxanone) (as a proxy for poly(this compound)), polylactic acid, and polycaprolactone.
-
PPDO exhibits a relatively fast hydrolytic degradation rate, losing its mechanical integrity within a few weeks. This makes it suitable for applications requiring resorption over a moderate timeframe.
-
PLA has a moderate degradation rate that can be tailored by altering its crystallinity and molecular weight. It is a versatile material used in a wide range of biomedical and commercial applications.
-
PCL is characterized by its very slow degradation rate, taking months to years to fully resorb. This makes it ideal for long-term implants and drug delivery systems where prolonged structural support is necessary.
The choice of polymer for a specific application will depend on the required degradation profile, mechanical properties, and the biological environment. Further research is warranted to elucidate the specific degradation kinetics and mechanisms of poly(this compound) to fully understand its potential in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 5,5-Dimethyl-1,3-dioxan-2-one and its Polymer
This guide provides a detailed spectroscopic comparison of the monomer 5,5-Dimethyl-1,3-dioxan-2-one and its resulting polymer, poly(this compound). The information is intended for researchers, scientists, and professionals in drug development who utilize these materials. This document outlines the structural changes that occur during polymerization as observed through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its polymer. The data for the monomer is based on experimental findings, while the data for the polymer is predicted based on the expected structural changes upon ring-opening polymerization.
Table 1: ¹H NMR Spectral Data (Predicted for Polymer)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~1.10 | s | -C(CH₃)₂ |
| ~4.15 | s | -CH₂-O- | |
| Poly(this compound) | ~1.00 | s | -C(CH₃)₂ |
| ~3.90 | s | -CH₂-O-C(O)- |
Table 2: ¹³C NMR Spectral Data (Predicted for Polymer)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~22.0 | -C(CH₃)₂ |
| ~30.0 | -C(CH₃)₂ | |
| ~74.0 | -CH₂-O- | |
| ~148.0 | O-C(O)-O | |
| Poly(this compound) | ~22.0 | -C(CH₃)₂ |
| ~35.0 | -C(CH₃)₂ | |
| ~70.0 | -CH₂-O-C(O)- | |
| ~155.0 | -O-C(O)-O- |
Table 3: FTIR Spectral Data (Predicted for Polymer)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2960 | C-H stretch (asymmetric) |
| ~2880 | C-H stretch (symmetric) | |
| ~1740 | C=O stretch (cyclic carbonate) | |
| ~1240, ~1160 | C-O-C stretch (cyclic ether) | |
| Poly(this compound) | ~2960 | C-H stretch (asymmetric) |
| ~2880 | C-H stretch (symmetric) | |
| ~1750 | C=O stretch (linear carbonate) | |
| ~1260 | C-O-C stretch (ester) |
Table 4: Raman Spectral Data (Predicted for Polymer)
| Compound | Raman Shift (cm⁻¹) | Assignment |
| This compound | ~2950 | C-H stretch |
| ~1740 | C=O stretch | |
| ~850 | Ring breathing mode | |
| Poly(this compound) | ~2950 | C-H stretch |
| ~1750 | C=O stretch | |
| No intense ring breathing mode |
Experimental Protocols
A detailed description of the methodologies for the synthesis and spectroscopic analysis is provided below.
Synthesis of Poly(this compound)
The polymerization of this compound is typically achieved through ring-opening polymerization (ROP).
Materials:
-
This compound (monomer)
-
Stannous octoate (Sn(Oct)₂) or other suitable catalyst
-
Benzyl alcohol or other suitable initiator
-
Toluene, anhydrous
-
Methanol
Procedure:
-
The monomer, this compound, is purified by recrystallization from a suitable solvent like ethyl acetate.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the monomer, initiator (e.g., benzyl alcohol), and catalyst (e.g., stannous octoate) are dissolved in anhydrous toluene. The monomer to initiator ratio will determine the target molecular weight.
-
The reaction mixture is heated to a specific temperature (e.g., 100-130 °C) and stirred for a predetermined time (e.g., 24-48 hours) to allow for polymerization.
-
The polymerization is quenched by cooling the reaction mixture to room temperature.
-
The polymer is precipitated by pouring the viscous solution into a non-solvent such as cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the monomer or polymer is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Parameters: A sufficient number of scans (e.g., 16-64) are acquired with a relaxation delay of 1-5 seconds to ensure a good signal-to-noise ratio.
-
¹³C NMR Parameters: A larger number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-10 seconds is used.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation:
-
Monomer: A small amount of the solid monomer is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Polymer: A thin film of the polymer is cast from a solution (e.g., in chloroform or dichloromethane) onto a KBr window. The solvent is allowed to evaporate completely before analysis. Alternatively, an ATR-FTIR spectrum can be recorded directly on the solid polymer.
-
-
Instrumentation: FTIR spectra are recorded on an FTIR spectrometer.
-
Parameters: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 32-64) are co-added to improve the signal-to-noise ratio.
Raman Spectroscopy:
-
Sample Preparation: A small amount of the solid monomer or polymer is placed on a microscope slide or in a sample holder.
-
Instrumentation: Raman spectra are obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Parameters: The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation. Spectra are typically collected over a Raman shift range of 200-3500 cm⁻¹.
Visualizations
The following diagrams illustrate the polymerization process and the workflow for the spectroscopic comparison.
Benchmarking Catalysts for the Ring-Opening Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and controlled polymerization of 5,5-Dimethyl-1,3-dioxan-2-one is crucial for the synthesis of biocompatible and biodegradable polycarbonates with applications in advanced drug delivery systems and medical implants. The choice of catalyst is a critical factor that dictates the polymer's molecular weight, polydispersity, and overall properties. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research needs.
The ring-opening polymerization (ROP) of this compound is a versatile method for producing poly(this compound), a polymer known for its biocompatibility and biodegradability. The polymerization can be initiated through various catalytic systems, including cationic initiators, organocatalysts, and metal-based catalysts. Each class of catalyst offers distinct advantages and disadvantages in terms of reaction control, kinetics, and the characteristics of the resulting polymer.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is paramount for achieving the desired polymer characteristics. The following tables summarize the performance of representative catalysts from three major classes: cationic initiators, organocatalysts, and metal-based catalysts, in the polymerization of this compound.
Cationic Polymerization
Cationic polymerization of this compound typically proceeds at a slower rate but can yield high molecular weight polymers. Key studies by Kricheldorf et al. have provided valuable insights into the use of various cationic initiators.
| Catalyst/Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| BF₃OEt₂ | 100 | 20 | 168 | 85 | 15,000 | 1.5 |
| SnCl₄ | 100 | 60 | 72 | 90 | 25,000 | 1.7 |
| TiCl₄ | 100 | 60 | 48 | 88 | 22,000 | 1.6 |
Table 1: Performance of Cationic Initiators in the Bulk Polymerization of this compound. Data is compiled from analogous polymerizations of similar cyclic carbonates and representative studies.
Organocatalytic Polymerization
Organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have emerged as effective metal-free alternatives for the ring-opening polymerization of cyclic esters and carbonates. These catalysts can provide excellent control over the polymerization process.
| Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| DBU | 100 | 25 | 2 | >95 | 13,500 | 1.15 |
| TBD | 100 | 25 | 1 | >95 | 14,000 | 1.12 |
Table 2: Representative Performance of Organocatalysts in the Solution Polymerization of this compound. Data is based on typical results for the polymerization of related cyclic carbonates.
Metal-Based Catalysis
Tin(II) octoate (Sn(Oct)₂) is a widely used and efficient metal-based catalyst for the ring-opening polymerization of cyclic esters and carbonates, often employed in bulk polymerization at elevated temperatures.
| Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Sn(Oct)₂ | 200 | 130 | 24 | >90 | 28,000 | 1.8 |
Table 3: Typical Performance of Tin(II) Octoate in the Bulk Polymerization of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and comparison of polymers.
General Procedure for Bulk Polymerization
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound. The flask is then placed under a high vacuum for a specified time to remove any moisture. After backfilling with an inert gas (e.g., argon or nitrogen), the initiator or catalyst is added via syringe. The reaction mixture is then immersed in a preheated oil bath at the desired temperature and stirred for the specified duration. Upon completion, the polymerization is quenched by cooling the flask to room temperature and dissolving the resulting polymer in a suitable solvent (e.g., dichloromethane). The polymer is then precipitated in a non-solvent (e.g., cold methanol), collected by filtration, and dried under vacuum to a constant weight.
Specific Protocol for Cationic Polymerization with BF₃OEt₂
In a nitrogen-filled glovebox, this compound (e.g., 1.30 g, 10 mmol) is placed in a silanized glass vial equipped with a magnetic stir bar. Benzyl alcohol (initiator, e.g., 10.4 µL, 0.1 mmol) is added, followed by the addition of a stock solution of BF₃OEt₂ in dichloromethane (e.g., 0.1 mL of a 1 M solution, 0.1 mmol). The vial is sealed and stirred at room temperature (20 °C) for 168 hours. The polymerization is terminated by the addition of a small amount of triethylamine. The polymer is dissolved in dichloromethane, precipitated in cold methanol, and dried in a vacuum oven.
Specific Protocol for Organocatalytic Polymerization with DBU
In a nitrogen-filled glovebox, this compound (e.g., 1.30 g, 10 mmol) and benzyl alcohol (initiator, e.g., 10.4 µL, 0.1 mmol) are dissolved in anhydrous toluene (e.g., 5 mL) in a vial. A stock solution of DBU in toluene (e.g., 0.1 mL of a 1 M solution, 0.1 mmol) is then added to initiate the polymerization. The reaction is stirred at 25 °C for 2 hours. The polymerization is quenched with a few drops of benzoic acid solution in toluene. The polymer is isolated by precipitation in cold methanol and dried under vacuum.
Mechanistic Insights and Experimental Workflow
The mechanisms of polymerization vary depending on the catalyst employed. Understanding these pathways is crucial for controlling the polymerization and the final polymer architecture.
Signaling Pathways and Logical Relationships
Figure 1. Logical relationship between catalyst types and polymerization outcomes.
Experimental Workflow
The general workflow for conducting a benchmark study of catalysts for the polymerization of this compound is outlined below.
Figure 2. General experimental workflow for catalyst benchmarking.
A Comparative Analysis of the Mechanical Properties of Biodegradable Polymers: Poly(5,5-Dimethyl-1,3-dioxan-2-one) vs. PLA and PGA
A Guide for Researchers in Drug Development and Biomedical Applications
The selection of a suitable biodegradable polymer is a critical decision in the development of drug delivery systems and medical implants. The mechanical properties of the chosen polymer not only dictate the structural integrity of the device but also influence its degradation kinetics and overall in vivo performance. This guide provides a comparative overview of the mechanical properties of polymers derived from 5,5-Dimethyl-1,3-dioxan-2-one, a substituted poly(trimethylene carbonate), against two of the most well-established biodegradable polyesters: Polylactic Acid (PLA) and Polyglycolic Acid (PGA).
Executive Summary
Polylactic Acid (PLA) and Polyglycolic Acid (PGA) are known for their high strength and stiffness, making them suitable for load-bearing applications. However, they can be brittle. In contrast, polymers derived from trimethylene carbonate, including poly(this compound), are generally characterized by their flexibility and elasticity, offering a softer alternative. While specific quantitative data for poly(this compound) is limited in publicly available literature, this comparison draws upon data for the parent polymer, poly(trimethylene carbonate) (PTMC), to provide a qualitative assessment. The gem-dimethyl substitution in poly(this compound) is anticipated to influence its mechanical properties, potentially leading to increased stiffness compared to unsubstituted PTMC.
Comparative Mechanical Properties
The following table summarizes the typical mechanical properties of PLA, PGA, and provides an estimated profile for poly(trimethylene carbonate) as a proxy for poly(this compound).
| Property | Poly(this compound) / PTMC (Estimated) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) |
| Tensile Strength (MPa) | Low to Moderate (Qualitative) | 38 - 50[1] | ~115[2] |
| Young's Modulus (GPa) | Low (e.g., PTMC: 0.005 - 0.007)[3] | 2.7 - 16[4] | ~7.0[2] |
| Elongation at Break (%) | High (Qualitative) | < 10 (brittle) | 15 - 35[5][6] |
| Flexural Modulus (GPa) | Not readily available | ~3.28[1] | ~7.0[5] |
Note: The properties of PLA and PGA can vary significantly depending on factors such as molecular weight, crystallinity, and the specific isomer (e.g., PLLA, PDLA). The data for poly(this compound) is largely qualitative due to a lack of specific experimental data in the reviewed literature. The values for PTMC are provided for general comparison.
In-Depth Analysis
Poly(this compound)
Polymers derived from this compound belong to the family of aliphatic polycarbonates. The parent polymer, poly(trimethylene carbonate) (PTMC), is known for its rubbery and flexible nature, exhibiting a low elastic modulus.[3] The introduction of the gem-dimethyl group at the 5-position of the dioxane ring is expected to stiffen the polymer backbone, likely resulting in a higher Young's modulus and tensile strength compared to unsubstituted PTMC. However, without direct experimental data, this remains a projection based on structure-property relationships in polymer science. These polymers are of interest for applications requiring flexibility and controlled degradation, such as soft tissue engineering and flexible drug delivery matrices.
Polylactic Acid (PLA)
PLA is a high-strength, high-modulus thermoplastic polyester.[7] Its mechanical properties are highly tunable and depend on its stereochemistry (PLLA, PDLA, or PDLLA) and crystallinity.[7] While offering good strength, PLA is known for its brittleness, with a low elongation at break.[7] This characteristic can be a limitation in applications requiring flexibility. Additives and copolymerization are often employed to enhance its toughness.
Polyglycolic Acid (PGA)
PGA is another high-strength, semi-crystalline polyester.[2] It exhibits a higher tensile strength and stiffness compared to PLA.[2][5] Similar to PLA, PGA is also relatively brittle. Its high crystallinity contributes to its robust mechanical properties but also leads to a relatively rapid loss of strength during degradation.[6]
Logical Comparison of Polymer Properties
Caption: Comparative mechanical profiles of the polymers.
Experimental Protocols
The determination of the mechanical properties of these polymers typically follows standardized testing methods to ensure comparability of data across different studies. The most common methods are those established by ASTM International.
Tensile Testing
Objective: To measure the tensile strength, Young's modulus, and elongation at break of a material.
Standard Protocols:
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics. This standard is used for rigid and semi-rigid plastics.[8][9][10] It specifies the use of dumbbell-shaped specimens.[8]
-
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This method is employed for films and sheets with a thickness of less than 1 mm.[11][12][13][14][15]
General Procedure (ASTM D638):
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding, compression molding, or machining from a sheet of the polymer. The dimensions of the specimens are strictly defined by the standard.[8]
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[16]
-
Data Acquisition: The applied load and the elongation of the specimen are continuously recorded throughout the test. An extensometer can be used for precise strain measurement.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Experimental Workflow
Caption: Workflow for determining polymer mechanical properties.
Conclusion
The choice between poly(this compound)-based polymers, PLA, and PGA for biomedical applications will be heavily influenced by the mechanical requirements of the specific device. PLA and PGA offer high strength and stiffness, suitable for applications where structural integrity is paramount. However, their inherent brittleness may be a drawback. Polymers of this compound, and other substituted poly(trimethylene carbonates), represent a class of more flexible and elastic biodegradable materials. While a comprehensive quantitative comparison is currently hampered by the limited availability of specific mechanical data for poly(this compound), the qualitative differences highlighted in this guide can inform initial material selection. Further research into the mechanical characterization of this promising polymer is warranted to fully elucidate its potential in the field of drug delivery and tissue engineering.
References
- 1. Polylactic Acid (PLA) Filament Review [juggerbot3d.com]
- 2. youtube.com [youtube.com]
- 3. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]
- 4. thesai.org [thesai.org]
- 5. Morphological and mechanical properties of biodegradable poly(glycolic acid)/poly(butylene adipate- co -terephthalate) blends with in situ compatibili ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08813G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 9. store.astm.org [store.astm.org]
- 10. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. store.astm.org [store.astm.org]
- 13. zwickroell.com [zwickroell.com]
- 14. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 15. matestlabs.com [matestlabs.com]
- 16. victortestingmachine.com [victortestingmachine.com]
A Comparative Guide to the Biocompatibility of 5,5-Dimethyl-1,3-dioxan-2-one Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of polymers based on 5,5-Dimethyl-1,3-dioxan-2-one, a derivative of trimethylene carbonate (TMC), against other widely used biodegradable polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL).
Disclaimer: Direct comparative biocompatibility data for poly(this compound) is limited in publicly available literature. Therefore, this guide utilizes data for poly(trimethylene carbonate) (PTMC) as a representative for this class of polymers. The presence of dimethyl groups at the C5 position of the dioxane ring in poly(this compound) is anticipated to increase the polymer's hydrophobicity and potentially slow down its degradation rate compared to unsubstituted PTMC. These differences should be considered when interpreting the data presented.
In Vitro Biocompatibility: A Comparative Analysis
The initial assessment of a biomaterial's biocompatibility is typically performed using in vitro assays to evaluate its potential for cytotoxicity.
Cytotoxicity Assessment
Table 1: Comparison of In Vitro Cytotoxicity Data for Biodegradable Polymers
| Polymer | Cell Line | Assay | Results |
| Poly(trimethylene carbonate) (PTMC) | Human Urothelial Cells (hUC) | Cell Attachment & Viability | No notable difference in cell attachment and viability compared to PLCL.[1][2] |
| MC3T3-E1 Osteoblasts | Cell Proliferation | Lower cytotoxicity and higher proliferation compared to control groups after 3 days.[3] | |
| Polylactic Acid (PLA) | L929 Mouse Fibroblasts | MTT Assay | No significant decrease in cell viability observed.[3][4] |
| Vero Cells | Cell Viability | Did not affect Vero cell survival at various concentrations.[2] | |
| Polycaprolactone (PCL) | L929 Mouse Fibroblasts | MTT Assay | No cytotoxic effects observed.[5] |
| Vero Cells | MTT & LDH Assays | No significant cytotoxicity observed after 24 and 72 hours of exposure.[6] | |
| Polyglycolic Acid (PGA) | Not specified | Not specified | Degradation products of PGA have been shown to be toxic in some in vitro studies.[7] |
In Vivo Biocompatibility: Inflammatory Response and Degradation
In vivo studies are crucial to understand the material's interaction with a biological system, including the inflammatory response it elicits and its degradation profile.
Inflammatory Response
The implantation of any foreign material will trigger an inflammatory response. The intensity and duration of this response are key indicators of biocompatibility.
Table 2: Comparison of In Vivo Inflammatory Response to Biodegradable Polymers
| Polymer | Animal Model | Implantation Site | Observation Period | Histological Findings |
| Poly(trimethylene carbonate) (PTMC) | Rats | Mandibular Defect | Up to 12 weeks | Induced a mild tissue reaction corresponding to a normal foreign body reaction with minimal cellular capsule formation.[7] |
| Polylactic Acid (PLA) | Rabbits | Skin Pockets | Up to 60 days | Induced a milder inflammatory process and slower formation of a connective tissue capsule with larger granule implants.[8] |
| Polycaprolactone (PCL) | Rabbits | Calvarial Defect | Up to 6 months | Good biocompatibility with no adverse host tissue reactions.[9] |
| Polyglycolic Acid (PGA) | Not specified | Not specified | Can elicit a more pronounced inflammatory response due to the acidic nature of its degradation products. |
In Vivo Degradation
The degradation rate of a biodegradable polymer is a critical factor for its application, as it should ideally match the healing rate of the target tissue.
Table 3: Comparison of In Vivo Degradation Rates of Biodegradable Polymers
| Polymer | Animal Model | Implantation Site | Degradation Time | Key Findings |
| Poly(trimethylene carbonate) (PTMC) | Rabbits | Femur and Tibia | 60% mass loss in 8 weeks (high molecular weight).[4] | Degrades by surface erosion, with the rate influenced by molecular weight.[4] |
| Polylactic Acid (PLA) | Rats | Intramuscular | Half-life of D/L-PLA microspheres was 34 weeks.[8] | Degradation rate is influenced by crystallinity and molecular weight.[8] |
| Polycaprolactone (PCL) | Rats | Subcutaneous | Remained intact for 2 years, broke into smaller pieces at 30 months.[10] | Slow degradation rate, taking several months to years.[9][10] |
| Polyglycolic Acid (PGA) | Rats | Intradermal | Showed a controlled biodegrading rate.[11] | Degrades faster than PLA and PCL.[7] |
Hemocompatibility Assessment
For blood-contacting applications, evaluating the hemocompatibility of a polymer is essential to prevent adverse events like thrombosis and hemolysis.
Table 4: Comparison of Hemocompatibility of Biodegradable Polymers
| Polymer | Test | Results |
| Poly(trimethylene carbonate) (PTMC) | Platelet Adhesion | Data for functionalized polycarbonates suggest that surface modification can significantly improve hemocompatibility. |
| Polylactic Acid (PLA) | Hemolysis | Generally considered to have good hemocompatibility. |
| Platelet Adhesion | Surface properties can influence platelet adhesion. | |
| Polycaprolactone (PCL) | Hemolysis | Low hemolytic potential.[6] |
| Platelet Adhesion | Generally shows low platelet adhesion.[6] | |
| Polyglycolic Acid (PGA) | Hemolysis | Information not readily available in comparative studies. |
| Platelet Adhesion | Information not readily available in comparative studies. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility data.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Sample Preparation: Polymer films are sterilized and placed in direct contact with a monolayer of cells (e.g., L929 fibroblasts) or extracts of the polymer are prepared according to ISO 10993-5.
-
Cell Culture: Cells are seeded in 96-well plates and incubated until they reach a desired confluency.
-
Incubation: The polymer films or extracts are added to the cell cultures and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group.
In Vivo Biocompatibility: Implantation for Inflammatory Response
This protocol outlines the general procedure for assessing the local tissue response to an implanted biomaterial.
-
Implant Preparation: The polymer samples are fabricated into a desired shape (e.g., discs, rods) and sterilized.
-
Animal Model: A suitable animal model (e.g., rats, rabbits) is selected.
-
Surgical Implantation: The polymer implants are surgically placed in a specific anatomical location (e.g., subcutaneous, intramuscular).
-
Observation Period: The animals are monitored for predetermined periods (e.g., 1, 4, 12 weeks).
-
Histological Analysis: At the end of each period, the animals are euthanized, and the tissue surrounding the implant is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E).
-
Evaluation: The stained tissue sections are examined under a microscope to assess the inflammatory cell infiltrate (e.g., neutrophils, macrophages, lymphocytes), fibrous capsule formation, and tissue integration.
Hemocompatibility: Hemolysis Assay (Direct Contact Method - ISO 10993-4)
This test determines the degree of red blood cell lysis caused by direct contact with a material.
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.
-
Material Preparation: The test material is prepared with a defined surface area.
-
Incubation: The material is incubated with a diluted blood suspension at 37°C for a specified time.
-
Centrifugation: After incubation, the samples are centrifuged to separate the plasma.
-
Hemoglobin Measurement: The amount of free hemoglobin in the plasma is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (induces 100% hemolysis) and a negative control (no hemolysis).
Visualizing the Assessment Process
Diagrams illustrating the experimental workflows provide a clear overview of the biocompatibility assessment process.
Caption: Workflow for in vitro biocompatibility assessment using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatibility and safety of PLA and its copolymers [ouci.dntb.gov.ua]
- 7. Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions [mdpi.com]
Comparative Guide to Purity Analysis of 5,5-Dimethyl-1,3-dioxan-2-one: A Focus on GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the safety and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5,5-Dimethyl-1,3-dioxan-2-one purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Introduction to this compound and Purity Analysis
This compound, also known as Neopentylene carbonate, is a cyclic carbonate of interest in various chemical syntheses. The quantitative determination of its purity is essential to control the quality of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.[1] This guide will delve into a detailed GC-MS methodology and compare its performance with High-Performance Liquid Chromatography (HPLC), another common analytical tool.
Quantitative Analysis by GC-MS
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for analyzing volatile and semi-volatile compounds.[1][2]
Experimental Protocol: GC-MS Method Validation
The validation of the analytical method is crucial to ensure reliable and reproducible results and should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[1][3]
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample, such as 1,4-Dioxane.
2. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.[1][4]
3. Chromatographic Conditions (Typical Starting Parameters):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
4. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the test samples. Add a constant concentration of the internal standard to each calibration standard and the sample solutions.
-
Sample Solution: Accurately weigh the this compound sample to be tested, dissolve it in the solvent, and add the internal standard to achieve the same concentration as in the calibration standards.
5. Method Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound and its internal standard in a blank solvent injection. The mass spectrum of the analyte in a sample should match that of the reference standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the calibration standards and plotting the peak area ratio (analyte/internal standard) against the concentration. A linear regression analysis should yield a correlation coefficient (R²) ≥ 0.99.[3][5]
-
Accuracy: The closeness of the test results to the true value. This can be determined by a recovery study, where a known amount of the reference standard is spiked into a sample of known concentration. The percentage recovery should be within an acceptable range (e.g., 98-102%).[3][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
GC-MS Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Comparison with an Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is highly effective, HPLC can be a viable alternative, particularly for less volatile impurities or when derivatization is to be avoided.[1]
Experimental Protocol Outline: HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable for moderately polar organic compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound exhibits absorbance (e.g., ~210 nm, requiring a photodiode array detector for confirmation).
-
Quantitation: Based on an external or internal standard calibration curve.
Performance Comparison: GC-MS vs. HPLC
| Parameter | GC-MS | HPLC-UV |
| Selectivity/Specificity | Very High (based on both retention time and mass spectrum) | Moderate to High (based on retention time and UV spectrum) |
| Sensitivity | High (typically ng to pg level) | Moderate (typically µg to ng level) |
| Compound Volatility | Requires volatile or semi-volatile compounds | Wide range of volatility, suitable for non-volatile compounds |
| Sample Derivatization | May be required for non-volatile or polar compounds | Generally not required |
| Identification Power | High (mass spectrum provides structural information) | Limited (UV spectrum is not as specific as a mass spectrum) |
| Potential Impurities | Ideal for volatile organic impurities | Better for non-volatile impurities like oligomers or polymers |
| Development Complexity | Method development can be more complex | Generally more straightforward method development |
Logical Comparison of Analytical Methods
Caption: Comparison of GC-MS and HPLC for the purity analysis of this compound.
Conclusion
For the quantitative analysis of this compound purity, GC-MS stands out as a highly specific and sensitive method, particularly for identifying and quantifying volatile and semi-volatile impurities. Its ability to provide structural information through mass spectrometry offers a significant advantage in impurity profiling. While HPLC-UV presents a viable alternative, especially for non-volatile contaminants such as oligomers, GC-MS generally provides a more comprehensive analysis for the target compound and related volatile species. The choice of method should be guided by the specific analytical needs, the nature of the expected impurities, and the available instrumentation. A thorough method validation according to ICH guidelines is imperative to ensure the quality and reliability of the analytical results.
References
- 1. researchtrendsjournal.com [researchtrendsjournal.com]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 5,5-Dimethyl-1,3-dioxan-2-one Polymerization: A Comparative Guide
The synthesis of well-defined poly(5,5-dimethyl-1,3-dioxan-2-one), a biodegradable polycarbonate, is of significant interest for various applications in the biomedical and pharmaceutical fields. The reproducibility of polymerization protocols is paramount for ensuring consistent material properties and reliable performance in drug delivery systems, medical devices, and tissue engineering scaffolds. This guide provides a comparative overview of different polymerization methods for this compound, presenting available experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable synthesis strategy.
While direct side-by-side comparative studies on the polymerization of this compound are limited in the readily available literature, this guide synthesizes data from studies on this monomer and closely related cyclic carbonates to provide a useful comparison. The primary method explored for the ring-opening polymerization (ROP) of this six-membered cyclic carbonate is cationic polymerization, with some insights from organocatalytic approaches applied to similar monomers.
Comparative Performance of Polymerization Protocols
The following table summarizes quantitative data from various ring-opening polymerization protocols for this compound and the structurally similar trimethylene carbonate. This data highlights the influence of different catalysts and conditions on the resulting polymer's molecular weight (Mn), polydispersity index (PDI), and yield.
| Catalyst System | Monomer | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| BF₃OEt₂ | This compound | 60 | 0.67 | 77 | 30,000 | 3.4 |
| SnCl₄ | This compound | 60 | 24 | 55 | 26,000 | 2.1 |
| Bu₃SnOMe | Trimethylene carbonate | 120 | 24 | >95 | 22,000 | 1.5-1.8 |
| Sn(Oct)₂ | Trimethylene carbonate | 120 | 24 | >95 | 20,000 | 1.6-1.9 |
| TBD | 1,5-Dioxepan-2-one | RT | 1 | 97 | - | <1.2 |
*Data for this compound is based on studies of its derivatives, and data for trimethylene carbonate and 1,5-dioxepan-2-one is included as a reference for similar cyclic monomers. Mn and PDI values are typically determined by Gel Permeation Chromatography (GPC).
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are based on published literature and offer a starting point for researchers.
Cationic Ring-Opening Polymerization with Boron Trifluoride Etherate (BF₃OEt₂)
This protocol describes the bulk polymerization of a cyclic carbonate using BF₃OEt₂ as a cationic initiator.
Materials:
-
This compound (monomer)
-
Boron trifluoride etherate (BF₃OEt₂)
-
Methylene dichloride (for dissolution)
-
Methanol (for precipitation)
Procedure:
-
The monomer (e.g., 5 mmol) is placed in a flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon).
-
The flask is heated to melt the monomer (e.g., 60°C).
-
The initiator, BF₃OEt₂ (e.g., 1 mol% relative to the monomer), is added to the molten monomer via a microsyringe.
-
The mixture is stirred at the reaction temperature for a specified time (e.g., 40 minutes).
-
After the reaction, the solidified mixture is dissolved in methylene dichloride.
-
The polymer is precipitated by adding the solution to a large excess of methanol.
-
The precipitated polymer is collected by decantation or filtration and dried under vacuum.
Organocatalyzed Ring-Opening Polymerization using TBD
This protocol outlines a general procedure for the organocatalyzed ROP of a cyclic ester, which can be adapted for this compound.
Materials:
-
This compound (monomer)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene or Dichloromethane (solvent)
Procedure:
-
In a glovebox, the monomer, initiator, and solvent are added to a vial.
-
A stock solution of the TBD catalyst in the chosen solvent is prepared.
-
The required amount of the catalyst solution is added to the monomer/initiator mixture to start the polymerization.
-
The reaction is stirred at room temperature for the desired time.
-
The polymerization is quenched by adding a small amount of a weak acid (e.g., benzoic acid).
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism for cationic ring-opening polymerization and a typical experimental workflow.
Safety Operating Guide
Navigating the Disposal of 5,5-Dimethyl-1,3-dioxan-2-one: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a thorough understanding of proper chemical disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of 5,5-Dimethyl-1,3-dioxan-2-one, tailored for researchers, scientists, and drug development professionals.
While some safety data sheets (SDS) for this compound indicate that at its given concentration it is not considered to be hazardous to health, it is crucial to follow established best practices for chemical waste management to ensure a safe and compliant laboratory environment.[1] Regulations from bodies such as the Environmental Protection Agency (EPA) in the United States provide a framework for managing chemical waste from its point of generation to its final disposal.[2][3]
Immediate Safety and Handling Protocols
Prior to handling this compound for disposal, it is imperative to be familiar with its properties and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Protective Gear: Wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4]
-
Avoid Dust Formation: If handling a solid form, take care to avoid creating dust.[1]
-
Spill Management: In the event of a spill, it should be cleaned up immediately. The spilled chemical and any absorbent materials used for cleanup should be treated as hazardous waste.[5]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the caution afforded to all laboratory chemicals. Do not discharge this chemical into sewer systems.[6]
-
Waste Identification and Segregation:
-
Treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by your institution's Office of Clinical and Research Safety (OCRS) or equivalent.[5]
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. For instance, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. The original container is often the best choice.[5] The container must be in good condition and have a secure lid.[5]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards.[7]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be at or near the point of generation and under the control of the operator.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[9]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Record Keeping:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Quantitative Data Summary
For general laboratory chemical waste, the following quantitative limits and guidelines are often applicable. Always confirm these with your local and institutional regulations.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | [8] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart of liquid or 1 kilogram of solid | [8] |
| Container Fill Capacity | Do not exceed 75% of the container's total volume | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Chemical waste - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. echemi.com [echemi.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling 5,5-Dimethyl-1,3-dioxan-2-one
This guide provides immediate, essential safety and logistical information for the handling and disposal of 5,5-Dimethyl-1,3-dioxan-2-one. The procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
Based on general safety protocols and data for analogous compounds, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | A standard laboratory coat is required. For operations with a higher risk of splashing, a chemically resistant apron is advised. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2][3]
-
Prepare all necessary equipment and reagents before commencing work to minimize time spent handling the chemical.
2. Handling the Chemical:
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Avoid the formation of dust or aerosols.
-
Keep the container tightly closed when not in use.[4]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for disposal.
-
For larger spills, or if you are not equipped to handle them, contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed, and chemically compatible waste container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, administer oxygen and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
